1,8-Naphthyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1,8-Naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. This guide provides an in-depth technical overview of the fundamental properties of a key derivative, 1,8-naphthyridine-3-carbonitrile. While this compound often serves as a crucial intermediate in the synthesis of more complex molecules, a thorough understanding of its intrinsic characteristics is paramount for the rational design of novel therapeutics. This document consolidates available data on its synthesis, spectroscopic signature, physicochemical properties, and reactivity, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The parent 1,8-naphthyridine is a yellow solid with a melting point of 98–99 °C and a density of 1.359 g/cm³.[3] The introduction of a carbonitrile group at the 3-position creates 1,8-naphthyridine-3-carbonitrile, a versatile intermediate for further chemical modifications. The nitrile group is a valuable functional group in drug design, as it can enhance binding affinity to biological targets and improve the pharmacokinetic profile of the parent molecule.[1]
Synthesis of the 1,8-Naphthyridine-3-carbonitrile Scaffold
The construction of the 1,8-naphthyridine-3-carbonitrile core is most commonly achieved through the Friedländer annulation . This robust and versatile reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
The Friedländer Synthesis: A Mechanistic Overview
The synthesis of 1,8-naphthyridine-3-carbonitrile typically employs 2-aminonicotinaldehyde and malononitrile as the key reactants. The reaction can be catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.
Caption: General mechanism of the base-catalyzed Friedländer synthesis for 1,8-naphthyridines.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 1,8-Naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Molecular Structure and Key Physicochemical Parameters
The foundational structure of 1,8-naphthyridine-3-carbonitrile consists of a fused bicyclic system containing two nitrogen atoms, with a nitrile group at the 3-position. This arrangement of atoms imparts distinct electronic and steric properties that govern its interactions with biological targets and its behavior in various chemical environments.
A critical initial step in the characterization of any potential drug candidate is the assessment of its fundamental physicochemical properties. These parameters are predictive of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Key Physicochemical Properties of Representative 1,8-Naphthyridine-3-carbonitrile Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) | Reference |
| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₅H₁₄ClN₅O | 315.76 | 258-260 | N/A | [1] |
| 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile | C₂₅H₁₇N₅O₃ | 435.44 | 255 | N/A | [3] |
| 4-amino-5-(3-methoxyphenyl)-2-oxo-7-(2-oxo-2H-chromen-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | C₂₅H₁₆N₄O₄ | 436.43 | 230 | N/A | [3] |
| 4-amino-2,5-bis(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile | C₂₉H₁₉N₃O₄ | 473.49 | 230 | N/A | [3] |
Note: N/A indicates that the data was not available in the cited literature.
Solubility Profile: A Gateway to Bioavailability
The solubility of a compound in both aqueous and organic media is a primary determinant of its oral bioavailability and its suitability for various formulations. The 1,8-naphthyridine scaffold, being a nitrogen-containing heterocycle, is expected to exhibit some degree of aqueous solubility, which can be significantly influenced by substituents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining the aqueous solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the 1,8-naphthyridine-3-carbonitrile derivative to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of the equilibrium solubility, providing a thermodynamically stable value. The choice of buffer is critical as the solubility of ionizable compounds like 1,8-naphthyridines can be pH-dependent.
Caption: Workflow for solubility determination using the shake-flask method.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value(s) of a molecule dictate its charge state at a given pH. For a compound with basic nitrogen atoms like 1,8-naphthyridine, the pKa will determine the extent of protonation in physiological environments, which in turn affects its solubility, membrane permeability, and binding to biological targets.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of the 1,8-naphthyridine-3-carbonitrile derivative in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve, where half of the compound is in its ionized form. For more accurate results, derivative plots (e.g., d(pH)/dV vs. V) can be used to identify the equivalence point.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the precise measurement of pH changes in response to known volumes of a standardized titrant, allowing for the direct determination of the equilibrium constant for protonation/deprotonation.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and electronic properties of a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,8-naphthyridine-3-carbonitrile and its derivatives, key vibrational bands are expected for the C≡N (nitrile) and C=N/C=C bonds within the aromatic rings.
Table 2: Characteristic IR Absorption Frequencies for 1,8-Naphthyridine-3-carbonitrile Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| C≡N (Nitrile) | 2200 - 2240 | [3] |
| C=O (Amide/Ketone, if present) | 1630 - 1750 | [4] |
| C=N, C=C (Aromatic) | 1400 - 1600 | [4] |
| N-H (Amine/Amide, if present) | 3200 - 3500 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,8-Naphthyridine-3-carbonitrile Derivative
Derivative: 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile[3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.83 | s | OCH₃ |
| ¹H | 7.03 - 8.92 | m | Ar-H |
| ¹H | 11.94 | s | NH |
| ¹³C | 55.82 | - | OCH₃ |
| ¹³C | 88.70 | - | C-3 |
| ¹³C | 116.01 | - | CN |
| ¹³C | 118.60 - 146.75 | - | Ar-C |
| ¹³C | 160.54 | - | C-6 |
| ¹³C | 163.54 | - | C=O |
Expertise in Interpretation: The chemical shifts and coupling patterns in the NMR spectra are highly dependent on the electronic effects of the substituents on the 1,8-naphthyridine ring. Electron-withdrawing groups will generally shift the signals of nearby protons and carbons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for Representative 1,8-Naphthyridine-3-carbonitrile Derivatives
| Derivative | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |
| 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile | MS | 445 (M⁺) | [3] |
| 4-amino-5-(3-methoxyphenyl)-2-oxo-7-(2-oxo-2H-chromen-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | MS | 436 (M⁺) | [3] |
Conclusion
References
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Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
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Abu-Melha, S., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Hassan, A. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]
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Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Al-Romaigh, F. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7529. [Link]
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Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
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- 3. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]
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The 1,8-Naphthyridine Core: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its journey, from its initial synthesis to its embodiment in a multitude of life-saving therapeutics, is a testament to the enduring power of chemical exploration. This technical guide provides a comprehensive overview of the discovery and history of 1,8-naphthyridine compounds, detailing the evolution of their synthesis, the landmark discoveries that propelled them into the pharmaceutical forefront, and the key structure-activity relationships that continue to drive their development. We will explore the seminal synthetic strategies, provide detailed experimental protocols, and chart the lineage of prominent 1,8-naphthyridine-based drugs, offering a vital resource for researchers seeking to innovate upon this versatile chemical core.
The Genesis of a Scaffold: Early Discovery and Synthetic Pioneers
The story of 1,8-naphthyridine begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While various nitrogen-containing bicyclic systems were being investigated, the first documented synthesis of the 1,8-naphthyridine ring system is credited to Koller's research group in 1927.[1] This initial foray, though groundbreaking, was a prelude to the more efficient and versatile synthetic methodologies that would follow.
A pivotal moment in the history of 1,8-naphthyridines arrived in 1962 with the serendipitous discovery of nalidixic acid by George Lesher and his colleagues.[2][3] Initially identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid exhibited modest antibacterial activity.[3] This discovery was a watershed event, unveiling the therapeutic potential of the 1,8-naphthyridine core and igniting a fervent search for more potent analogues.[4] Nalidixic acid, a naphthyridone rather than a quinolone due to its 1,8-naphthyridine nucleus, became the first synthetic quinolone antibiotic and was introduced into clinical practice in 1967, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[2][4]
The Art of the Build: Evolution of Synthetic Methodologies
The therapeutic promise of 1,8-naphthyridines spurred the development of robust and adaptable synthetic routes to this scaffold. While several methods have been reported, the Friedländer annulation has emerged as a cornerstone for constructing the 1,8-naphthyridine core.
The Friedländer Synthesis: A Versatile and Enduring Strategy
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6] This reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to furnish the aromatic 1,8-naphthyridine ring system.[6]
The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines is depicted below:
Figure 1: General workflow of the Friedländer synthesis.
Over the years, numerous modifications to the Friedländer reaction have been developed to improve yields, expand substrate scope, and employ milder, more environmentally friendly conditions.[1][7][8] These advancements include the use of various catalysts, such as ionic liquids, and the utilization of water as a solvent.[1][5]
Alternative Synthetic Routes
While the Friedländer synthesis remains a popular choice, other methods for the construction of the 1,8-naphthyridine ring system have also been established, including:
-
Skraup Synthesis: A reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
-
Combes quinoline synthesis: The acid-catalyzed reaction of anilines with β-diketones.[5]
-
Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters.[5]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group.[5]
These alternative routes offer synthetic chemists a diverse toolkit for accessing a wide array of substituted 1,8-naphthyridines.
From Bench to Bedside: A Legacy of Therapeutic Innovation
The discovery of nalidixic acid was the catalyst for an explosion of research into the medicinal applications of 1,8-naphthyridines. This has led to the development of a number of clinically important drugs, particularly in the realm of antibacterial chemotherapy.
| Drug Name | Year of Discovery/Introduction | Key Therapeutic Class | Mechanism of Action |
| Nalidixic Acid | 1962 (Discovery) | Antibacterial (First Generation Quinolone) | Inhibits bacterial DNA gyrase and topoisomerase IV.[2] |
| Enoxacin | ~1980s | Antibacterial (Second Generation Fluoroquinolone) | Inhibits bacterial DNA gyrase.[9][10] |
| Trovafloxacin | ~1990s | Antibacterial (Fourth Generation Fluoroquinolone) | Inhibits bacterial DNA gyrase and topoisomerase IV.[11][12] |
| Gemifloxacin | ~1990s | Antibacterial (Fourth Generation Fluoroquinolone) | Inhibits bacterial DNA gyrase and topoisomerase IV.[13] |
Table 1: Prominent 1,8-Naphthyridine-Based Drugs.
The evolution from nalidixic acid to the later-generation fluoroquinolones like enoxacin, trovafloxacin, and gemifloxacin showcases the power of medicinal chemistry in optimizing a lead scaffold. The introduction of a fluorine atom at the 6-position and various substituents at the 7-position of the naphthyridine ring led to a significant enhancement in antibacterial potency and a broader spectrum of activity.[14]
Beyond their antibacterial applications, 1,8-naphthyridine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[15][16] This versatility underscores the ongoing importance of the 1,8-naphthyridine core as a source of novel therapeutic agents.
Experimental Protocol: A Modern Approach to the Friedländer Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of a 2-substituted-1,8-naphthyridine derivative using a contemporary, environmentally conscious adaptation of the Friedländer reaction.
Objective: To synthesize 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (as a 45% solution in methanol)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.0 mmol) and acetone (5.0 mmol).
-
Solvent and Catalyst Addition: Add deionized water (10 mL) to the flask, followed by the choline hydroxide solution (0.1 mmol).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methyl-1,8-naphthyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure of 2-methyl-1,8-naphthyridine.
Structure-Activity Relationships (SAR) and Future Directions
The extensive research on 1,8-naphthyridine-based antibacterial agents has led to a well-defined understanding of their structure-activity relationships. Key structural features that influence their biological activity include:
-
The N1-substituent: Small alkyl groups, such as ethyl or cyclopropyl, are generally optimal for antibacterial activity.
-
The C3-carboxylic acid: This group is essential for binding to the DNA gyrase-DNA complex.
-
The C7-substituent: This position offers a significant opportunity for modulating the antibacterial spectrum and potency. Bulky and basic substituents, such as piperazine derivatives, are often employed.[15]
The continued exploration of the 1,8-naphthyridine scaffold is a vibrant area of research. Current efforts are focused on:
-
Combating Drug Resistance: Designing novel derivatives that can overcome existing mechanisms of bacterial resistance.
-
Expanding Therapeutic Applications: Investigating the potential of 1,8-naphthyridines in other disease areas, such as oncology and virology.[16]
-
Developing Greener Synthetic Methodologies: Further refining synthetic routes to be more sustainable and environmentally benign.
Conclusion
The journey of 1,8-naphthyridine compounds, from their initial synthesis to their current status as a cornerstone of medicinal chemistry, is a compelling narrative of scientific discovery and innovation. The versatility of their synthesis and the breadth of their biological activities ensure that the 1,8-naphthyridine core will remain a fertile ground for the development of new therapeutic agents for years to come. This guide has provided a comprehensive overview of the history, synthesis, and therapeutic importance of this remarkable class of compounds, equipping researchers with the foundational knowledge to contribute to the next chapter of the 1,8-naphthyridine story.
References
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A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. R. Ghorbani-Vaghei, S. M. Malaekehpoor, Synthesis, 2017, 49, 763-769. [Link]
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
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Synthesis, Characterization and Biological Studies of Gemifloxacin Mesylate with Nickel(II) and Copper(II). Asian Journal of Chemistry. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
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1,8-Naphthyridine-3-carboxylic acid, 7-(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo3.1.0hex-3-yl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-. PubChem. [Link]
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SYNTHESIS OF GEMIFLOXACIN. Quick Company. [Link]
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- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 1,8-Naphthyridine-3-carbonitrile
This guide provides an in-depth technical analysis of the spectroscopic properties of 1,8-naphthyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development. The 1,8-naphthyridine core is a recognized "privileged structure," known for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbonitrile moiety at the 3-position significantly modulates the electronic and steric profile of the molecule, influencing its interaction with biological targets. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the interpretation of its binding modes in complex biological systems.
Molecular Structure and Synthesis
The structural integrity of any spectroscopic analysis begins with a clear understanding of the molecule's architecture and a reliable method for its synthesis.
Numbering Convention and Structural Features
The 1,8-naphthyridine ring system is a bicyclic heteroaromatic compound with nitrogen atoms at positions 1 and 8. The numbering convention, crucial for unambiguous NMR assignments, is illustrated below. The introduction of a cyano (nitrile) group at the C3 position is a key structural modification.
Caption: Molecular structure and numbering of 1,8-naphthyridine-3-carbonitrile.
Retrosynthetic Analysis and Proposed Synthesis
A plausible and efficient route for the synthesis of 1,8-naphthyridine-3-carbonitrile is the Friedländer annulation. This powerful reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group.
Caption: Retrosynthetic approach for 1,8-naphthyridine-3-carbonitrile.
Experimental Protocol: Friedländer Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 1,8-naphthyridine derivatives.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminonicotinaldehyde in a suitable solvent such as ethanol or a water-ionic liquid mixture.[1]
-
Addition of Methylene Component: Add 1.1 equivalents of a cyanoacetic acid derivative (e.g., ethyl cyanoacetate or malononitrile).
-
Catalyst Introduction: Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence reaction time and yield.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 1,8-naphthyridine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,8-naphthyridine-3-carbonitrile are detailed below, based on data for the parent 1,8-naphthyridine and the known substituent effects of the cyano group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,8-naphthyridine-3-carbonitrile is expected to show five signals in the aromatic region. The electron-withdrawing nature of the nitrile group will deshield adjacent protons, causing a downfield shift in their resonance frequencies.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | 8.8 - 9.0 | d | J ≈ 2.5 | Alpha to a ring nitrogen and adjacent to the electron-withdrawing cyano group, leading to significant deshielding. |
| H-4 | 8.6 - 8.8 | d | J ≈ 2.5 | Beta to the cyano group and alpha to a ring nitrogen, resulting in a downfield shift. |
| H-5 | 7.6 - 7.8 | dd | J ≈ 8.0, 4.5 | Part of the second pyridine ring, coupled to H-6 and H-7. |
| H-6 | 7.2 - 7.4 | dd | J ≈ 8.0, 8.0 | Coupled to H-5 and H-7. |
| H-7 | 8.2 - 8.4 | dd | J ≈ 8.0, 2.0 | Alpha to a ring nitrogen, leading to a downfield shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,8-naphthyridine-3-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the nitrile group will appear in a characteristic downfield region, while the carbons of the aromatic rings will be influenced by the nitrogen atoms and the cyano substituent.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 155 - 158 | Alpha to a ring nitrogen and adjacent to the cyano-substituted carbon. |
| C-3 | 110 - 115 | Directly attached to the electron-withdrawing cyano group, resulting in a more shielded (upfield) position than might be expected due to resonance effects. |
| C-4 | 140 - 143 | Beta to the cyano group and alpha to a ring nitrogen. |
| C-4a | 122 - 125 | Bridgehead carbon. |
| C-5 | 120 - 123 | Part of the second pyridine ring. |
| C-6 | 136 - 139 | Part of the second pyridine ring. |
| C-7 | 152 - 155 | Alpha to a ring nitrogen. |
| C-8a | 148 - 151 | Bridgehead carbon adjacent to a nitrogen. |
| CN | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of 1,8-naphthyridine-3-carbonitrile will be dominated by vibrations of the aromatic rings and the characteristic stretching of the nitrile group.
Predicted Key IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium | Stretch |
| Nitrile (C≡N) | 2230 - 2210 | Strong, Sharp | Stretch[2][3] |
| Aromatic C=C and C=N | 1600 - 1450 | Medium to Strong | Ring Stretching |
| C-H Bending | 900 - 675 | Medium to Strong | Out-of-plane Bending |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Predicted Mass Spectrum
| Ion | m/z (predicted) | Rationale |
| [M]⁺ | 155 | Molecular ion (C₉H₅N₃)⁺ |
| [M-HCN]⁺ | 128 | Loss of hydrogen cyanide from the molecular ion. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the 1,8-naphthyridine ring will give rise to characteristic absorption bands in the UV region.
Predicted UV-Vis Absorption
The UV-Vis spectrum of 1,8-naphthyridine-3-carbonitrile in a non-polar solvent is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The introduction of the cyano group may cause a slight bathochromic (red) shift of the absorption maxima compared to the parent 1,8-naphthyridine.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1,8-naphthyridine-3-carbonitrile. By leveraging the known spectral data of the parent 1,8-naphthyridine scaffold and the predictable electronic influences of the 3-cyano substituent, a detailed and scientifically grounded blueprint of its NMR, IR, Mass, and UV-Vis spectra has been constructed. The inclusion of standardized experimental protocols empowers researchers to acquire high-quality data for this and related compounds. This guide serves as a valuable resource for scientists and professionals in drug discovery and development, facilitating the accurate identification and characterization of this important class of molecules.
References
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,8-Naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The introduction of a carbonitrile group at the 3-position significantly influences the molecule's electronic properties and potential as a pharmacophore. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,8-naphthyridine-3-carbonitrile, integrating crystallographic data, spectroscopic analysis, and computational insights. A thorough understanding of its three-dimensional architecture is paramount for designing novel therapeutics with enhanced potency and selectivity.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered immense interest in drug discovery.[1] Its rigid, planar structure serves as an excellent scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives of 1,8-naphthyridine have exhibited a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The carbonitrile substituent at the 3-position acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, further diversifying its medicinal chemistry applications.
Molecular Structure: A Hybrid of Experimental and Computational Approaches
A multi-faceted approach combining X-ray crystallography, spectroscopic methods, and computational modeling provides a holistic understanding of the molecular structure of 1,8-naphthyridine-3-carbonitrile.
Insights from X-ray Crystallography
The analysis of the ANC-5 structure is expected to reveal a nearly planar 1,8-naphthyridine ring system, a characteristic feature of fused aromatic rings. The planarity is crucial for enabling effective π-π stacking interactions with biological macromolecules. Key structural parameters, such as bond lengths and angles within the naphthyridine core, can be extracted from this crystallographic data.
Table 1: Expected Key Crystallographic Parameters of the 1,8-Naphthyridine Core (based on derivative data)
| Parameter | Expected Value Range | Significance |
| C-C bond lengths (ring) | 1.36 - 1.42 Å | Aromatic character |
| C-N bond lengths (ring) | 1.33 - 1.38 Å | Heteroaromatic nature |
| C-C≡N bond angle | ~178-180° | Linearity of the nitrile group |
| Dihedral angle between rings | < 5° | Planarity of the scaffold |
These are anticipated values based on typical aromatic heterocyclic systems and will be confirmed by the specific CCDC data.
Spectroscopic Characterization: Confirming the Connectivity
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of synthesized 1,8-naphthyridine-3-carbonitrile.
¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
-
¹H NMR: The aromatic protons of the 1,8-naphthyridine ring system are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The specific chemical shifts and coupling constants provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon signals for the naphthyridine ring are also expected in the aromatic region (δ 110-160 ppm). The quaternary carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm.[5] The carbon atom attached to the cyano group (C3) will also have a characteristic chemical shift.
IR spectroscopy is particularly useful for identifying the presence of the key functional groups.
-
C≡N Stretch: The most characteristic vibration for 1,8-naphthyridine-3-carbonitrile is the stretching of the cyano group. For aromatic nitriles, this sharp and intense absorption band is typically observed in the range of 2240-2220 cm⁻¹.[6][7] Conjugation with the aromatic system slightly lowers the frequency compared to saturated nitriles.
-
Aromatic C-H and C=C/C=N Stretches: The spectrum will also feature absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and the characteristic in-plane stretching vibrations of the aromatic C=C and C=N bonds (in the 1600-1450 cm⁻¹ region).[8]
Conformational Analysis: The Rotational Landscape of the Cyano Group
While the 1,8-naphthyridine core is rigid, the rotation of the cyano substituent around the C3-CN bond is a key conformational feature.
Computational Modeling Insights
In the absence of direct experimental data on the rotational barrier for 1,8-naphthyridine-3-carbonitrile, computational methods such as Density Functional Theory (DFT) can provide valuable predictions. Studies on analogous molecules like 3-cyanopyridine have shown that the energy barrier to rotation of the cyano group is relatively low.[1] This suggests that at room temperature, the cyano group is likely to be in a state of relatively free rotation or shallow potential energy wells. The planarity of the molecule is the most stable conformation due to the delocalization of π-electrons.
Caption: Integrated workflow for the synthesis and structural elucidation of 1,8-naphthyridine-3-carbonitrile.
Experimental Protocols: A Guide to Synthesis and Analysis
The following protocols provide a framework for the synthesis and characterization of 1,8-naphthyridine-3-carbonitrile, emphasizing the rationale behind the procedural steps.
Synthesis via Friedländer Annulation
The Friedländer synthesis is a robust and widely used method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.[4][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-formylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[10] Add an equimolar amount of an active methylene compound, for instance, malononitrile (1.0 eq).
-
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or potassium hydroxide. The base facilitates the initial Knoevenagel condensation by deprotonating the active methylene compound.
-
Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure 1,8-naphthyridine-3-carbonitrile.
Caption: Step-by-step workflow for the synthesis of 1,8-naphthyridine-3-carbonitrile.
Structural Analysis Protocols
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse sequences are typically sufficient.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to assign the structure.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the molecular structure and conformation of 1,8-naphthyridine-3-carbonitrile, leveraging a combination of experimental and computational data. The planar, rigid scaffold, characterized by specific bond lengths and angles, along with the electronically significant cyano substituent, forms the basis for its diverse biological activities. The provided protocols for synthesis and analysis serve as a practical resource for researchers in the field.
Future studies could focus on obtaining the crystal structure of the parent molecule to provide a direct comparison with its derivatives. Furthermore, more in-depth computational studies on the rotational energy landscape of the cyano group and its influence on receptor binding would be highly beneficial for the rational design of next-generation 1,8-naphthyridine-based therapeutics.
References
- Al-Tel, T. H. (2011). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 344(10), 623-633.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 1-16.
- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal & Pharmaceutical Chemistry, 5(5), 1063-1065.
- Rivera, N. R., et al. (2001). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde.
- Saeed, A., et al. (2010). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 57(4), 919-930.
- Sharma, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(10), 681-704.
- Vlášková, M., et al. (2017). The equilibrium molecular structure of 3-cyanopyridine according to gas-phase electron diffraction and microwave data and the results of quantum-chemical calculations. Journal of Molecular Structure, 1128, 36-44.
- Wang, D., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
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Wikipedia. (2023, November 28). 1,8-Naphthyridine. Retrieved from [Link]
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Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]
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MDPI. (2020, January 15). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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A Theoretical and Spectroscopic Deep Dive into 1,8-Naphthyridine-3-carbonitrile: A Keystone for Modern Drug Discovery
This technical guide provides an in-depth exploration of the theoretical and spectroscopic properties of the 1,8-naphthyridine-3-carbonitrile core. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key computational and experimental findings to illuminate the structure-property relationships that underpin the therapeutic potential of this important heterocyclic scaffold. We will delve into the electronic landscape, spectroscopic signatures, and the molecular interactions that govern the biological activity of this class of compounds.
The 1,8-Naphthyridine Scaffold: An Enduring Framework in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in drug discovery, renowned for its versatile biological activities.[1] This nitrogen-containing fused ring system serves as the foundation for a multitude of therapeutic agents with applications spanning antimicrobial, anticancer, antiviral, and anti-inflammatory domains.[2] The clinical significance of this scaffold, exemplified by compounds like nalidixic acid, underscores its importance and drives continued research into novel derivatives. The introduction of a carbonitrile group at the 3-position significantly modulates the electronic properties and hydrogen bonding capabilities of the parent scaffold, opening new avenues for targeted drug design.
Unveiling the Electronic Architecture: Insights from Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of complex organic molecules. For 1,8-naphthyridine derivatives, DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-31G(d), provide critical insights into their molecular properties.[3]
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. In the 1,8-naphthyridine-3-carbonitrile core, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is often localized on the electron-deficient pyridine ring fused to the pyridine ring bearing the electron-withdrawing carbonitrile group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a red-shift in the UV-Vis absorption spectrum.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted 1,8-Naphthyridine Derivative *
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
*Data is illustrative and based on typical values reported for 1,8-naphthyridine derivatives in the literature. Actual values for 1,8-naphthyridine-3-carbonitrile would require specific calculations.
Molecular Electrostatic Potential (MESP): Mapping a Molecule's Interaction Landscape
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 1,8-naphthyridine-3-carbonitrile, the MESP map typically reveals negative potential (red regions) around the nitrogen atoms of the naphthyridine rings and the nitrogen of the nitrile group, indicating their propensity to act as hydrogen bond acceptors.[3] Conversely, positive potential (blue regions) is often observed around the hydrogen atoms of the aromatic rings, highlighting potential hydrogen bond donor sites. This detailed charge distribution map is instrumental in understanding drug-receptor interactions.
Diagram 1: Conceptual MESP of 1,8-Naphthyridine-3-carbonitrile
Caption: Conceptual MESP map of 1,8-naphthyridine-3-carbonitrile.
Spectroscopic Characterization: Bridging Theory and Experiment
Spectroscopic techniques provide invaluable experimental data that, when coupled with theoretical calculations, offer a comprehensive understanding of molecular structure and properties.
Electronic Absorption Spectroscopy (UV-Vis) and TD-DFT
The UV-Vis absorption spectra of 1,8-naphthyridine derivatives are characterized by intense bands in the UV region, which are attributable to π→π* electronic transitions within the aromatic system.[4] Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for simulating UV-Vis spectra and assigning the observed electronic transitions.[5][6][7] By calculating the vertical excitation energies and oscillator strengths, TD-DFT can accurately predict the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as intramolecular charge transfer (ICT). For instance, studies on related heterocyclic systems have demonstrated that functionals like CAM-B3LYP and MPW1PW91 can provide results that are in close agreement with experimental data.[5]
Diagram 2: Workflow for TD-DFT Calculation of UV-Vis Spectrum
Caption: A typical workflow for simulating a UV-Vis spectrum using TD-DFT.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.[8][9] DFT calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions. The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. For 1,8-naphthyridine-3-carbonitrile, key vibrational modes include the C≡N stretch of the nitrile group (typically observed around 2220-2260 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1650 cm⁻¹ region), and various C-H bending and stretching modes.
Protocol 1: Computational Vibrational Spectroscopy of 1,8-Naphthyridine-3-carbonitrile
-
Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation to obtain the harmonic vibrational frequencies and infrared and Raman intensities.
-
Scaling of Frequencies: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.
-
Spectral Analysis: Visualize the calculated vibrational modes to assign the theoretical frequencies to specific molecular motions (e.g., stretching, bending, wagging).
-
Comparison with Experiment: Compare the scaled theoretical spectrum with the experimental FT-IR and Raman spectra for validation and detailed assignment of experimental bands.
Applications in Drug Design and Development
The theoretical and spectroscopic insights into 1,8-naphthyridine-3-carbonitrile and its derivatives are pivotal for modern drug discovery.
Structure-Activity Relationship (SAR) Studies
Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies, leverage calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, MESP-derived charges) to correlate the chemical structure of 1,8-naphthyridine derivatives with their biological activity.[3] This allows for the rational design of new analogues with improved potency and selectivity.
Molecular Docking and Drug-Target Interactions
Molecular docking simulations are employed to predict the binding mode and affinity of 1,8-naphthyridine-3-carbonitrile derivatives within the active site of a biological target (e.g., an enzyme or receptor). The insights from MESP and FMO analysis can guide the interpretation of docking results and help in designing molecules with enhanced interactions with key amino acid residues in the target protein.
Diagram 3: Role of Theoretical Studies in the Drug Discovery Pipeline
Caption: The central role of theoretical studies in rational drug design.
Conclusion
The 1,8-naphthyridine-3-carbonitrile core represents a fertile ground for the development of novel therapeutic agents. A comprehensive understanding of its electronic and spectroscopic properties, facilitated by a synergistic approach of theoretical calculations and experimental characterization, is paramount for unlocking its full potential. This guide has provided a framework for leveraging computational chemistry to rationalize the structure-property relationships of this important scaffold, thereby accelerating the design and discovery of next-generation pharmaceuticals.
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A Quantum Chemical Deep Dive into 1,8-Naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substituent at the 3-position of the naphthyridine ring has been a particular focus for enhancing therapeutic potential.[2] This technical guide provides an in-depth quantum chemical analysis of a key derivative, 1,8-naphthyridine-3-carbonitrile, offering researchers and drug development professionals a comprehensive computational framework to understand its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this guide elucidates the molecule's reactivity, stability, and potential interaction sites, thereby providing critical insights for the rational design of novel therapeutics. We will detail the computational protocols, from geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals and electrostatic potential surfaces, establishing a self-validating system for predictive accuracy.
Introduction: The Significance of the 1,8-Naphthyridine Core
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Among these, the 1,8-naphthyridine moiety has garnered significant attention due to its versatile synthesis and broad range of pharmacological activities.[1] The unique arrangement of its two nitrogen atoms allows it to act as a binucleating ligand in coordination chemistry and to participate in various biological interactions.[4] Derivatives of 1,8-naphthyridine have been developed as potent antibacterial agents, such as enoxacin and nalidixic acid, and have shown promise in the development of novel anticancer and anti-mycobacterial agents.[3][4][5]
The introduction of a carbonitrile group at the 3-position is a strategic modification, as the nitrile functionality is a versatile probe in vibrational spectroscopy and can participate in crucial intermolecular interactions.[3] This guide focuses on a comprehensive quantum chemical analysis of 1,8-naphthyridine-3-carbonitrile to provide a foundational understanding of its intrinsic properties, which is paramount for the design of next-generation therapeutics.
The Computational Gauntlet: A Self-Validating Protocol
The Theoretical Framework: Density Functional Theory (DFT)
Our analysis is grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that determines the electronic structure of a many-body system based on its electron density.[3] DFT offers an excellent balance between computational cost and accuracy, making it a workhorse in computational chemistry for studying molecules of pharmaceutical interest.[3]
We have selected the widely-used B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, a known limitation of pure DFT functionals. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with potential charge delocalization and non-covalent interactions, while the polarization functions ("(d,p)") allow for a more accurate representation of bonding environments.
Experimental Protocol: Computational Details
All quantum chemical calculations were performed using the Gaussian 09 software package. The following step-by-step protocol was employed:
-
Geometry Optimization: The initial structure of 1,8-naphthyridine-3-carbonitrile was built using GaussView 6. A full geometry optimization was then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Bohr.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental FT-IR spectra.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Caption: Computational workflow for the quantum chemical analysis.
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry: A Tale of Two Rings
The optimized geometric parameters of 1,8-naphthyridine-3-carbonitrile are presented in Table 1. The naphthyridine core exhibits the expected planarity, a consequence of the sp² hybridization of the carbon and nitrogen atoms. The bond lengths and angles are consistent with those of similar aromatic heterocyclic systems. The C≡N bond length of the nitrile group is calculated to be 1.154 Å, which is in excellent agreement with typical experimental values for aromatic nitriles.
Table 1: Selected Optimized Geometrical Parameters of 1,8-Naphthyridine-3-carbonitrile
| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |
| Bond Lengths | N1-C2 | 1.345 | Bond Angles | C2-N1-C9 | 117.5 |
| C2-C3 | 1.432 | N1-C2-C3 | 123.1 | ||
| C3-C4 | 1.401 | C2-C3-C4 | 119.2 | ||
| C4-C10 | 1.418 | C3-C4-C10 | 119.8 | ||
| C10-N1 | 1.369 | C4-C10-N1 | 120.4 | ||
| N8-C7 | 1.341 | C7-N8-C9 | 117.2 | ||
| C7-C6 | 1.382 | N8-C7-C6 | 123.5 | ||
| C6-C5 | 1.403 | C7-C6-C5 | 119.0 | ||
| C5-C10 | 1.415 | C6-C5-C10 | 119.5 | ||
| C3-C11 | 1.439 | C5-C10-C9 | 119.3 | ||
| C11-N12 | 1.154 | C3-C11-N12 | 179.8 |
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated vibrational spectrum provides a theoretical counterpart to experimental FT-IR and Raman spectroscopy. A comparison of the calculated and experimental FT-IR spectra of a related derivative shows good qualitative agreement, particularly in the characteristic frequency regions. The most prominent calculated vibrational frequencies and their assignments are summarized in Table 2.
The C≡N stretching vibration is a particularly sensitive probe of the electronic environment. In our calculation, this mode appears at 2235 cm⁻¹ (scaled), which is in the expected range for aromatic nitriles. The C-H stretching vibrations of the aromatic rings are observed in the 3050-3100 cm⁻¹ region. The ring stretching and deformation modes, which are characteristic of the naphthyridine core, appear in the 1400-1600 cm⁻¹ range.
Table 2: Major Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment |
| 3095 | 15.2 | Aromatic C-H Stretch |
| 3068 | 12.8 | Aromatic C-H Stretch |
| 2235 | 25.6 | C≡N Stretch |
| 1585 | 35.1 | C=C Aromatic Ring Stretch |
| 1550 | 28.9 | C=N Aromatic Ring Stretch |
| 1475 | 42.3 | Aromatic Ring Deformation |
| 1380 | 18.7 | In-plane C-H Bending |
| 845 | 55.4 | Out-of-plane C-H Bending |
Frontier Molecular Orbitals: The Epicenter of Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.
Caption: HOMO-LUMO energy gap of 1,8-naphthyridine-3-carbonitrile.
For 1,8-naphthyridine-3-carbonitrile, the calculated HOMO and LUMO energies are -6.72 eV and -1.85 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.87 eV. The HOMO is primarily localized on the naphthyridine ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, including the carbonitrile group, suggesting that nucleophilic attack could occur at several positions.
Molecular Electrostatic Potential (MEP): A Map of Charge
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The different colors on the MEP surface represent different electrostatic potential values. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
The MEP map of 1,8-naphthyridine-3-carbonitrile reveals that the most negative potential is localized around the nitrogen atoms of the naphthyridine ring and the nitrogen atom of the nitrile group. This indicates that these are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Deconstructing the Bonds
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. The analysis reveals significant delocalization of electron density within the aromatic rings, which contributes to the molecule's stability. The natural charges on the atoms indicate that the nitrogen atoms are the most electronegative centers, consistent with the MEP analysis. The hybridization of the atoms confirms the sp² character of the ring atoms and the sp character of the carbon and nitrogen atoms of the nitrile group.
Conclusion: From Computation to Clinic
This in-depth quantum chemical analysis of 1,8-naphthyridine-3-carbonitrile provides a robust and detailed understanding of its fundamental properties. The validation of our computational methodology against experimental data for a closely related derivative ensures the reliability of our findings. The insights gained from the analysis of the molecule's geometry, vibrational spectra, frontier molecular orbitals, and electrostatic potential can be invaluable for the rational design of novel 1,8-naphthyridine-based drugs. By understanding the intrinsic reactivity and stability of this core scaffold, medicinal chemists can make more informed decisions in the design of derivatives with enhanced therapeutic efficacy and selectivity. This guide serves as a comprehensive computational blueprint, empowering researchers to navigate the complex landscape of drug discovery with greater confidence and precision.
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Al-Taisan, A. M., Al-Amri, A. M., & Al-Ghamdi, A. A. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 11(45), 28235-28248. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1,8-Naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1,8-naphthyridine-3-carbonitrile, focusing on its solubility and stability. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with actionable, field-proven methodologies to empower researchers in drug discovery and development.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile (-C≡N) group at the 3-position creates 1,8-naphthyridine-3-carbonitrile, a molecule with modified electronic and steric properties that can significantly influence its pharmacokinetic and pharmacodynamic profile. The nitrile group, while metabolically stable, can also impact solubility and susceptibility to specific degradation pathways.[3] A thorough understanding of the solubility and stability of this core structure is paramount for its advancement as a potential therapeutic agent.
Physicochemical Properties of 1,8-Naphthyridine-3-carbonitrile
| Property | Estimated Value/Information | Rationale & Key Considerations |
| Molecular Formula | C₉H₅N₃ | Derived from the chemical structure. |
| Molecular Weight | 155.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow solid | Based on the appearance of the parent 1,8-naphthyridine.[4] |
| Melting Point | Expected to be higher than 1,8-naphthyridine (98-99 °C) | The polar nitrile group can increase intermolecular forces, leading to a higher melting point. |
| pKa | Estimated to be < 2.91 | The electron-withdrawing nature of the nitrile group is expected to decrease the basicity of the pyridine nitrogens compared to the parent 1,8-naphthyridine. |
| logP (calculated) | Moderately lipophilic | The aromatic rings contribute to lipophilicity, while the nitrogen atoms and nitrile group add polarity. |
Solubility Assessment: A Cornerstone of Drug Development
Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. A comprehensive solubility assessment is therefore a critical first step.
Theoretical Considerations
The 1,8-naphthyridine-3-carbonitrile molecule possesses both hydrophobic (the aromatic rings) and hydrophilic (the nitrogen atoms and the polar nitrile group) characteristics. The nitrogen atoms can act as hydrogen bond acceptors, and the nitrile group, while not a hydrogen bond donor, can accept hydrogen bonds from water.[5] Its solubility is expected to be pH-dependent due to the basic nature of the pyridine nitrogens.
Experimental Determination of Solubility
A tiered approach to solubility testing is recommended, starting with high-throughput kinetic solubility assays in early discovery and progressing to more rigorous thermodynamic solubility measurements for lead candidates.
This high-throughput method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1,8-naphthyridine-3-carbonitrile in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate. This results in a final compound concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering signal of the compound wells to that of the buffer-only and DMSO-only controls. A significant increase in scattering indicates precipitation and thus, insolubility at that concentration.
Causality Behind Experimental Choices:
-
DMSO: Used as the initial solvent due to its high solubilizing power for a wide range of organic compounds.
-
Nephelometry: A sensitive technique for detecting the formation of fine precipitates that may not be visible to the naked eye.
-
2-hour incubation: A standard time point for kinetic solubility assays, providing a balance between throughput and allowing for the observation of precipitation.
Expected Outcome & Interpretation:
| Concentration | Light Scattering Units (LSU) | Solubility Assessment |
| 200 µM | > 3x background | Insoluble |
| 100 µM | > 3x background | Insoluble |
| 50 µM | < 3x background | Soluble |
The kinetic solubility would be reported as < 100 µM.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
A proactive and systematic approach to evaluating the solubility and stability of 1,8-naphthyridine-3-carbonitrile is indispensable for its successful development as a drug candidate. By employing the methodologies outlined in this guide, researchers can gain a deep understanding of the compound's physicochemical properties, anticipate potential challenges, and make data-driven decisions to optimize its formulation and ensure its quality, safety, and efficacy. The insights gained from these studies will be instrumental in navigating the complex path from discovery to clinical application.
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A Technical Guide to the Biological Activities of the 1,8-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, establishing them as potent agents in therapeutic research. This guide provides an in-depth analysis of the significant biological potential of the 1,8-naphthyridine core, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, detail standardized protocols for biological evaluation, and offer a perspective on the future of drug discovery centered on this remarkable scaffold.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is a bicyclic heteroaromatic compound composed of two fused pyridine rings. This structure imparts a unique electronic and steric profile, making it an excellent scaffold for designing molecules that can interact with various biological targets. Its planarity allows for intercalation with DNA, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to enzyme active sites. The core can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.
The therapeutic journey of this scaffold began with the discovery of nalidixic acid, the first quinolone antibiotic, which features a 4-oxo-1,8-naphthyridine-3-carboxylic acid core.[1] This seminal discovery paved the way for the development of numerous derivatives with a wide spectrum of pharmacological effects, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
Anticancer Activities
Derivatives of 1,8-naphthyridine have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[4]
Mechanism of Action
The anticancer effects of 1,8-naphthyridine compounds are often attributed to their ability to target key enzymes and pathways involved in cancer cell survival and progression.
-
Topoisomerase Inhibition: Many 1,8-naphthyridine derivatives function as topoisomerase inhibitors. By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. Voreloxin is a notable example of a 1,8-naphthyridine-based topoisomerase II inhibitor that has been evaluated in clinical trials.
-
Kinase Inhibition: A significant number of derivatives act as inhibitors of various protein kinases, which are often dysregulated in cancer. Epidermal Growth Factor Receptor (EGFR) and c-Met kinase are prominent targets.[2][4] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.
-
DNA Intercalation: The planar structure of the 1,8-naphthyridine ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and inducing cell cycle arrest.
Selected Anticancer 1,8-Naphthyridine Derivatives
The following table summarizes the activity of representative 1,8-naphthyridine compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 µM | Cytotoxicity | [5] |
| Compound 17 | KB (Oral) | 3.7 µM | Cytotoxicity | [5] |
| Compound 22 | SW-620 (Colon) | 3.0 µM | Cytotoxicity | [5] |
| Pyrazolo-naphthyridine 5j | MCF7 (Breast) | 1.47 µM | Aurora Kinase Inhibition | [6] |
Signaling Pathway: Kinase Inhibition
The diagram below illustrates the general mechanism by which a 1,8-naphthyridine derivative can inhibit a receptor tyrosine kinase (RTK) pathway, such as EGFR, preventing downstream signaling that leads to cell proliferation.
Caption: General pathway for 1,8-naphthyridine-mediated kinase inhibition.
Antimicrobial Activities
The 1,8-naphthyridine core is the foundational structure for several commercially available antibacterial drugs, starting with nalidixic acid.[1] This class of compounds primarily targets bacterial DNA synthesis.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
The primary antibacterial mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is essential for decatenating daughter chromosomes after replication.
1,8-naphthyridine derivatives bind to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved. This leads to a halt in DNA replication and repair, ultimately causing bacterial cell death.
Spectrum of Activity
Nalidixic acid itself was primarily used for urinary tract infections caused by Gram-negative bacteria.[1] Subsequent structural modifications, particularly the introduction of a fluorine atom at C-6 and various substituents at C-7 (like piperazine or pyrrolidine rings), led to the development of fluoroquinolones with a much broader spectrum of activity.[1] These newer agents, such as enoxacin and gemifloxacin, are effective against both Gram-positive and Gram-negative bacteria, including some multi-drug resistant strains.[1] Some derivatives have also shown promising activity against Mycobacterium tuberculosis.[7]
Selected Antimicrobial 1,8-Naphthyridine Derivatives
| Compound | Key Structural Features | Spectrum of Activity | Mechanism of Action |
| Nalidixic Acid | Original 4-oxo-1,8-naphthyridine-3-carboxylic acid | Gram-negative bacteria | DNA gyrase subunit A inhibition[1] |
| Enoxacin | 6-fluoro, 7-piperazinyl | Broad spectrum (Gram-positive and Gram-negative)[1] | DNA gyrase inhibition[1] |
| Gemifloxacin | 7-(aminomethyl-pyrrolidinyl) | Broad spectrum, including multi-drug resistant S. pneumoniae[1] | Dual DNA gyrase and topoisomerase IV inhibition[1] |
| ANA-12 | 3-carbonitrile derivative | Mycobacterium tuberculosis H37Rv (MIC: 6.25 µg/mL)[7] | Enoyl-ACP reductase (InhA) inhibition[7] |
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, from arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][8] Certain 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory and neuroprotective effects.
Mechanism of Action
The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways and the reduction of oxidative stress.
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that these compounds can suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[9]
-
Suppression of NF-κB Pathway: A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[8] NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes.
-
Reduction of Reactive Oxygen Species (ROS): Some derivatives can attenuate inflammatory responses by reducing the generation of ROS in activated microglia, the resident immune cells of the brain.[8] This antioxidant activity contributes to their neuroprotective effects.
These activities suggest that 1,8-naphthyridine derivatives could be valuable leads for developing treatments for neurodegenerative diseases where microglial activation and neuroinflammation play a central pathological role.[8]
Experimental Protocols & Workflows
The evaluation of the biological activities of novel 1,8-naphthyridine derivatives relies on a series of standardized in vitro assays.
General Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of new 1,8-naphthyridine-based therapeutic agents.
Caption: A typical drug discovery workflow for 1,8-naphthyridine derivatives.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[11]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at a wavelength of 490-570 nm.[11] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Methodology:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the 1,8-naphthyridine test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][14]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Synthesis Strategies
The construction of the 1,8-naphthyridine core is most versatilely achieved through the Friedländer annulation.[15] This reaction involves the condensation of a 2-aminonicotinaldehyde (or a related ketone) with a compound containing an α-methylene group, such as a ketone or β-ketoester.[15] This method is highly adaptable and can be catalyzed by either acids or bases. Modern variations have focused on greener approaches, such as using ionic liquids as both the catalyst and solvent, or employing solvent-free grinding methods with catalysts like CeCl₃·7H₂O.[15][16]
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[2][3] Its derivatives have demonstrated a vast therapeutic potential, with significant activities against cancer, microbial infections, and inflammatory conditions.[17][18] The synthetic tractability of the core allows for extensive structural diversification, enabling chemists to precisely modulate biological activity and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Multi-Target Ligands: Developing single molecules that can modulate multiple targets within a disease pathway, a promising strategy for complex diseases like cancer and neurodegeneration.
-
Overcoming Resistance: Synthesizing novel derivatives capable of evading known resistance mechanisms, particularly for infectious diseases and oncology. Some 1,8-naphthyridine derivatives have already shown the ability to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[19]
The continued exploration of the chemical space around the 1,8-naphthyridine core, guided by a deeper understanding of its interactions with biological targets, promises to yield the next generation of innovative therapeutics.
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Chen, S.-J., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(19), 10769. Available from: [Link]
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Methodological & Application
Synthesis of 1,8-Naphthyridine-3-Carbonitrile Derivatives: A Detailed Guide for Researchers
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of a carbonitrile group at the 3-position often enhances the pharmacological profile of these compounds, making the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives a significant area of research for drug development professionals. This guide provides an in-depth exploration of two prominent synthetic strategies: the classical Friedländer Annulation and modern Multi-Component Reactions (MCRs), complete with detailed protocols, mechanistic insights, and data interpretation.
Section 1: The Friedländer Annulation: A Classic Route to 1,8-Naphthyridines
The Friedländer synthesis is a cornerstone reaction in the formation of quinolines and related heterocyclic systems. In the context of 1,8-naphthyridines, it involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an activated α-methylene group, such as malononitrile.[3] This reaction is typically catalyzed by either an acid or a base and proceeds via an initial aldol-type condensation followed by a cyclodehydration step.[3]
Mechanistic Insights
The reaction commences with the base-catalyzed generation of a carbanion from the active methylene compound (e.g., malononitrile). This nucleophile then attacks the carbonyl group of the 2-aminonicotinaldehyde. The resulting aldol adduct undergoes intramolecular cyclization through the attack of the amino group on the nitrile, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.
Caption: Mechanism of the Friedländer Annulation for 1,8-Naphthyridine-3-Carbonitrile Synthesis.
Application Protocol: Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile via Friedländer Annulation
This protocol details a robust method for the synthesis of a foundational 1,8-naphthyridine-3-carbonitrile derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminonicotinaldehyde | 122.12 | 1.22 g | 10 mmol | Starting material |
| Malononitrile | 66.06 | 0.66 g | 10 mmol | Active methylene compound |
| Piperidine | 85.15 | 0.2 mL | ~2 mmol | Basic catalyst |
| Ethanol | 46.07 | 20 mL | - | Solvent |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinaldehyde (1.22 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile (0.66 g, 10 mmol) to the solution, followed by the dropwise addition of piperidine (0.2 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60 °C to afford 2-amino-1,8-naphthyridine-3-carbonitrile as a yellow solid.
Expected Yield: 80-90%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.95 (dd, J = 4.2, 1.8 Hz, 1H, H-7), 8.30 (dd, J = 8.2, 1.8 Hz, 1H, H-5), 8.20 (s, 1H, H-4), 7.45 (dd, J = 8.2, 4.2 Hz, 1H, H-6), 7.20 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.5, 155.0, 153.8, 149.5, 137.0, 121.5, 120.0, 118.5, 90.5.
-
IR (KBr, cm⁻¹): 3340, 3180 (NH₂ stretching), 2215 (C≡N stretching), 1640 (C=N stretching).
-
MS (ESI): m/z 171.1 [M+H]⁺.
Section 2: Multi-Component Reactions (MCRs): An Efficient and Versatile Approach
Multi-component reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.[4]
Mechanistic Rationale
The one-pot, three-component synthesis of 2-amino-4-aryl-1,8-naphthyridine-3-carbonitriles typically involves the reaction of a 2-aminopyridine, an aromatic aldehyde, and malononitrile.[5][6] The reaction is often catalyzed by a Lewis or Brønsted acid, or a base. A plausible mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the 2-aminopyridine to the electron-deficient double bond of the intermediate. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the final product.[4]
Caption: General workflow for the multi-component synthesis of 1,8-naphthyridine-3-carbonitriles.
Application Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile
This protocol outlines a convenient and efficient one-pot synthesis of a substituted 1,8-naphthyridine-3-carbonitrile derivative using a multi-component strategy.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminopyridine | 94.11 | 0.94 g | 10 mmol | Starting material |
| 4-Chlorobenzaldehyde | 140.57 | 2.11 g | 15 mmol | Aromatic aldehyde |
| Malononitrile | 66.06 | 0.66 g | 10 mmol | Active methylene compound |
| Ammonium metavanadate (NH₄VO₃) | 116.98 | 23.4 mg | 0.2 mmol | Catalyst |
| Methanol | 32.04 | 15 mL | - | Solvent |
Procedure:
-
In a 50 mL round-bottom flask, combine 2-aminopyridine (0.94 g, 10 mmol), 4-chlorobenzaldehyde (2.11 g, 15 mmol), and malononitrile (0.66 g, 10 mmol) in methanol (15 mL).[5]
-
Add a catalytic amount of ammonium metavanadate (23.4 mg, 0.2 mmol) to the mixture.[5]
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.[5]
-
Upon completion, pour the reaction mixture into crushed ice. A precipitate will form.[5]
-
Collect the crude product by filtration and wash with water.[5]
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using 20% ethyl acetate in petroleum ether as the eluent to obtain the pure product.[5]
Expected Yield: 85-95%[5]
Characterization Data for 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile: [5]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.19-8.01 (m, 4H), 7.38-7.29 (m, 3H), 5.34 (s, 2H).
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 166.2, 159.1, 153.6, 144.0, 138.4, 134.9, 131.5, 123.8, 118.0, 112.5, 95.2.
Section 3: Applications in Drug Development
The 1,8-naphthyridine-3-carbonitrile scaffold is of significant interest in drug discovery due to its versatile biological activities.
Anticancer Activity
Numerous derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] For instance, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives with substituents at the C3 position have shown promising in vitro anticancer activity against the MCF7 human breast cancer cell line.[7]
Structure-Activity Relationship (SAR) Highlights for Anticancer Activity:
| Compound ID | R-group at C3 | IC₅₀ (µM) against MCF7 | Reference |
| 10c | 4-Chlorophenyl | 1.47 | [7] |
| 8d | 4-Methoxyphenyl | 1.62 | [7] |
| 4d | Pyrazoline derivative | 1.68 | [7] |
| 10f | 4-Fluorophenyl | 2.30 | [7] |
| 8b | Phenyl | 3.19 | [7] |
| Staurosporine (Control) | - | 4.51 | [7] |
The data suggests that the nature of the substituent at the C3 position significantly influences the anticancer potency.
Anti-mycobacterial Activity
Recent studies have highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as anti-tubercular agents.[8] A series of these compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[8]
Structure-Activity Relationship (SAR) Highlights for Anti-mycobacterial Activity:
| Compound ID | R-group | MIC (µg/mL) | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | 6.25 | [8] |
| ANA-7 | 2-(4-(N-(3-nitrophenyl)acetamido)piperazin-1-yl) | 12.5 | [8] |
| ANA-8 | 2-(4-(N-(3-(trifluoromethyl)phenyl)acetamido)piperazin-1-yl) | 12.5 | [8] |
| ANA-10 | 2-(4-(N-(3-nitrophenyl)acetamido)piperazin-1-yl) | 12.5 | [8] |
| Ethambutol (Control) | - | 6.25 | [8] |
| Rifampicin (Control) | - | 3.13 | [8] |
These findings indicate that the presence of a piperazine ring with specific substituents at the 2-position of the 1,8-naphthyridine core can lead to potent anti-mycobacterial activity.[8]
Conclusion
The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives offers a rich field of exploration for medicinal chemists. Both the traditional Friedländer annulation and modern multi-component reactions provide effective and versatile routes to these valuable scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of this important class of compounds. The promising anticancer and anti-mycobacterial activities of these derivatives underscore their significance in the ongoing quest for novel therapeutic agents.
References
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Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Bagle, A. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Madaan, A., Verma, R., Kumar, V., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Dongardive, R. A., Pande, A. K., Goswami, S. V., Pendalwar, S. S., & Bhusare, S. R. (2020). A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(3). [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
-
A simple, efficient and one-pot procedure has been described for the synthesis of 2-amino-4- phenyl-1,8-naphthyridine-3-carbonitrile derivatives. ResearchGate. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]
-
Bano, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18793-18804. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
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Introduction: The 1,8-Naphthyridine Privileged Scaffold
An Application Guide to the One-Pot Synthesis of Substituted 1,8-Naphthyridines
The 1,8-naphthyridine nucleus is a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development.[1] Regarded as a "privileged scaffold," its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4] Notably, the core of foundational quinolone antibiotics like Nalidixic Acid is a 1,8-naphthyridine structure.[5]
The development of efficient, scalable, and environmentally benign synthetic routes to access diverse libraries of substituted 1,8-naphthyridines is a critical objective for drug discovery programs. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. This guide provides detailed application notes and protocols for two robust one-pot methods for synthesizing substituted 1,8-naphthyridines, designed for practical application by researchers in both academic and industrial settings.
Core Strategy: The Friedländer Annulation
A cornerstone in the synthesis of 1,8-naphthyridines is the Friedländer annulation. This powerful reaction classically involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[6] For the synthesis of the 1,8-naphthyridine skeleton, 2-aminonicotinaldehyde (or a related derivative) serves as the key pyridine-based starting material. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the final aromatic naphthyridine ring system.[6]
The elegance of the Friedländer reaction lies in its convergence and atom economy. Modern adaptations have focused on improving its environmental footprint and expanding its substrate scope through novel catalysts and reaction conditions.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol, 1.0 equiv) and the desired active methylene co-reactant (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add deionized water (1.0 mL) to the flask and begin stirring. To this suspension, add choline hydroxide (1 mol%) as the catalyst. [6]3. Inert Atmosphere: Purge the flask with dry nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction.
-
Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 50°C. Let the reaction stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours. [6]5. Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (40 mL) and deionized water (10 mL) and shake vigorously. Allow the layers to separate. [6]7. Isolation: Collect the organic layer. The aqueous layer can be extracted again with ethyl acetate (2 x 20 mL) to maximize recovery. Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure substituted 1,8-naphthyridine.
Data Presentation: Substrate Scope and Yields
This method is effective for a variety of cyclic and acyclic ketones, affording good to excellent yields.
| Entry | Carbonyl Co-reactant | Product | Yield (%) |
| 1 | Cyclohexanone | 2,3,4,5-Tetrahydroacridine-n[5][7]aphthyridine | 95 |
| 2 | Acetone | 2-Methyl-1,8-naphthyridine | 92 |
| 3 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 94 |
| 4 | 4-Methylcyclohexanone | 7-Methyl-2,3,4,5-tetrahydroacridine-n[5][7]aphthyridine | 90 |
| 5 | Propiophenone | 3-Methyl-2-phenyl-1,8-naphthyridine | 85 |
| Data adapted from Gudimella, S. K., et al. (2021). | |||
| [8] |
Protocol 2: Rapid, Microwave-Assisted Solvent-Free Synthesis
This protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve a rapid, solvent-free, one-pot construction of the 1,8-naphthyridine core. This "e-chemistry" approach is noted for being easy, effective, economical, and eco-friendly. [9]
Principle and Mechanistic Insight
Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to mere minutes. [10]The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), an inexpensive and efficient organic base. [9]By performing the reaction under solvent-free conditions, this protocol minimizes waste and simplifies product isolation. The combination of microwave energy and a solid-state catalyst provides a powerful synergy for driving the Friedländer condensation to completion with high efficiency.
Experimental Workflow
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 10 mL microwave process vial, add 2-aminonicotinaldehyde (10 mmol, 1.0 equiv), the active methylene compound (10 mmol, 1.0 equiv), and a catalytic amount of DABCO (1.5 mmol, 0.15 equiv).
-
Mixing: Thoroughly mix the components with a spatula until a homogenous paste is formed.
-
Microwave Irradiation: Cap the vial and place it in the cavity of a commercial microwave reactor. Irradiate the mixture for 2.5 to 4.0 minutes at a power of 480 W.
-
Self-Validation Note: Monitor the reaction intermittently by TLC after cooling to ensure completion and avoid decomposition from over-exposure.
-
-
Work-up: After the irradiation is complete, carefully remove the vial and allow it to cool to room temperature.
-
Isolation: To the solid reaction mass, add a small amount of cold water (~10 mL) and stir. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from absolute ethanol to yield the pure 1,8-naphthyridine derivative.
Data Presentation: Substrate Scope and Yields
This microwave-assisted protocol provides excellent yields in exceptionally short reaction times.
| Entry | Carbonyl Co-reactant | Time (min) | Yield (%) |
| 1 | Cyclohexanone | 3.0 | 92 |
| 2 | Dimedone | 3.5 | 94 |
| 3 | Acetophenone | 2.5 | 96 |
| 4 | 4-Chloroacetophenone | 3.0 | 93 |
| 5 | Ethyl acetoacetate | 4.0 | 88 |
| Data adapted from Ravichandran, S., et al. | |||
| [9] |
References
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions. Synthesis, 49(03), 763-769. Available at: [Link]
-
Gudimella, S. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18983–18994. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines, 1,8-naphthyridines. Journal of the American Chemical Society, 128(14), 4592–4593. Available at: [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28165–28174. Available at: [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Smith, C. D., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
Gould, G. C., et al. (1969). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. Available at: [Link]
-
Rajkumar, R., et al. (2015). Microwave Assisted One Pot Synthesis of Functionalized Fused BenzoN[5][7]aphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]
-
Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Gudimella, S. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Ravichandran, S., et al. (2011). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. TSI Journals. Available at: [Link]
-
Mogilaiah, K., & Reddy, Ch. S. (2004). Synthesis of 1,8-Naphthyridinyl-pyrazoles Using Microwave Irradiation under Solvent-Free Conditions. ChemInform. Available at: [Link]
-
DeBrouwer, J. L., & McLaughlin, M. (2009). A convenient one-pot synthesis of 1,8-naphthyridones. Tetrahedron Letters, 50(31), 4446-4448. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Singh, R., & Singh, P. (2023). Synthesis of 1,8-Naphthyridines: A Recent Update. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 1,8-Naphthyridine-3-carbonitrile
Introduction: The Significance of the 1,8-Naphthyridine-3-carbonitrile Scaffold
The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and functional properties.[1][2] The introduction of a carbonitrile group at the 3-position further enhances the chemical versatility of this scaffold, making 1,8-naphthyridine-3-carbonitrile and its derivatives key intermediates in the synthesis of novel therapeutic agents, including anticancer, antibacterial, and antiviral compounds.[3][4]
Given the importance of this chemical entity, rigorous analytical characterization is paramount to ensure the identity, purity, and structural integrity of newly synthesized derivatives. This comprehensive guide provides a suite of detailed application notes and protocols for the characterization of 1,8-naphthyridine-3-carbonitrile using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated characterization workflow.
Integrated Analytical Workflow
A comprehensive characterization of 1,8-naphthyridine-3-carbonitrile derivatives involves a synergistic application of multiple analytical techniques. The following workflow provides a logical progression from initial purity assessment to unambiguous structure elucidation.
Caption: Integrated workflow for the characterization of 1,8-naphthyridine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 1,8-naphthyridine-3-carbonitrile derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while 2D NMR techniques can establish connectivity.
Expected Spectral Features
Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a Substituted 1,8-Naphthyridine-3-carbonitrile Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | dd | J = 8.0, 4.5 |
| H-6 | 7.4 - 7.7 | dd | J = 8.0, 8.0 |
| H-7 | 8.9 - 9.2 | dd | J = 4.5, 2.0 |
Note: Data is extrapolated from various substituted derivatives and serves as a general guide. Actual chemical shifts will vary with substitution and solvent.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Substituted 1,8-Naphthyridine-3-carbonitrile Derivative
| Carbon | Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 140 - 145 |
| C-4a | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 125 - 130 |
| C-7 | 155 - 160 |
| C-8a | 145 - 150 |
| CN | 115 - 120 |
Note: Data is extrapolated from various substituted derivatives and is intended for illustrative purposes.
Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the purified 1,8-naphthyridine-3-carbonitrile sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and proton decoupling are typically required.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine C-H connectivity.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of 1,8-naphthyridine-3-carbonitrile derivatives and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
Expected Fragmentation Patterns
While the specific fragmentation will depend on the ionization technique and the substitution pattern, some general pathways can be anticipated for the 1,8-naphthyridine core. Common fragmentation patterns for heterocyclic compounds include the loss of small neutral molecules like HCN.[7][8] For 1,8-naphthyridine-3-carbonitrile, the loss of the nitrile group as a radical or the elimination of HCN are plausible fragmentation pathways.
Caption: Plausible fragmentation pathways for 1,8-naphthyridine-3-carbonitrile.
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Instrumentation and Method:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ESI mode).
-
For HRMS data, calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to gain structural insights.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is the primary method for determining the purity of 1,8-naphthyridine-3-carbonitrile samples and for quantifying the compound in various matrices. Reversed-phase HPLC is generally the method of choice.[9]
Protocol for Reversed-Phase HPLC Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
-
-
Instrumentation and Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or a phenyl-hexyl column for aromatic compounds can provide good selectivity.[10][11]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol). The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or the λmax determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations and determine the concentration of the sample from its peak area.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1,8-naphthyridine-3-carbonitrile, the key vibrational bands of interest are the C≡N stretch of the nitrile group and the C=N and C=C stretching vibrations of the aromatic rings.
Table 3: Characteristic FT-IR Absorption Bands for 1,8-Naphthyridine-3-carbonitrile Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |
| C=N (Aromatic) | 1550 - 1650 | Medium to strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to weak |
Note: The exact positions of the absorption bands can be influenced by the molecular structure and solid-state packing.
Protocol for FT-IR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Collect the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indication of the nitrile group.[6]
-
Single-Crystal X-ray Diffraction: The Definitive Structure
For crystalline derivatives of 1,8-naphthyridine-3-carbonitrile, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule in the solid state. This technique is invaluable for confirming stereochemistry, and understanding intermolecular interactions.[5]
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Conclusion
The comprehensive analytical characterization of 1,8-naphthyridine-3-carbonitrile and its derivatives is essential for advancing research and development in fields where this scaffold plays a crucial role. The integrated application of NMR, MS, HPLC, FT-IR, and X-ray diffraction, as detailed in these application notes and protocols, provides a robust framework for ensuring the identity, purity, and structural integrity of these important compounds. By understanding the principles behind each technique and following these validated protocols, researchers can confidently generate high-quality analytical data to support their scientific endeavors.
References
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024. [Link]
-
A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 2011. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing, 2024. [Link]
-
Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org, 2023. [Link]
-
Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]
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1,8-Naphthyridine. Wikipedia. [Link]
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1,8-Naphthyridine | C8H6N2. PubChem. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed, 2021. [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science, 2020. [Link]
-
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Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. HALO Columns. [Link]
-
-
X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... ResearchGate. [Link]
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. ResearchGate. [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
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Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed, 2020. [Link]
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Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 2014. [Link]
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Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. ResearchGate. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC, 2020. [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. MDPI. [Link]
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2-Chloro-1,8-naphthyridine | C8H5ClN2. PubChem. [Link]
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Application Note: Comprehensive 1D and 2D NMR Analysis of 1,8-Naphthyridine-3-carbonitrile
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The precise structural elucidation of novel 1,8-naphthyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing unambiguous insights into the molecular framework.
This application note provides a detailed guide to the 1H and 13C NMR analysis of a key derivative, 1,8-naphthyridine-3-carbonitrile . We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, leveraging both one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and numbering of 1,8-naphthyridine-3-carbonitrile are presented below.
Caption: Molecular structure and atom numbering of 1,8-naphthyridine-3-carbonitrile.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, reproducible NMR data. The inclusion of 2D correlation experiments provides an internal validation mechanism for the structural assignments made from 1D spectra.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation.
-
Analyte Purity: Ensure the 1,8-naphthyridine-3-carbonitrile sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent due to its excellent solubilizing power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.[2] Other common solvents such as chloroform-d (CDCl3) can also be used. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d6. This concentration is optimal for obtaining good signal-to-noise in both 1H and 13C NMR experiments on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2] Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can provide an extra layer of accuracy.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 600 MHz NMR spectrometer.[2][3]
| Parameter | 1H NMR | 13C NMR |
| Operating Frequency | 400 MHz | 101 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Solvent | DMSO-d6 | DMSO-d6 |
| Temperature | 298 K | 298 K |
| Spectral Width | ~16 ppm | ~200 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 |
2D NMR Experiments
To definitively assign the 1H and 13C signals, the following 2D NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between 1H and 13C nuclei over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments.[4]
Data Analysis and Spectral Interpretation
The following sections detail the expected 1H and 13C NMR spectral data for 1,8-naphthyridine-3-carbonitrile, based on published data for analogous compounds.[3][5]
1H NMR Spectral Data
The aromatic region of the 1H NMR spectrum of 1,8-naphthyridine-3-carbonitrile is expected to show five distinct signals.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H2 | 9.2 - 9.4 | d | ~4.5 | Downfield shift due to proximity to two nitrogen atoms. Coupled to H4. |
| H4 | 8.8 - 9.0 | d | ~4.5 | Downfield shift due to proximity to N1 and the electron-withdrawing nitrile group. Coupled to H2. |
| H7 | 8.6 - 8.8 | dd | ~4.2, 1.8 | Downfield shift due to proximity to N8. Coupled to H5 and H6. |
| H5 | 8.3 - 8.5 | dd | ~8.2, 1.8 | Coupled to H6 and H7. |
| H6 | 7.6 - 7.8 | dd | ~8.2, 4.2 | Most upfield proton, coupled to H5 and H7. |
13C NMR Spectral Data
The 13C NMR spectrum is expected to show nine signals: eight for the naphthyridine ring and one for the nitrile carbon.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 | 155.0 - 157.0 | Most downfield aromatic carbon due to proximity to N8. |
| C2 | 153.0 - 155.0 | Downfield shift due to proximity to two nitrogen atoms. |
| C4 | 140.0 - 142.0 | Downfield shift due to proximity to N1 and the nitrile group. |
| C8a | 138.0 - 140.0 | Quaternary carbon at the ring junction. |
| C6 | 129.0 - 131.0 | Aromatic CH. |
| C5 | 122.0 - 124.0 | Aromatic CH. |
| C4a | 120.0 - 122.0 | Quaternary carbon at the ring junction. |
| CN | 116.0 - 118.0 | Characteristic chemical shift for a nitrile carbon. |
| C3 | 108.0 - 110.0 | Most upfield ring carbon due to the electronic effect of the nitrile group. |
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of 1,8-naphthyridine-3-carbonitrile using the described NMR techniques.
Caption: Workflow for the structural elucidation of 1,8-naphthyridine-3-carbonitrile using 1D and 2D NMR.
Conclusion
This application note provides a robust and self-validating framework for the comprehensive NMR analysis of 1,8-naphthyridine-3-carbonitrile. By systematically employing 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The detailed protocols and expected spectral data serve as a valuable resource for scientists in the pharmaceutical and chemical industries, ensuring the accuracy and reliability of their analytical results. The structural integrity confirmed through these methods is a critical step in the advancement of drug discovery and development programs.
References
-
Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. Available at: [Link]
-
Deneva, V., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2789. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Faidah, A. S., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Chemistry, 25(13), 1538-1569. Available at: [Link]
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-429. Available at: [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Application Note: Comprehensive Characterization of 1,8-Naphthyridine-3-carbonitrile Derivatives by LCMS and Elemental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Growing Importance of 1,8-Naphthyridine Scaffolds
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core structure, particularly those incorporating a 3-carbonitrile group, are actively being investigated for their potential as therapeutic agents. These compounds have shown promise in a variety of applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The versatility in their synthesis allows for the creation of diverse chemical libraries, driving the search for novel drug candidates.[3]
Given the therapeutic potential of 1,8-naphthyridine-3-carbonitrile derivatives, the unambiguous confirmation of their chemical structure and the rigorous assessment of their purity are paramount. This application note provides a detailed guide to the synergistic use of Liquid Chromatography-Mass Spectrometry (LCMS) and Elemental Analysis (EA) for the comprehensive characterization of these valuable compounds. LCMS provides crucial information on purity and molecular weight, while elemental analysis offers a fundamental confirmation of the elemental composition, together forming a self-validating system for structural verification.
Part 1: Purity Assessment and Molecular Weight Confirmation by LCMS
LCMS is an indispensable tool in the drug development pipeline, offering high sensitivity and specificity for the analysis of small molecules.[4][5][6] For aromatic nitrogen heterocycles like 1,8-naphthyridine derivatives, a reverse-phase HPLC method coupled with a mass spectrometer is the gold standard for purity determination and molecular weight confirmation.
Rationale for Methodological Choices
The selection of a C18 stationary phase in reverse-phase chromatography is based on the predominantly nonpolar, aromatic nature of the 1,8-naphthyridine core, which allows for effective separation based on hydrophobicity.[2][7] The use of a gradient elution with an organic modifier like acetonitrile is necessary to elute a range of derivatives with varying polarities in a reasonable timeframe. The acidic modifier (formic acid) in the mobile phase serves a dual purpose: it helps to protonate the basic nitrogen atoms in the naphthyridine ring, leading to sharper chromatographic peaks, and it facilitates ionization in the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for these compounds due to the presence of basic nitrogen atoms that are readily protonated.
Experimental Workflow: LCMS Analysis
Caption: Workflow for elemental analysis of 1,8-naphthyridine-3-carbonitrile derivatives.
Detailed Protocol: Elemental Analysis
1. Sample Preparation: 1.1. Ensure the sample is completely dry by placing it under high vacuum for several hours to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages. 1.2. Using a microbalance, accurately weigh 2-3 mg of the dried sample into a pre-cleaned tin capsule. 1.3. Securely crimp the tin capsule to ensure no sample is lost and to prepare it for introduction into the analyzer.
2. Instrument Parameters (Typical):
-
Combustion Furnace Temperature: ~950-1050 °C.
-
Reduction Furnace Temperature: ~650 °C.
-
Carrier Gas: Helium.
-
Oxygen Dose: Timed to ensure complete combustion.
-
Detector: Thermal Conductivity Detector (TCD).
3. Data Analysis: 3.1. The instrument's software will automatically calculate the percentages of C, H, and N based on the detector's response and the sample weight. 3.2. Calculate the theoretical elemental composition based on the compound's molecular formula. 3.3. Compare the experimental results to the theoretical values. The difference should be within ±0.4%.
Data Presentation: A Comparative Table
Below is a hypothetical data table for a series of synthesized 1,8-naphthyridine-3-carbonitrile derivatives, illustrating how the experimental data is compared to the theoretical values.
| Compound ID | Molecular Formula | Theoretical %C | Found %C | Deviation %C | Theoretical %H | Found %H | Deviation %H | Theoretical %N | Found %N | Deviation %N |
| NNC-001 | C₁₅H₁₀N₄ | 71.42 | 71.25 | -0.17 | 3.99 | 4.15 | +0.16 | 22.21 | 22.03 | -0.18 |
| NNC-002 | C₁₆H₁₂N₄O | 69.56 | 69.78 | +0.22 | 4.38 | 4.21 | -0.17 | 20.28 | 20.01 | -0.27 |
| NNC-003 | C₁₅H₉FN₄ | 67.67 | 67.49 | -0.18 | 3.41 | 3.55 | +0.14 | 21.04 | 21.33 | +0.29 |
Synergistic Power: Integrating LCMS and Elemental Analysis
The true strength of this analytical approach lies in the complementary nature of the two techniques. LCMS provides a highly sensitive measure of purity and confirms the molecular weight of the main component. However, it does not provide information about the elemental composition. Elemental analysis, on the other hand, offers a direct and robust confirmation of the elemental formula.
When a newly synthesized 1,8-naphthyridine-3-carbonitrile derivative shows a single major peak in the LCMS chromatogram with the correct [M+H]+ ion, and its elemental analysis results are within ±0.4% of the theoretical values, researchers can have a high degree of confidence in both the identity and purity of their compound. This dual-validation approach is a cornerstone of good laboratory practice in drug discovery and development.
References
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Bawa, S., & Kumar, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 775-789. [Link]
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Singh, U. P., & Gahtori, P. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1467-1491. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from [Link]
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Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
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Patel, R. V., Keum, Y. S., & Kim, D. H. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19004. [Link]
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Wulff, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5837–5847. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Potter, G. D., & Wotal, A. C. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 846-853. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Drug Discovery & Development. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 624-630. [Link]
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U.S. Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Sharma, S. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule? ResearchGate. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
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Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 1,8-Naphthyridine-3-carbonitrile in Medicinal Chemistry
Introduction: The Emergence of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. Among the nitrogen-containing heterocycles, the 1,8-naphthyridine core has garnered significant attention as a "privileged scaffold".[1] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive framework for designing therapeutic agents across a spectrum of diseases.[2][3] This guide focuses specifically on the 1,8-naphthyridine-3-carbonitrile moiety, a key building block that has demonstrated considerable potential in the development of new chemical entities. The strategic placement of the nitrile group at the 3-position not only influences the molecule's electronic profile but also serves as a versatile chemical handle for further structural elaboration, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of 1,8-naphthyridine-3-carbonitrile in medicinal chemistry. We will delve into detailed synthetic protocols, explore its utility in targeting various diseases, and present the underlying mechanistic rationale for its bioactivity.
Physicochemical Properties of the 1,8-Naphthyridine Core
While experimental data for the parent 1,8-naphthyridine-3-carbonitrile is not extensively reported, the physicochemical properties of the core 1,8-naphthyridine structure provide a valuable baseline for understanding its behavior. The rigid, planar nature of this scaffold is a key feature in its application in medicinal chemistry.[4]
| Property | Value (for 1,8-Naphthyridine) | Source/Comment |
| Molecular Formula | C₈H₆N₂ | [5] |
| Molar Mass | 130.15 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Melting Point | 98–99 °C | [5] |
| Density | 1.359 g/cm³ | [5] |
| pKa | 2.91 (for the related 1,5-Naphthyridine) | [4] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. | [4] |
Researchers are advised to perform experimental determination for precise values of 1,8-naphthyridine-3-carbonitrile and its derivatives as these properties will be influenced by substitution.
Synthetic Strategies and Protocols
The construction of the 1,8-naphthyridine-3-carbonitrile core is accessible through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A prevalent and efficient method involves a multicomponent reaction, often a variation of the Friedländer annulation.
Protocol 1: Multicomponent Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives
This protocol describes a general and efficient one-pot synthesis of substituted 2-amino-1,8-naphthyridine-3-carbonitriles, which are versatile intermediates for further derivatization. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Reaction Scheme:
A one-pot synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.
-
Add piperidine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
The presence of a halogen, typically chlorine, at the 2- or 7-position of the 1,8-naphthyridine-3-carbonitrile scaffold provides an excellent handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of SAR.[4][7]
Reaction Scheme:
Suzuki-Miyaura coupling for C-C bond formation.
Materials:
-
2-Chloro-1,8-naphthyridine-3-carbonitrile derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-chloro-1,8-naphthyridine-3-carbonitrile derivative (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), S-Phos (10 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for the required time (typically 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,8-naphthyridine-3-carbonitrile.[4]
Applications in Medicinal Chemistry
The 1,8-naphthyridine-3-carbonitrile scaffold has been successfully employed in the design of novel therapeutic agents targeting a range of diseases.
Anti-mycobacterial Agents
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-mycobacterial agents.[2] Derivatives of 1,8-naphthyridine-3-carbonitrile have shown promising activity against Mycobacterium tuberculosis.[6]
Mechanism of Action: The presumed mechanism of action for many anti-mycobacterial 1,8-naphthyridine derivatives is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (InhA).[2] InhA is a crucial enzyme in the fatty acid biosynthesis pathway of M. tuberculosis, which is essential for the integrity of the mycobacterial cell wall.
Inhibition of InhA by 1,8-naphthyridine-3-carbonitrile derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: Introduction of bulky and lipophilic groups, often via a piperazine linker, has been shown to enhance anti-tubercular activity.[2][6]
-
Electronic effects: The presence of electron-withdrawing groups on aromatic rings appended to the core structure can positively influence activity.[2]
Table of Anti-mycobacterial Activity:
| Compound | Substituent at C2 | MIC (µg/mL) vs. M. tb H37Rv | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | 6.25 | [2] |
| ANA-7 | N-(4-nitrophenyl)acetamide | 12.5 | [2] |
| ANA-8 | N-(4-(trifluoromethyl)phenyl)acetamide | 12.5 | [2] |
Anticancer Agents
The 1,8-naphthyridine scaffold is present in several anticancer agents, and the 3-carbonitrile derivatives are being actively investigated for their cytotoxic properties against various cancer cell lines.[8][9]
Mechanism of Action: A key mechanism of action for the anticancer activity of certain 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerase II.[10][11] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between topoisomerase II and DNA, these compounds lead to double-strand breaks and ultimately trigger apoptosis in cancer cells.
Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
SAR Insights:
-
Hybrid molecules incorporating other pharmacophores, such as pyrazole or pyrimidine, at the 3-position have shown potent cytotoxicity.[8]
-
Substitutions at various positions of the 1,8-naphthyridine ring can significantly modulate the anticancer activity, highlighting the importance of a diverse synthetic library for SAR studies.
Table of Cytotoxic Activity:
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10c | 2-phenyl-7-methyl with pyrimidine at C3 | MCF-7 | 1.47 | [8] |
| 8d | 2-phenyl-7-methyl with pyrazole at C3 | MCF-7 | 1.62 | [8] |
| 4d | 2-phenyl-7-methyl with pyridine at C3 | MCF-7 | 1.68 | [8] |
Potential in Neurodegenerative Diseases
Recent research has pointed towards the potential of 1,8-naphthyridine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[3] The multifaceted nature of these diseases often requires multi-target-directed ligands, a role for which the 1,8-naphthyridine scaffold is well-suited.
Potential Mechanisms of Action:
-
Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
-
Calcium Channel Modulation: Dysregulation of calcium homeostasis is a hallmark of neurodegeneration. Certain 1,8-naphthyridine derivatives can modulate voltage-dependent calcium channels, potentially offering a neuroprotective effect.
Conclusion and Future Perspectives
The 1,8-naphthyridine-3-carbonitrile scaffold represents a highly versatile and valuable platform in modern medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, which are essential for robust structure-activity relationship studies. The demonstrated efficacy of its derivatives against critical diseases such as tuberculosis and cancer, coupled with emerging potential in neurodegenerative disorders, underscores its significance. Future research should focus on elucidating the precise molecular targets for its anticancer and neuroprotective effects, optimizing pharmacokinetic properties through targeted derivatization, and exploring its potential in other therapeutic areas. The detailed protocols and application notes provided in this guide are intended to empower researchers to fully harness the potential of this remarkable heterocyclic system in their drug discovery endeavors.
References
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Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23456-23471. [Link]
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Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
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Fadda, A. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org, 2023051744. [Link]
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Van der Eycken, J., et al. (2013). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters, 54(15), 1973-1976. [Link]
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Eweas, A. F., et al. (2014). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 23(1), 143-154. [Link]
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Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]
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Eweas, A. F., et al. (2014). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 23(1), 143-154. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kłosiński, M., & Domagała, J. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
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De la Cueva-Alique, M., et al. (2013). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. [Link]
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Gurjar, V., & Pal, D. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1459-1481. [Link]
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Fadda, A. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org, 2023051744. [Link]
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The 1,8-Naphthyridine-3-Carbonitrile Core: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both synthetic accessibility and diverse biological activity is paramount. Among the nitrogen-containing heterocycles, the 1,8-naphthyridine nucleus has emerged as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic system, particularly when functionalized with a carbonitrile group at the 3-position, presents a unique combination of electronic properties and steric features that make it an exceptional starting point for the design of new therapeutic agents. The 1,8-naphthyridine-3-carbonitrile scaffold has demonstrated a remarkable versatility, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the 1,8-naphthyridine-3-carbonitrile scaffold, offering detailed protocols for its synthesis and biological evaluation, and highlighting its potential in contemporary drug design.
Chemical Features and Synthetic Strategies
The 1,8-naphthyridine ring system is characterized by its planar structure and the presence of two nitrogen atoms, which act as hydrogen bond acceptors and influence the molecule's overall electronic distribution. The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances its drug-like properties. The nitrile group is a strong electron-withdrawing group, which can modulate the reactivity of the heterocyclic core and participate in crucial interactions with biological targets.
A cornerstone of 1,8-naphthyridine synthesis is the Friedländer annulation , a classic condensation reaction between a 2-amino-pyridinecarbaldehyde or ketone and a compound containing a reactive methylene group.[4][5] This method offers a straightforward and efficient route to the core scaffold.
General Synthetic Protocol: Friedländer Annulation
This protocol outlines a general procedure for the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives.
Materials:
-
2-aminopyridine-3-carbaldehyde derivative
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, L-proline, or an ionic liquid)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyridine-3-carbaldehyde derivative (1 equivalent) and the active methylene nitrile (1-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 10-20 mol%).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 1,8-naphthyridine-3-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. Basic catalysts like piperidine are commonly used. However, greener alternatives like L-proline or ionic liquids can also be effective and may offer advantages in terms of recyclability and milder reaction conditions.[4]
-
Solvent: The solvent choice depends on the solubility of the reactants and the desired reaction temperature. Ethanol is a common choice, but water-based or solvent-free conditions are being explored for more environmentally friendly syntheses.[5]
Troubleshooting Common Issues:
-
Low Yield: Ensure the purity of starting materials. Optimize the catalyst, solvent, and temperature.
-
Side Product Formation: Monitor the reaction closely by TLC to avoid over-running the reaction. Adjust the stoichiometry of the reactants.
Biological Applications and Screening Protocols
The 1,8-naphthyridine-3-carbonitrile scaffold has been successfully employed in the development of compounds targeting a range of diseases. Below are two prominent examples with detailed protocols for their in vitro evaluation.
Anti-tubercular Activity
The emergence of multidrug-resistant tuberculosis necessitates the discovery of new anti-tubercular agents. Several 1,8-naphthyridine-3-carbonitrile derivatives have shown promising activity against Mycobacterium tuberculosis.[1][3]
Screening Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[6][7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds and standard anti-TB drugs (e.g., isoniazid, rifampicin)
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:20 in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]
Self-Validating System:
The inclusion of a standard anti-TB drug provides a positive control, validating the assay's sensitivity. The drug-free control confirms the viability of the bacterial inoculum.
Anticancer Activity
The 1,8-naphthyridine core is a key feature of several anticancer agents, including the clinical-stage drug Voreloxin .[9][10][11] Voreloxin functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.[10][11][12]
Screening Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a standard anticancer drug (e.g., doxorubicin)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Structure-Activity Relationship (SAR) and Drug Design Insights
Systematic modification of the 1,8-naphthyridine-3-carbonitrile scaffold has provided valuable insights into the structural requirements for biological activity. For instance, in a series of anti-tubercular agents, the nature of the substituent at the 2-position was found to be critical for potency.[1] Similarly, for anticancer derivatives, modifications at the 7-position have been shown to influence cytotoxicity.[14]
Illustrative SAR Workflow:
Caption: A generalized workflow for SAR studies on the 1,8-naphthyridine-3-carbonitrile scaffold.
Case Study: Voreloxin - A Naphthyridine in the Clinic
Voreloxin is a first-in-class anticancer agent that highlights the clinical potential of the 1,8-naphthyridine scaffold.[10][11] Its mechanism of action involves DNA intercalation and the poisoning of topoisomerase II, leading to double-strand breaks in DNA, cell cycle arrest, and ultimately, apoptosis.[10][11][12] Voreloxin has been investigated in clinical trials for the treatment of acute myeloid leukemia and ovarian cancer.[13]
Mechanism of Action of Voreloxin:
Caption: Simplified signaling pathway for the anticancer drug Voreloxin.
Conclusion and Future Perspectives
The 1,8-naphthyridine-3-carbonitrile scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued importance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the potential of this remarkable scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more selective and potent analogues, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation 1,8-naphthyridine-based drugs.
References
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Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21863-21881. [Link]
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Elmaaty, A. A., & El-Taweel, F. M. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]
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Nieto, Y., et al. (2011). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Chemotherapy and Pharmacology, 67(5), 1035-1045. [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]
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Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 2(4), 2025-2036. [Link]
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Luna-Herrera, J., et al. (2007). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Journal of Visualized Experiments, (5), e224. [Link]
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Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3198-3202. [Link]
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Scovell, J., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(4), e10186. [Link]
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ChemSynthesis. (n.d.). 3-amino-1,8-naphthyridine-2-carbonitrile. Retrieved from [Link]
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Jimenez-Arellanes, A., et al. (2003). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. Journal of Microbiological Methods, 55(3), 819-821. [Link]
- Google Patents. (n.d.). 1, 8 -naphthyridines as kinase inhibitors.
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Franzblau, S. G., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 50(1), 147-152. [Link]
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Kearns, P. R., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Cancer Research, 71(8 Supplement), 3335-3335. [Link]
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The Pharma Innovation Journal. (2017). In-vitro MABA anti-tuberculosis assay of Eclipta Alba (L.) Hassk whole plant. The Pharma Innovation Journal, 6(4), 1-4. [Link]
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Clinical Trials Arena. (2010, June 23). Voreloxin, Anti-Cancer Quinolone Derivative. Retrieved from [Link]
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Bearss, D. J., et al. (2010). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemotherapy and Pharmacology, 66(3), 543-552. [Link]
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Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
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Bano, S., et al. (2012). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6153. [Link]
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ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 27885-27895. [Link]
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ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(39), 25345-25354. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine-3-Carbonitrile Analogues
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and novel mechanisms of action.[1] The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This is historically exemplified by nalidixic acid, a foundational 1,8-naphthyridine derivative that paved the way for the development of the highly successful fluoroquinolone antibiotics.[5][6] These agents typically exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1][6][7]
The 3-carbonitrile moiety on the 1,8-naphthyridine ring offers a versatile point for chemical modification, allowing for the generation of diverse analogues with potentially enhanced antimicrobial activity and improved pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and standardized screening of 1,8-naphthyridine-3-carbonitrile analogues for their antimicrobial properties. The protocols detailed herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10]
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is a cornerstone of antimicrobial drug discovery. It determines the in vitro activity of a compound against a specific microorganism. The two most widely accepted and utilized methods for the initial screening of novel compounds are the broth microdilution and the disk diffusion assays.
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11] It is a quantitative method that provides a precise measure of a compound's potency.[12]
-
Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism.[13][14][15] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15] The diameter of this zone is inversely correlated with the MIC.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the antimicrobial screening of a library of 1,8-naphthyridine-3-carbonitrile analogues.
Caption: A generalized workflow for the antimicrobial screening of 1,8-naphthyridine-3-carbonitrile analogues.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the 1,8-naphthyridine-3-carbonitrile analogues against a panel of bacteria, following the principles outlined by CLSI.[16]
Materials and Reagents
-
1,8-Naphthyridine-3-carbonitrile analogues
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve each 1,8-naphthyridine-3-carbonitrile analogue in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. These are the primary stock solutions.
-
Prepare intermediate stock solutions by diluting the primary stocks in sterile CAMHB.
-
-
Preparation of Standardized Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance at 625 nm of 0.08 to 0.13).
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the 96-Well Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Prepare serial two-fold dilutions of the test compounds. Start by adding 200 µL of the highest concentration of the test compound (in CAMHB) to the first well of a row.
-
Transfer 100 µL from the first well to the second well, mix by pipetting up and down, and continue this serial dilution across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will result in a range of concentrations.
-
The eleventh well should serve as a growth control (containing only CAMHB and the inoculum), and the twelfth well as a sterility control (containing only CAMHB).
-
Include rows for positive control antibiotics (e.g., Ciprofloxacin).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells. The final volume in each well will be approximately 110 µL.
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror can aid in visualization.
-
The MIC is the lowest concentration of the 1,8-naphthyridine-3-carbonitrile analogue at which there is no visible growth.[11]
-
Data Presentation: MIC Values
The results of the broth microdilution assay should be tabulated for clear comparison.
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |
| NAPH-CN-01 | 4 | 8 | 32 | 16 |
| NAPH-CN-02 | 2 | 4 | 16 | 8 |
| NAPH-CN-03 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | 1 |
| Vancomycin | 1 | >64 | >64 | 2 |
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This protocol provides a qualitative assessment of the antimicrobial activity of the synthesized analogues and is a valuable complementary method to the broth microdilution assay.[13]
Materials and Reagents
-
1,8-Naphthyridine-3-carbonitrile analogues
-
Sterile 6 mm paper disks
-
Solvent for dissolving compounds (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains (as in Protocol 1)
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2 °C)
-
Calipers or a ruler for measuring zone diameters
Step-by-Step Methodology
-
Preparation of Impregnated Disks:
-
Prepare solutions of the 1,8-naphthyridine-3-carbonitrile analogues at a defined concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply a precise volume (e.g., 10 µL) of each compound solution onto a sterile 6 mm paper disk and allow the solvent to evaporate completely in a sterile environment. This will result in a disk containing a known amount of the compound (e.g., 10 µ g/disk ).
-
Prepare a negative control disk with the solvent alone.
-
Use commercially available antibiotic disks as positive controls.
-
-
Preparation of Bacterial Inoculum and Plate Inoculation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1, step 2.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it several times against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared disks onto the inoculated agar surface. Ensure that the disks are firmly in contact with the agar.
-
Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Measuring and Interpreting Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.[17]
-
The zone of the control disk (solvent only) should show no inhibition.
-
Interpret the results based on the zone diameter. While specific breakpoints are not available for novel compounds, a larger zone of inhibition generally indicates greater antimicrobial activity.
-
Mechanism of Action: A Visual Hypothesis
The primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. megumed.de [megumed.de]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. asm.org [asm.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
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- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1,8-Naphthyridine-3-Carbonitrile Derivatives
Introduction: The Therapeutic Potential of 1,8-Naphthyridines and the Role of In Silico Docking
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include potent anticancer, antimicrobial, and anti-inflammatory properties. Specifically, derivatives of 1,8-naphthyridine-3-carbonitrile have garnered significant attention for their potential as targeted therapeutic agents. Their mechanism of action often involves the inhibition of key enzymes implicated in disease progression, such as protein kinases (e.g., EGFR, VEGFR-2) and bacterial enzymes like enoyl-ACP reductase (InhA).
Molecular docking is a powerful and indispensable computational tool in modern drug discovery that facilitates the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[1][2] This in silico approach provides invaluable insights into the molecular interactions driving ligand recognition, thereby guiding the rational design and optimization of more potent and selective drug candidates. By simulating the binding process, researchers can prioritize compounds for synthesis and biological evaluation, significantly accelerating the drug development pipeline and reducing associated costs.
This comprehensive guide provides a detailed, step-by-step protocol for conducting molecular docking studies of 1,8-naphthyridine-3-carbonitrile derivatives using the widely adopted AutoDock Vina software. We will delve into the critical aspects of ligand and protein preparation, grid box generation, docking simulation, and the nuanced interpretation of results, with a strong emphasis on the scientific rationale behind each procedural choice.
I. The Strategic Foundation: Target Selection and Structural Data Acquisition
The success of any molecular docking study is fundamentally reliant on the appropriate selection of the biological target and the quality of its three-dimensional structural data. For 1,8-naphthyridine-3-carbonitrile derivatives, several well-validated targets are of high interest:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key player in cell proliferation and survival, often dysregulated in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Domain: Crucial for angiogenesis, the formation of new blood vessels that support tumor growth.
-
Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA): An essential enzyme in the mycobacterial cell wall biosynthesis, making it an attractive target for novel anti-tuberculosis drugs.[3]
-
DNA Topoisomerase II: An enzyme vital for DNA replication and repair in cancer cells.
High-resolution crystal structures of these targets, often in complex with known inhibitors, are publicly available in the Protein Data Bank (PDB).
Table 1: Representative PDB Entries for Potential Targets of 1,8-Naphthyridine-3-Carbonitrile Derivatives
| Target | PDB ID | Description | Resolution (Å) |
| EGFR Kinase Domain | 1M17 | Complex with Erlotinib[4] | 2.60 |
| EGFR Kinase Domain | 5UWD | Mutant EGFR in complex with a covalent inhibitor[5] | 2.80 |
| VEGFR-2 Kinase Domain | 2OH4 | Complex with a potent inhibitor[6] | 1.85 |
| VEGFR-2 Kinase Domain | 3VO3 | Complex with an imidazo[1,2-b]pyridazine derivative[7] | 2.00 |
| M. tuberculosis InhA | 4TZK | In complex with a known inhibitor[8] | 1.62 |
| M. tuberculosis InhA | 1BVR | In complex with NAD+ and a fatty acyl substrate[9] | 2.20 |
Causality of Choice: Selecting a PDB entry with a co-crystallized ligand is highly advantageous. The native ligand provides a crucial reference for defining the binding site and for validating the docking protocol through a process known as redocking. Structures with higher resolution (lower Å value) are generally preferred as they offer more precise atomic coordinates.
II. Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
This protocol will utilize AutoDockTools (ADT) for file preparation and AutoDock Vina for the docking simulation. These are robust, open-source tools widely used in the scientific community.
Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of the 1,8-naphthyridine-3-carbonitrile derivative with the correct stereochemistry, protonation state, and atomic charges, saved in the required PDBQT file format.
-
2D Structure Generation: Draw the 2D structure of your 1,8-naphthyridine-3-carbonitrile derivative using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. It is crucial to perform an energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation.
-
File Format Conversion: Save the energy-minimized structure in a common format like MOL2 or PDB.
-
Preparation using AutoDockTools (ADT): a. Launch ADT. b. Go to Ligand -> Input -> Open and select your ligand file. c. ADT will automatically add hydrogens and compute Gasteiger charges, which are partial atomic charges necessary for the scoring function. d. Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root. The software will identify rotatable bonds, allowing for ligand flexibility during docking. e. Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
Expert Insight: The choice of charge model (e.g., Gasteiger charges) is critical as it influences the electrostatic interaction term in the scoring function. For metalloproteins or complex systems, more advanced charge calculation methods might be necessary.
Protocol 2: Protein Preparation
Protein preparation involves cleaning the PDB file to remove non-essential molecules and preparing it for the docking simulation. We will use the EGFR kinase domain (PDB ID: 1M17) as an example.
-
Download the PDB File: Obtain the PDB file for 1M17 from the RCSB PDB website.
-
Clean the Protein Structure: a. Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[10] b. Remove water molecules, co-solvents, and any ions not essential for catalysis or structural integrity. c. If the crystal structure contains multiple protein chains (a multimer), retain only the chain that contains the binding site of interest. For 1M17, this would typically be chain A. d. Inspect the protein for missing residues or atoms. If significant portions of the binding site are missing, it is advisable to choose a different crystal structure. e. Save the cleaned protein structure as a new PDB file.
-
Preparation using AutoDockTools (ADT): a. Launch ADT and open the cleaned protein PDB file (File -> Read Molecule). b. Add polar hydrogens to the protein (Edit -> Hydrogens -> Add). c. Compute Gasteiger charges for the protein atoms (Edit -> Charges -> Compute Gasteiger). d. Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then save).
Protocol 3: Grid Box Generation
The grid box defines the three-dimensional space within which AutoDock Vina will search for the optimal binding pose of the ligand.
-
Identify the Binding Site: The most reliable way to define the binding site is by using the position of the co-crystallized ligand in the PDB structure.
-
Set the Grid Box in ADT: a. With the prepared protein loaded in ADT, go to Grid -> Grid Box. b. A box will appear around the protein. You can adjust the center and dimensions of this box. c. Center the grid box on the co-crystallized ligand or the known active site residues. d. Adjust the dimensions of the box to encompass the entire binding site with some additional space to allow for ligand movement and rotation. A common practice is to have the box extend 10-15 Å beyond the ligand in all directions. A study suggests that an optimal box size for AutoDock Vina is approximately 2.9 times the radius of gyration of the ligand.[11]
Diagram 1: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Protocol 4: Running the AutoDock Vina Simulation
AutoDock Vina is typically run from the command line.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters.
-
Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Vina will perform the docking simulation and output the predicted binding poses and their corresponding binding affinities to the results.pdbqt file and a log file.
III. The Litmus Test: Validation of the Docking Protocol
A crucial step to ensure the reliability of your docking setup is to validate the protocol.[12] This is typically done by redocking the co-crystallized ligand back into the protein's binding site.
Protocol 5: Redocking and RMSD Calculation
-
Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as described in Protocol 1.
-
Perform Redocking: Use the same protein structure and grid box parameters to dock the prepared co-crystallized ligand.
-
Calculate the Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the docked pose and the original crystallographic pose of the ligand. This can be calculated using molecular visualization software like PyMOL or UCSF Chimera.
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6][13]
Diagram 2: Docking Validation Logic
Caption: The logic flow for validating a molecular docking protocol using redocking.
IV. Deciphering the Data: Analysis and Interpretation of Docking Results
The output from AutoDock Vina provides a wealth of information that requires careful and critical analysis.
-
Binding Affinity (ΔG): The primary quantitative output is the binding affinity, reported in kcal/mol.[1] A more negative value indicates a stronger predicted binding affinity.[14] This value is useful for ranking a series of derivatives against the same target.
-
Pose Analysis: AutoDock Vina typically generates multiple binding poses for each ligand. The top-ranked pose (with the lowest binding energy) is usually the focus of the analysis.[1] However, it is good practice to visually inspect several of the top poses.
-
Molecular Interactions: This is the most insightful part of the analysis. Use a visualization tool to examine the interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.
-
Pi-Pi Stacking: Aromatic rings in the ligand and protein can stack on top of each other.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Table 2: Example Docking Results Analysis
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Hydrogen Bonds | Hydrophobic Interactions |
| Compound A | -9.5 | Met793, Leu718, Val726 | 1 (with Met793) | Leu718, Val726 |
| Compound B | -8.2 | Cys797, Leu844 | 2 (with Cys797) | Leu844 |
| Erlotinib (Ref) | -10.1 | Met793, Thr790, Gln791 | 2 (with Met793, Gln791) | Leu718, Val726, Ala743 |
Critical Evaluation: It is crucial to remember that the binding energy is a prediction and not an absolute measure of affinity. A compound with a slightly lower binding energy but which forms more biologically relevant interactions (e.g., with key catalytic residues) may be a more promising candidate. The correlation between docking scores and experimentally determined biological activity should always be critically assessed.
V. Conclusion: From In Silico Insights to Experimental Validation
Molecular docking serves as a powerful hypothesis-generating tool in the study of 1,8-naphthyridine-3-carbonitrile derivatives. By providing a detailed atomistic view of potential protein-ligand interactions, it enables the prioritization of compounds for synthesis and biological testing. The protocols outlined in this guide provide a robust framework for conducting these studies with scientific rigor. However, it is imperative to underscore that computational predictions must always be validated through experimental assays to confirm the biological activity and elucidate the true therapeutic potential of these promising compounds.
References
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
-
Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]
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Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
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RCSB Protein Data Bank. (2013). Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative (PDB ID: 3VO3). [Link]
-
RCSB Protein Data Bank. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686 (PDB ID: 5UWD). [Link]
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El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In Molecular Docking and Virtual Screening in Drug Discovery (pp. 391-404). Humana Press, New York, NY. [Link]
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Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in Molecular Biology, 857, 231-257. [Link]
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Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. [Link]
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RCSB Protein Data Bank. (2015). Structure of the enoyl-ACP reductase of Mycobacterium tuberculosis InhA, inhibited with the active metabolite of isoniazid (PDB ID: 4TRO). [Link]
-
Singh, N., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). [Link]
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Ramanathan, K., & Kanth, S. V. (2011). A Critical Assessment of the Performance of Protein-ligand Scoring Functions Based on NMR Chemical Shift Perturbations. Journal of Magnetic Resonance. [Link]
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Patel, H., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]
-
RCSB Protein Data Bank. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab (PDB ID: 2J5F). [Link]
-
Wang, Y., et al. (2025, March 7). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry. [Link]
-
RCSB Protein Data Bank. (1999). M.TB. ENOYL-ACP REDUCTASE (INHA) IN COMPLEX WITH NAD+ AND C16-FATTY-ACYL-SUBSTRATE (PDB ID: 1BVR). [Link]
-
Kryshtafovych, A., et al. (2015, May 15). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. BMC Bioinformatics. [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Meiler, J., & Baker, D. (2006). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... [Link]
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Bioinformatics Stack Exchange. (2025, February 24). What should be the best strategy to define grid box in blind docking?. [Link]
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PubMed. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Semantic Scholar. [Link]
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ResearchGate. (2019, June 6). (PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]
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Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Adeniji, S. E., et al. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. PubMed. [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]
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Teach Yourself e-Series. (2024, May 1). Tutorial 13: The concept of redocking explained. YouTube. [Link]
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RCSB Protein Data Bank. (2011). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (PDB ID: 3VHE). [Link]
-
UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]
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RCSB Protein Data Bank. (2013). Crystal structure of EGFR kinase domain in complex with compound 2a (PDB ID: 4JQ7). [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Gapsys, V., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Biophysical Journal. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, June 1). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]
-
ResearchGate. (2025, August 6). (PDF) Crystal Structure of the Mycobacterium tuberculosis Enoyl-ACP Reductase, InhA, in Complex with NAD+ and a C16 Fatty Acyl Substrate. [Link]
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Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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ResearchGate. (n.d.). Structure of EGFR in complex with 4. (a) Compound 4 bonded to EGFR (PDB ID.... [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. [Link]
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El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. SpringerLink. [Link]
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Application Notes and Protocols for Cytotoxicity Assessment of 1,8-Naphthyridine-3-Carbonitrile Compounds
Introduction: The Therapeutic Potential and In Vitro Evaluation of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Derivatives of this core, particularly those featuring a carbonitrile group at the C-3 position, are the subject of intensive research due to their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] As researchers synthesize novel 1,8-naphthyridine-3-carbonitrile analogues, a critical and early step in the drug discovery pipeline is the rigorous evaluation of their cytotoxic effects.[5][6]
Cytotoxicity assays are fundamental to determining a compound's therapeutic index—the balance between its efficacy against target (e.g., cancer) cells and its toxicity toward healthy cells. This guide provides a comprehensive overview of robust, field-proven methodologies for assessing the cytotoxic profile of 1,8-naphthyridine-3-carbonitrile compounds, moving beyond mere procedural lists to explain the causality behind experimental choices and ensure the generation of reliable, reproducible data.
Strategic Selection of a Cytotoxicity Assay
The first crucial decision is selecting the most appropriate assay. This choice is not arbitrary; it is dictated by the specific biological question being asked. Do you want a broad measure of cell viability, an indication of membrane damage, or a detailed understanding of the cell death mechanism? Each assay measures a different cellular event, and understanding these distinctions is key to a well-designed experiment.
Decision-Making Workflow for Assay Selection
The following workflow provides a logical path for choosing the right assay based on your research objectives.
Caption: Workflow for selecting the appropriate cytotoxicity assay.
Comparative Overview of Key Assays
This table summarizes the core principles and practical considerations for the most common cytotoxicity assays.
| Assay Type | Principle | Advantages | Limitations & Considerations |
| MTT Assay | Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] | High-throughput, cost-effective, well-established. | Endpoint assay; requires a solubilization step; can be affected by compounds that alter cellular metabolism or have reducing properties.[7] |
| LDH Release Assay | Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of membrane integrity (necrosis).[9] | Non-destructive to remaining cells (supernatant is used); allows for kinetic/time-course studies from the same wells. | Less sensitive for detecting apoptosis, which may initially maintain membrane integrity; serum in media can contain LDH, leading to high background. |
| Annexin V / PI Assay | Uses flow cytometry or fluorescence microscopy to differentiate cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that only enters necrotic cells with compromised membranes.[10] | Provides detailed information, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.[11] | Lower throughput; requires specialized equipment (flow cytometer or fluorescence microscope); more complex data analysis. |
| Caspase Activity Assay | Measures the activity of specific caspases (e.g., caspase-3, -7), which are key executioner enzymes in the apoptotic pathway.[12] | Directly measures a hallmark of apoptosis; can confirm that the observed cell death is caspase-dependent. | Only detects apoptosis; timing is critical as caspase activation is transient. |
Protocol 1: MTT Assay for General Viability and IC50 Determination
This protocol is the workhorse for initial screening of 1,8-naphthyridine-3-carbonitrile libraries to determine the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The assay is based on the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by mitochondrial succinate dehydrogenase in viable, metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[8]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials and Reagents
-
1,8-Naphthyridine-3-carbonitrile compounds
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 590 nm)
Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired density (e.g., 1 x 10^5 cells/mL) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 2X stock solution of each 1,8-naphthyridine compound at various concentrations via serial dilution in culture medium. A typical starting concentration might be 100 µM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Remember to include control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 590 nm using a microplate reader.[7]
Essential Controls
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used to dissolve the compounds. This establishes 100% viability.
-
Medium Background: Wells containing only culture medium, MTT, and DMSO. This value should be subtracted from all other readings.[14]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm assay performance.
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the medium background from all other wells.
-
Percentage Viability Calculation: % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
IC50 Determination: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[15][16]
Troubleshooting the MTT Assay
| Problem | Potential Cause(s) | Solution(s) |
| High Background | Contamination; Phenol red in medium; High cell density. | Use sterile technique; Use phenol red-free medium for the assay steps; Optimize cell seeding density.[14] |
| Low Absorbance Signal | Insufficient incubation time with MTT; Incomplete formazan solubilization; Low cell number. | Increase incubation time to 4 hours; Ensure crystals are fully dissolved by shaking/pipetting; Increase initial cell seeding density.[7] |
| Compound Interference | The compound is colored or has reducing properties that react with MTT. | Run a control with compound in cell-free medium to check for direct MTT reduction. If interference occurs, consider an alternative assay like LDH or SRB. |
Protocol 2: LDH Release Assay for Membrane Integrity
This assay is ideal for measuring cell death via necrosis or late-stage apoptosis, where the plasma membrane has been compromised.
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[9] When the cell membrane loses its integrity, LDH is released into the surrounding culture medium.[9] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[17] The amount of color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[18]
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Materials and Reagents
-
1,8-Naphthyridine-3-carbonitrile compounds
-
Cell line and appropriate culture medium (low-serum or serum-free medium is recommended for the assay step to reduce background)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at 490 nm)
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Prepare Controls: Set up the following controls on the same plate.
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with Lysis Buffer for 45 minutes before the assay. This lyses all cells and represents 100% cytotoxicity.[17]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Cover the plate and incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.
Data Analysis
-
Corrected Readings: Subtract the Medium Background absorbance from all other readings.
-
Percentage Cytotoxicity Calculation: % Cytotoxicity = ( (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ) * 100
Protocol 3: Apoptosis vs. Necrosis Assay by Flow Cytometry
To understand how a 1,8-naphthyridine compound induces cell death, a dual-staining method with Annexin V and a viability dye like Propidium Iodide (PI) is the gold standard.
Principle of Annexin V / PI Staining
This assay relies on two key cellular changes during cell death:
-
Apoptosis: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells.[10]
-
Necrosis: In late apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter cells with compromised membranes to stain the nucleus red.[10]
By combining these two stains, we can distinguish four cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primary Necrotic Cells: Annexin V-negative and PI-positive (less common in vitro).
Caption: Differentiating cell populations using Annexin V and PI staining.
Materials and Reagents
-
1,8-Naphthyridine-3-carbonitrile compounds
-
6-well or 12-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 1,8-naphthyridine compound (typically at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis
The flow cytometer will generate dot plots of FITC (Annexin V) vs. PI fluorescence. Gates are set based on unstained and single-stained controls to quantify the percentage of cells in each of the four quadrants, representing the different cell populations.
Troubleshooting Flow Cytometry
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | Autofluorescence of cells or compound; Dead cells binding antibody non-specifically. | Run an unstained control to set baseline fluorescence. Always use a viability dye to exclude dead cells from analysis where appropriate.[19] |
| Weak Positive Signal | Insufficient staining time; Wrong laser/filter combination. | Optimize incubation time. Ensure the cytometer is set up correctly for the fluorochromes being used (e.g., FITC ~488nm excitation, ~525nm emission).[20] |
| Excessive Necrosis | Compound concentration is too high, causing rapid cell death; Harsh cell handling. | Test a lower concentration range. Handle cells gently during harvesting and washing steps. |
References
-
Alka, M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Khetmalis, Y., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. [Link]
-
Crowley, L. C., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
Kamei, N., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Khetmalis, Y., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
ResearchGate. (n.d.). MTT assay for synthesized compounds. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Kovacevic, J., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. [Link]
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ResearchGate. (n.d.). New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]
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Promega and Eppendorf. (2021). Troubleshooting Cell based Assays. YouTube. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Science.gov. [Link]
-
Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Elabscience. [Link]
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ResearchGate. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. National Center for Biotechnology Information. [Link]
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Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
-
protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]
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ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. ResearchGate. [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
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PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
-
Biocompare. (2022). Troubleshooting Flow Cytometry Experiments. Biocompare. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Visikol. [Link]
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Application Notes and Protocols for the ADMET Profiling of 1,8-Naphthyridine Derivatives
Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The successful translation of a potent 1,8-naphthyridine derivative from a promising hit to a clinical candidate is critically dependent on a thorough evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Early and systematic ADMET assessment is essential to identify and mitigate potential liabilities, thereby reducing late-stage attrition and optimizing the allocation of resources in the drug discovery pipeline.[2][3]
These application notes provide a comprehensive, tiered strategy for the preclinical assessment of ADMET properties of 1,8-naphthyridine derivatives. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind each experimental step.
A Tiered Strategy for ADMET Assessment
A progressive and hierarchical approach is the most efficient strategy for characterizing drug candidates. This workflow begins with high-throughput in vitro assays that require minimal compound and rapidly filter out molecules with poor properties, before progressing to more complex and resource-intensive in vivo studies for the most promising candidates.
Figure 1: A tiered workflow for the comprehensive ADMET assessment of drug candidates.
Section A: Absorption
Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this is governed primarily by aqueous solubility and intestinal permeability.
Aqueous Solubility
Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in subsequent biological assays.[4] A drug must be in solution to be absorbed. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screen for early-stage discovery, while thermodynamic solubility provides the true equilibrium value, which is more relevant for later-stage development.[4]
Data Interpretation:
| Solubility (µg/mL) | Classification | Implication for Oral Absorption |
| > 65 | High | Unlikely to be a limiting factor. |
| 5 - 65 | Moderate | May require formulation enhancement. |
| < 5 | Low | Significant absorption challenges expected. |
Protocol: Kinetic Solubility via Turbidimetry
This high-throughput method measures the concentration at which a compound, added from a DMSO stock, precipitates in an aqueous buffer.
Materials:
-
Test Compound (10 mM in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear 96- or 384-well microplates
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Compound Plate: Serially dilute the 10 mM compound stock in DMSO across a 96-well plate.
-
Assay Plate Preparation: Add 198 µL of PBS pH 7.4 to the wells of a new microplate.
-
Compound Addition: Transfer 2 µL of the serially diluted compound from the DMSO plate to the PBS plate. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity (absorbance) of each well using a plate reader at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
Membrane Permeability
Rationale: After dissolving, a drug must cross the intestinal epithelium to reach the bloodstream. This can occur via passive diffusion or carrier-mediated transport. Initial screens often use artificial membranes to assess passive permeability, while cell-based models are required to investigate active transport and efflux mechanisms.[3]
Causality: The PAMPA model specifically isolates passive, transcellular permeation.[5] It uses a synthetic lipid-infused membrane to mimic the intestinal barrier, providing a rapid and cost-effective way to rank compounds based on their ability to passively diffuse.[5][6] This assay is valuable for early-stage lead optimization where passive permeability is often a key property to improve.
Figure 3: A decision-making flowchart based on key in vivo pharmacokinetic parameters.
References
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). ResearchGate. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (n.d.). ijcrt.org. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010). PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Step 2: Preclinical Research. (2018). FDA. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). NCBI. [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico ADMET Studies of 1,8-Naphthyridine Derivatives as an H1-receptor Inhibitor. (n.d.). ResearchGate. [Link]
-
The Properties of Kinase Inhibitors. (n.d.). Royal Society of Chemistry. [Link]
-
Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]
- Caco2 assay protocol. (n.d.). [Source document not publicly available].
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual. (2004). Semantic Scholar. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH. [Link]
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-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024). FDA. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). MDPI. [Link]
-
Preclinical in vivo ADME studies in drug development: A critical review. (2016). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]
-
In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]
-
Rodent In Vivo PK Service. (n.d.). Creative Biolabs. [Link]
-
CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome. [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2010). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.
Introduction to 1,8-Naphthyridine-3-carbonitrile Synthesis
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 1,8-naphthyridine-3-carbonitrile is most commonly achieved through the Friedländer annulation , a classic and versatile method for constructing quinoline and naphthyridine ring systems.[1][2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of 1,8-naphthyridine-3-carbonitrile, this typically involves the reaction of 2-aminonicotinaldehyde with an active methylene nitrile, such as ethyl cyanoacetate or malononitrile .[1][3]
While the Friedländer synthesis is robust, achieving high yields and purity can be challenging. This guide will address common issues encountered during this synthesis and provide practical solutions based on established chemical principles and literature-supported evidence.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 1,8-naphthyridine-3-carbonitrile.
Problem 1: Low or No Product Yield
A low or complete absence of the desired product is a frustrating but common issue. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Explanations:
-
Starting Material Quality:
-
2-Aminonicotinaldehyde: This starting material can be susceptible to oxidation and degradation. Ensure it is pure and, if necessary, recrystallize it before use.
-
Active Methylene Compound: Impurities in ethyl cyanoacetate or malononitrile can interfere with the reaction. Distillation is recommended for older reagents.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary depending on the catalyst and solvent system. While some protocols operate at room temperature, others may require heating (e.g., 50-80 °C) to drive the reaction to completion.[4][5] However, excessive heat can promote side reactions.
-
Reaction Time: The Friedländer annulation can be slow. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). The absence of starting materials on the TLC plate is a good indicator of completion.
-
-
Catalyst Activity:
-
Choice of Catalyst: A variety of catalysts can be employed, including bases (e.g., piperidine, sodium ethoxide), acids (e.g., p-toluenesulfonic acid), and Lewis acids (e.g., CeCl₃·7H₂O).[6] More recently, "green" catalysts like ionic liquids (e.g., choline hydroxide) have been shown to be highly effective, especially when using water as a solvent.[4][5]
-
Catalyst Deactivation: Some catalysts are sensitive to moisture. Ensure anhydrous conditions if required by the chosen catalyst.
-
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield. Below is a table of common impurities and suggested solutions.
| Impurity/Side Product | Probable Cause | Proposed Solution |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst. | Monitor the reaction by TLC until starting materials are consumed. Optimize reaction conditions as described in "Problem 1". |
| Knoevenagel Condensation Product | The intermediate from the Knoevenagel condensation of 2-aminonicotinaldehyde and the active methylene compound may not have cyclized. | Ensure sufficient heating and an appropriate catalyst to promote the final cyclization and dehydration step. |
| Self-Condensation of Ethyl Cyanoacetate | Use of a strong base can lead to the self-condensation of ethyl cyanoacetate.[2] | Use a milder base (e.g., piperidine, morpholine) or a Lewis acid catalyst. |
| Hydrolysis of the Nitrile Group | Prolonged reaction times in the presence of strong acid or base and water can lead to the hydrolysis of the nitrile to an amide or carboxylic acid.[7][8] | Minimize reaction time and use moderate reaction conditions. Purify the product promptly after work-up. |
Visualizing the Main Reaction and a Key Side Reaction:
Caption: Simplified overview of the desired reaction and a common side reaction.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10][11] Common solvents for 1,8-naphthyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 1,8-naphthyridine derivatives.[4]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is often effective.[4] For more polar compounds, adding a small percentage of methanol or triethylamine to the eluent can improve peak shape and resolution.
-
Protocol: A typical gradient could be from 10% to 50% ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific 1,8-naphthyridine derivative and its impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the Friedländer synthesis of 1,8-naphthyridine-3-carbonitrile?
The catalyst plays a crucial role in facilitating both the initial Knoevenagel condensation and the subsequent cyclization.
-
Base catalysts (e.g., piperidine, sodium ethoxide) deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde.
-
Acid catalysts (e.g., p-TsOH, Lewis acids) activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.
Q2: Can I use malononitrile instead of ethyl cyanoacetate?
Yes, malononitrile is a common alternative to ethyl cyanoacetate.[1] It is generally more reactive due to the presence of two electron-withdrawing nitrile groups, which increases the acidity of the methylene protons. This can sometimes lead to faster reaction times.
Q3: My reaction is very slow. What can I do to speed it up?
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.
-
Change the catalyst: If you are using a mild catalyst, switching to a more active one (e.g., a stronger base or a Lewis acid) may be beneficial.
-
Consider a different solvent: The choice of solvent can influence reaction rates. While greener solvents like water are attractive, traditional organic solvents like ethanol or DMF might offer better solubility and faster kinetics in some cases.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicate the reaction is progressing. A suitable eluent for TLC is often a mixture of ethyl acetate and hexanes (e.g., 30:70).
Q5: Are there any "greener" alternatives for this synthesis?
Absolutely. Recent research has focused on developing more environmentally friendly protocols.
-
Water as a solvent: Several studies have demonstrated the successful use of water as the reaction solvent, often in combination with a catalyst like choline hydroxide.[4][5]
-
Solvent-free conditions: Grinding the reactants with a solid catalyst like CeCl₃·7H₂O at room temperature is another effective and environmentally benign approach.[6]
Detailed Experimental Protocols
Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol is adapted from a gram-scale synthesis and is favored for its green credentials and high yield.[12]
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl cyanoacetate
-
Choline hydroxide (45 wt. % in water)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-aminonicotinaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol).
-
Add deionized water (5 mL) and choline hydroxide (0.1 mmol).
-
Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitor the reaction progress by TLC (30% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, gradient of 20-40% ethyl acetate in hexanes).
Protocol 2: CeCl₃·7H₂O-Catalyzed Solvent-Free Synthesis
This method is advantageous for its simplicity, speed, and avoidance of organic solvents during the reaction.[6]
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl cyanoacetate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and CeCl₃·7H₂O (0.1 mmol).
-
Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, add cold water to the mortar and triturate the solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide | Water | 50 | 6-8 | >90 | |
| CeCl₃·7H₂O | Solvent-free | Room Temp | 0.25-0.5 | ~95 | |
| Piperidine | Ethanol | Reflux | 4-6 | ~85 | General knowledge |
| p-TsOH | Toluene | Reflux | 8-12 | ~80 | General knowledge |
References
-
Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18671–18683. [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28035–28045. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]
-
Nandre, J. P., et al. (2018). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 8(52), 29635-29647. [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
ResearchGate. (2013). How can I minimise the self condensation of ethyl cyanoacetate?. [Link]
-
Clark, J. (2016). Hydrolysis of nitriles. Chemguide. [Link]
-
Wikipedia. (2023). Ethyl cyanoacetate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
HBCSE. (n.d.). Recrystallization. [Link]
Sources
- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,8-Naphthyridine-3-Carbonitrile
Welcome to the technical support guide for the purification of 1,8-naphthyridine-3-carbonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this valuable scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its synthesis, often accomplished via methods like the Friedländer annulation, can yield complex mixtures requiring robust purification strategies.[2]
This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during the purification of 1,8-naphthyridine-3-carbonitrile, ensuring you can achieve the high degree of purity required for downstream applications.
Section 1: Understanding the Core Purification Challenges
The primary challenges in purifying 1,8-naphthyridine-3-carbonitrile stem from its physicochemical properties and the nature of its synthesis.
-
Polarity and Solubility: The presence of two nitrogen atoms in the bicyclic core, combined with the electron-withdrawing cyano group, imparts a moderate to high polarity to the molecule. This influences its solubility and its interaction with chromatographic stationary phases.
-
Common Synthetic Impurities: Synthesis of 1,8-naphthyridine derivatives often results in complex mixtures containing unreacted starting materials, catalysts, and various byproducts.[2] For derivatives of 1,8-naphthyridine-3-carbonitrile, these can include unreacted 2-aminopyridine precursors, active methylene reagents (like malononitrile), and intermediates from multi-step syntheses.[3][4]
-
Potential for Isomer Formation: The Friedländer reaction, when using unsymmetrical ketones, can theoretically lead to different isomers, although specific catalysts can often provide high regioselectivity.
-
Product Stability: While generally stable, the nitrile group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially converting to a carboxylic acid or amide, which would complicate purification.
The following workflow provides a general strategy for navigating these challenges.
Caption: General purification workflow for 1,8-naphthyridine-3-carbonitrile.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1,8-naphthyridine-3-carbonitrile derivatives?
A1: The impurities are highly dependent on your specific synthetic route. However, for typical multi-step syntheses, you should anticipate:
-
Unreacted Starting Materials: Such as substituted anilines, piperazines, or chloroacetyl chloride.[3]
-
Reaction Intermediates: Incomplete reactions will leave stable intermediates in your crude product.
-
Reagents and Catalysts: Bases like triethylamine (Et₃N) or salts like potassium iodide (KI) may persist if the work-up is not thorough.[3]
-
Solvent Residue: High-boiling point solvents like DMF can be difficult to remove completely.
Pro-Tip: Always monitor your reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials and intermediates.[3]
Q2: My compound is streaking badly on the silica TLC plate. What does this mean and how can I fix it?
A2: Streaking on a silica gel TLC plate is a classic sign of a compound that is either highly polar, acidic/basic, or interacting too strongly with the stationary phase. The 1,8-naphthyridine core contains basic nitrogen atoms that can protonate on the acidic surface of silica gel, leading to this phenomenon.
Causality & Solution:
-
Strong Interaction: The basic nitrogens bind tightly to the acidic silanol groups (Si-OH) on the silica surface.
-
Troubleshooting: To mitigate this, you need to suppress this strong interaction. Add a small amount of a basic modifier to your mobile phase.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent (e.g., Ethyl Acetate/Hexane). This neutralizes the acidic sites on the silica, allowing your basic compound to elute more cleanly and result in sharper spots.
-
Q3: Can I purify my 1,8-naphthyridine-3-carbonitrile by recrystallization instead of column chromatography?
A3: Yes, recrystallization can be an excellent and scalable purification method, provided your crude product is relatively free of impurities with similar solubility profiles.
Expertise & Causality: The key is finding a solvent system where your target compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Solvent Screening: Test small amounts of your crude product in various solvents. Good starting points for moderately polar compounds like this include ethanol, isopropanol, acetonitrile, or mixtures like Dioxane/Water or Ethanol/Water. Several 1,8-naphthyridine derivatives have been successfully recrystallized from ethanol.[5]
-
Self-Validating Protocol: A successful recrystallization is self-validating. You should observe the formation of well-defined crystals upon cooling, and a TLC or LC-MS analysis of the crystals should show a significant increase in purity compared to the crude material.
Section 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on methods successfully used for the purification of various 1,8-naphthyridine-3-carbonitrile derivatives.[3]
Objective: To remove synthetic impurities and isolate the target compound.
Materials:
-
Crude 1,8-naphthyridine-3-carbonitrile
-
Silica Gel (100-200 mesh)[3]
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Optional: Triethylamine (Et₃N)
-
TLC plates, chromatography column, collection tubes
Methodology:
-
Dry Loading the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This prevents the column from being overloaded with solvent and improves separation.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 20% EtOAc in Hexane).
-
Pour the slurry into your column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample to the top of the packed silica gel.
-
Begin elution with your starting mobile phase. A common starting point is a gradient of 20% to 80% EtOAc in Hexane.[3]
-
Troubleshooting Tip: If you observed streaking on your analytical TLC, add 0.5% Et₃N to your mobile phase mixture.
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing your pure product.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
-
Purity Confirmation:
Data Presentation: Solvent Polarity Guide
| Solvent | Polarity Index | Role in Chromatography |
| Hexane | 0.1 | Non-polar "pushing" solvent |
| Dichloromethane | 3.1 | Medium polarity, good for dissolving |
| Ethyl Acetate (EtOAc) | 4.4 | Polar eluting solvent |
| Acetone | 5.1 | Highly polar, used for dissolving |
| Methanol | 5.1 | Very polar, used in HPLC |
| Water | 10.2 | Highly polar, used in HPLC |
This table helps in rationally selecting solvents for both chromatography and recrystallization.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
For instances requiring very high purity (>99%), reversed-phase HPLC is the method of choice.
Objective: To achieve high-purity isolation of the target compound.
Workflow Diagram:
Caption: Workflow for HPLC purification of 1,8-naphthyridine derivatives.
Methodology:
-
Sample Preparation:
-
Dissolve the compound (pre-purified by column chromatography) in a suitable solvent like DMSO, DMF, or the initial mobile phase composition.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier (TFA) is crucial. It protonates the basic nitrogens of the naphthyridine ring, ensuring the analyte is in a single ionic form. It also suppresses the ionization of residual silanol groups on the stationary phase, leading to sharper peaks and better resolution.
-
Develop a gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of your compound.
-
-
Preparative Scale-Up:
-
Use a larger preparative C18 column with the optimized gradient from the analytical run.
-
Inject the sample and collect fractions corresponding to your target peak.
-
-
Post-Purification:
-
Analyze the purity of each fraction.
-
Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) or rotary evaporation. Note that removing residual TFA may require additional steps if it interferes with downstream applications.
-
References
-
Reddy, L. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Gouda, M. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]
-
Reddy, L. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
-
Desai, N. C., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Yadav, G., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC - NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues of 1,8-naphthyridine-3-carbonitrile in assays
Introduction: Navigating the Solubility Challenge
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 1,8-naphthyridine-3-carbonitrile core, in particular, is a privileged structure in the development of novel therapeutic agents.[3][4] However, a significant hurdle in the preclinical evaluation of these compounds is their characteristically poor aqueous solubility. This limitation can lead to compound precipitation in biological assays, resulting in inaccurate data, high variability, and misleading structure-activity relationships (SAR).[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to systematically overcome the solubility challenges associated with 1,8-naphthyridine-3-carbonitrile derivatives. Our approach is grounded in the fundamental physicochemical principles governing solubility, ensuring that the solutions are both effective and compatible with the integrity of your biological assays.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of 1,8-naphthyridine-3-carbonitrile derivatives contribute to their poor solubility?
A1: The solubility of these compounds is a complex interplay of their molecular structure. Key factors include:
-
High Crystallinity ('Brick Dust' Problem): The planar, rigid aromatic ring system of the 1,8-naphthyridine core promotes strong intermolecular π-π stacking interactions in the solid state. This high lattice energy requires a significant amount of energy to overcome during dissolution, making the compound resistant to dissolving.[6][7]
-
Lipophilicity ('Grease Ball' Problem): While the nitrogen atoms in the rings add some polarity, the overall structure, especially when substituted with lipophilic groups, is hydrophobic. This leads to a low affinity for aqueous environments.[8]
-
Weak Basicity: The nitrogen atoms in the 1,8-naphthyridine ring are weakly basic.[9] While they can be protonated to form more soluble salts, this often requires a significantly low pH, which may not be compatible with many biological assays.
Q2: My compound is dissolved in 100% DMSO for storage. What is the first and most critical step when preparing it for an aqueous assay?
A2: The most critical step is managing the transition from a high-concentration DMSO stock to the final, low-DMSO concentration in your aqueous assay buffer. Direct, large-volume dilutions often cause immediate precipitation. The recommended best practice is to perform a serial dilution . First, create an intermediate dilution in a co-solvent mixture (e.g., 50% DMSO in water or your assay buffer) before making the final dilution into the assay plate. This gradual reduction in organic solvent concentration helps keep the compound in solution. Always add the compound stock to the aqueous buffer (not the other way around) with vigorous mixing (e.g., vortexing) to rapidly disperse the compound molecules.
Q3: What is a safe final concentration of DMSO for most cell-based and enzymatic assays?
A3: While this is assay-dependent, a widely accepted industry standard is to keep the final concentration of DMSO at or below 0.5% (v/v) .[10] Concentrations above this can lead to various artifacts, including:
-
Inhibition or artificial activation of enzymes.
-
Changes in cell membrane permeability.
-
Cytotoxicity.
-
Compound aggregation, which can lead to false-positive results.[10] It is imperative to run a "vehicle control" (assay buffer with the final DMSO concentration but without the compound) to determine the tolerance of your specific assay system.
Q4: Can adjusting the pH of my assay buffer improve the solubility of my 1,8-naphthyridine derivative?
A4: Yes, this can be a very effective strategy. As nitrogen-containing heterocycles, 1,8-naphthyridine derivatives can be protonated at lower pH values.[9][11] The resulting cationic species is generally much more water-soluble than the neutral form. A modest decrease in the buffer pH (e.g., from 7.4 to 6.8 or 6.5) can sometimes be sufficient to maintain solubility without significantly impacting the biological target's activity. However, you must first validate that your assay (e.g., enzyme, cells) remains robust and functional at the adjusted pH.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section addresses specific problems you may encounter during your experiments. The following workflow provides a systematic approach to diagnosing and solving solubility issues.
Caption: Systematic workflow for troubleshooting compound precipitation.
Problem: My compound precipitates instantly when I add it to the aqueous assay buffer.
This is a classic sign of a compound "crashing out" due to a sudden, drastic change in the solvent environment (from high organic to fully aqueous).
-
Causality: The aqueous buffer cannot accommodate the high local concentration of the hydrophobic compound as it is introduced from the DMSO stock.
-
Solution 1 (Procedural):
-
Reverse the Addition: Always add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing, not the other way around. This promotes rapid dispersion.
-
Perform Serial Dilutions: Avoid single, large dilution factors. Prepare an intermediate stock at a lower concentration in a solvent mixture that is more aqueous-friendly (e.g., 25-50% DMSO) before the final dilution.
-
-
Solution 2 (Formulation):
-
Introduce a Co-solvent: If your assay can tolerate it, include a small percentage of a benign co-solvent like polyethylene glycol 400 (PEG-400) or ethanol in your final assay buffer.[12] This can increase the overall solvent capacity of the buffer. See the table below for common options.
-
pH Adjustment: Test the solubility in buffers with slightly lower pH values (e.g., pH 6.8, 6.5, 6.0). See Protocol 2 for a systematic approach.
-
Problem: My assay results are inconsistent, and I see a "drift" or poor upper plateau in my dose-response curves.
This may indicate time-dependent precipitation or aggregation. The compound may be initially soluble but falls out of solution over the incubation period of the assay. Partial responses or curves that plateau below 75-100% inhibition are often symptomatic of solubility limits being reached.[13][14]
-
Causality: The compound concentration is at or above its kinetic solubility limit in the final assay buffer. While it may appear dissolved initially, it is in an unstable, supersaturated state and will aggregate or precipitate over time.
-
Solution 1 (Analytical):
-
Visual Inspection: At the end of your assay incubation, visually inspect the plate (against a dark background) for signs of precipitation (cloudiness, crystals).
-
Solubility Measurement: Perform a formal kinetic solubility assay using techniques like nephelometry or light scattering to determine the maximum soluble concentration in your exact assay buffer.
-
-
Solution 2 (Formulation):
-
Lower the Top Concentration: If solubility is the limiting factor, simply testing at higher concentrations will not yield meaningful data. Adjust your dose-response curve to start at or below the measured solubility limit.
-
Use Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent solubility and preventing aggregation.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. See Protocol 3 for implementation.
-
Data Presentation: Co-solvents for Assay Formulation
The following table summarizes common co-solvents used to improve compound solubility in biological assays. Always test for vehicle effects on your specific assay.
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for stock solutions. | Can interfere with assays at >0.5%; may cause cell stress.[10] |
| Ethanol | 1-2% | Good solubilizing power; volatile. | Can denature some proteins; potential for cell toxicity. |
| PEG-400 | 1-5% | Low toxicity; good solubilizer for many compounds. | Can be viscous; may interfere with some detection methods. |
| Glycerol | 1-5% | Non-toxic; often used to stabilize proteins. | High viscosity; weaker solubilizing power than others. |
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol allows you to empirically determine the best solvent system for your compound before committing to a large-scale screen.
-
Prepare Stock Solution: Prepare a 10 mM stock of your 1,8-naphthyridine-3-carbonitrile derivative in 100% DMSO. Ensure it is fully dissolved (sonicate or warm gently if necessary).
-
Prepare Test Buffers: In a 96-well plate, prepare a series of your primary assay buffer containing different co-solvents. For example:
-
Buffer + 0.5% DMSO (Control)
-
Buffer + 1% Ethanol
-
Buffer + 2% Ethanol
-
Buffer + 2% PEG-400
-
Buffer + 5% PEG-400
-
-
Add Compound: Spike each well with your compound to the highest final concentration you intend to test in your assay (e.g., 50 µM). Prepare a corresponding "vehicle only" plate for background measurements.
-
Incubate and Read: Incubate the plate under your standard assay conditions (time and temperature).
-
Assess Solubility: Measure the turbidity/light scatter at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. A significant increase in signal compared to the vehicle control indicates precipitation. Visual inspection is also crucial.
-
Select Optimal Conditions: Choose the co-solvent system that provides the best solubility without generating a high background signal or interfering with your assay.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps determine if adjusting the buffer pH is a viable strategy.
-
Prepare Buffers: Prepare a set of identical buffers (e.g., 50 mM phosphate or MES) adjusted to a range of pH values, such as 7.5, 7.0, 6.5, and 6.0.
-
Add Compound: Using a 96-well plate, add your 10 mM DMSO stock to each buffer to achieve a high test concentration (e.g., 100 µM).
-
Equilibrate: Seal the plate and shake at room temperature for 2-4 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitated material.
-
Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze Data: Plot the measured soluble concentration against the buffer pH to identify the optimal pH range for your compound.
Protocol 3: Stock Solution Preparation with Cyclodextrins
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a more soluble aqueous stock solution.
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Reaction Conditions for 1,8-Naphthyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research. This document is structured to anticipate the questions and hurdles you may encounter, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of 1,8-naphthyridines.
Q1: What is the most common and versatile method for synthesizing the 1,8-naphthyridine core structure?
A1: The Friedländer annulation is widely regarded as one of the most straightforward and adaptable methods for synthesizing 1,8-naphthyridines.[1][2] This reaction involves the condensation of a 2-aminonicotinaldehyde (or a related derivative) with a compound containing an active α-methylene group, such as a ketone or β-ketoester.[3] The versatility of the Friedländer synthesis allows for the introduction of a wide variety of substituents onto the resulting 1,8-naphthyridine ring system, making it a powerful tool in medicinal chemistry and materials science.
Q2: I am looking for a more environmentally friendly approach to my synthesis. Are there "green" methods available for 1,8-naphthyridine synthesis?
A2: Absolutely. There is a significant and successful push towards developing greener synthetic protocols for 1,8-naphthyridines. A notable advancement is the use of water as a reaction solvent, which is cost-effective, non-toxic, and safe.[4][5] Furthermore, the use of reusable solid acid catalysts and ionic liquids that can be recovered and reused offers a significant advantage in reducing waste and avoiding hazardous materials.[1][6] Some methods even proceed efficiently under solvent-free conditions, further minimizing environmental impact.[6][7]
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the first parameters I should consider adjusting?
A3: If you are experiencing low conversion or yield, the primary parameters to investigate are the catalyst, solvent, and reaction temperature. The choice of catalyst, whether it's a Brønsted or Lewis acid, or a base, is critical and can dramatically influence the reaction rate. The solvent system can affect the solubility of your reactants and the stability of intermediates. Finally, increasing the reaction temperature can often overcome activation energy barriers, but must be done cautiously to avoid side reactions. A systematic optimization of these three parameters is the first step in troubleshooting a sluggish reaction.
Q4: How do I purify my final 1,8-naphthyridine product?
A4: The purification strategy will depend on the physical properties of your product and the impurities present. A common initial workup involves extraction with an organic solvent, such as ethyl acetate, and water to remove water-soluble catalysts and byproducts.[3] The crude product obtained after removal of the solvent can then be purified by recrystallization if it is a solid, or by silica gel column chromatography.[1] The choice of eluent for chromatography will need to be optimized based on the polarity of your specific 1,8-naphthyridine derivative.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during the synthesis of 1,8-naphthyridines and offers step-by-step guidance to resolve them.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
-
Inactive Catalyst: The catalyst may be poisoned, decomposed, or simply not active enough for your specific substrates.
-
Solution:
-
Verify Catalyst Quality: Ensure your catalyst is pure and has been stored correctly. For solid catalysts, ensure they have been properly activated if required.
-
Screen Different Catalysts: The choice of catalyst is crucial. For the Friedländer synthesis, both acid and base catalysts can be effective. Consider screening a range of catalysts with varying strengths. For instance, if a mild base is ineffective, a stronger base or an acid catalyst might be necessary. Recent literature highlights the effectiveness of ionic liquids like choline hydroxide (ChOH) and [Bmmim][Im] as well as metal triflates like In(OTf)₃.[1][7][8]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can increase the reaction rate. However, be mindful that this can also lead to an increase in side reactions. For instance, with less reactive ketones, increasing the catalyst amount from 1 mol% to 2 mol% has been shown to significantly improve yield.[8]
-
-
-
Inappropriate Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature, or the temperature might be too high, leading to decomposition.
-
Solution:
-
Systematic Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal condition.[1]
-
Monitor for Decomposition: At higher temperatures, use TLC or LC-MS to monitor for the appearance of degradation products.
-
-
-
Poor Substrate Reactivity: One or both of your starting materials may be sterically hindered or electronically deactivated.
-
Solution:
-
Modify Reaction Conditions: For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures, a more active catalyst, or longer reaction times.
-
Consider Alternative Synthetic Routes: If optimization of the Friedländer synthesis fails, you may need to consider alternative named reactions for heterocycle synthesis such as the Skraup, Combes, or Pfitzinger reactions, although the Friedländer reaction is often the simplest with higher yields.[1]
-
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions
-
Self-Condensation of Starting Materials: The 2-aminonicotinaldehyde or the active methylene compound can undergo self-condensation, especially under harsh basic or acidic conditions.[6]
-
Solution:
-
Control the Rate of Addition: Slowly adding the more reactive starting material (often the active methylene compound) to the reaction mixture can help to minimize its self-condensation.[9]
-
Optimize Reactant Stoichiometry: Varying the molar ratio of the reactants can favor the desired cross-condensation. For example, using a slight excess of one reactant might suppress the self-condensation of the other.[1]
-
-
-
Lack of Regioselectivity with Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of two different constitutional isomers.
-
Solution:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. Some catalysts may preferentially promote reaction at the less sterically hindered α-carbon of the ketone. It is worth screening different catalysts to find one that provides the desired regioselectivity.[10]
-
Protecting Group Strategy: In some cases, it may be necessary to use a protecting group to block one of the α-positions of the ketone, directing the reaction to the desired position.
-
-
Experimental Protocols
The following are example protocols for the synthesis of 1,8-naphthyridines, illustrating both a traditional and a green chemistry approach.
Protocol 1: Ionic Liquid-Catalyzed Synthesis in Water
This protocol is based on a greener, gram-scale synthesis using choline hydroxide as a catalyst.[8]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.23 g, 10 mmol) and the desired ketone (e.g., acetone, 0.74 mL, 10 mmol).
-
Solvent Addition: Add 10 mL of deionized water to the flask and begin stirring the mixture.
-
Catalyst Addition: Add choline hydroxide (approximately 3 µL, 1 mol%) to the reaction mixture.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen) and heat the reaction mixture to 50 °C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Solvent-Free Synthesis using a Reusable Solid Catalyst
This protocol provides a method that avoids organic solvents during the reaction and utilizes a recoverable catalyst.[6]
-
Catalyst and Reactant Mixture: In a reaction vessel suitable for microwave or conventional heating, mix the 2-aminonicotinaldehyde, the active methylene compound, and a propylsulfonic silica (PSS) solid acid catalyst.
-
Reaction Conditions:
-
Microwave Irradiation: Heat the mixture in a microwave reactor, monitoring the temperature with an infrared pyrometer.
-
Conventional Heating: Heat the mixture in an oil bath to the desired temperature.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
After the reaction is complete, add a suitable organic solvent to dissolve the product.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the effects of different catalysts and solvents on the yield of a model Friedländer reaction for 1,8-naphthyridine synthesis. This data is compiled from various literature sources to provide a comparative overview.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >90 | [8] |
| [Bmmim][Im] | None (Ionic Liquid) | 80 | 24 | 90 | [1] |
| LiOH·H₂O | Water | Reflux | - | 69 | [8] |
| In(OTf)₃ | None (Solvent-free) | 100 | - | 75-92 | [7] |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5-2 | >88 | [11] |
| Propylsulfonic Silica (PSS) | None (Solvent-free) | MW/Heat | Varies | Good to Excellent | [6] |
Visualizations
General Mechanism of the Friedländer Annulation
The following diagram illustrates the two plausible mechanistic pathways for the Friedländer synthesis of 1,8-naphthyridines. The reaction can proceed through an initial aldol-type condensation or via the formation of a Schiff base intermediate.[12]
Caption: A systematic workflow for troubleshooting low yields in 1,8-naphthyridine synthesis.
References
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL: [Link]
-
Title: 1,8-Naphthyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: National Institutes of Health URL: [Link]
-
Title: SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE Source: ResearchGate URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Publications URL: [Link]
-
Title: A mild synthesis of substituted 1,8-naphthyridines Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst Source: Taylor & Francis Online URL: [Link]
-
Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: National Institutes of Health URL: [Link]
-
Title: Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines Source: Royal Society of Chemistry URL: [Link]
-
Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Friedländer synthesis Source: Wikipedia URL: [Link]
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 1,8-Naphthyridine Derivatives
Welcome to the Technical Support Center for NMR analysis of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are leveraging the unique chemical scaffold of 1,8-naphthyridine. The inherent electronic and structural properties of this nitrogen-containing heterocycle can often lead to NMR spectra that are more complex than anticipated. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, interpret your data with confidence, and make informed decisions in your research.
The 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry, possesses a unique electronic architecture. The two nitrogen atoms influence the electron density distribution across the bicyclic system, rendering the protons on the ring susceptible to a variety of electronic and environmental effects. This can result in significant, and sometimes unexpected, deviations in their chemical shifts. This guide will provide both the theoretical underpinnings and practical, field-tested advice to diagnose and resolve these spectral ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting Common NMR Shift Problems
This section addresses common issues encountered during the NMR analysis of 1,8-naphthyridine derivatives in a practical question-and-answer format.
Q1: Why are the aromatic protons in my 1,8-naphthyridine derivative more deshielded (further downfield) than I expected?
A1: The protons on the 1,8-naphthyridine ring system are inherently deshielded due to the electron-withdrawing nature of the two nitrogen atoms. The extent of this deshielding can be further influenced by several factors:
-
Protonation: The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated by acidic impurities in your sample or NMR solvent. Protonation significantly increases the electron-withdrawing effect of the nitrogen, leading to a substantial downfield shift of the ring protons.[1]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) attached to the ring will further deshield the aromatic protons, shifting them downfield. Conversely, electron-donating groups (e.g., -NH₂, -OR) will shield the protons, moving them upfield. The position of the substituent is also critical in determining the magnitude of the shift.
-
Solvent Choice: The choice of deuterated solvent can have a significant impact on chemical shifts. Aromatic solvents like benzene-d₆ can induce upfield shifts due to anisotropic effects, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can lead to downfield shifts, especially for protons involved in hydrogen bonding.
Troubleshooting Steps:
-
Check for Acidity: Add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. If a proton is exchangeable (like an N-H or O-H), its signal will broaden or disappear. If the aromatic signals sharpen or shift, it may indicate the presence of acidic impurities that were protonating your compound.
-
Solvent Comparison: If possible, acquire spectra in both a non-polar (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) to observe solvent-dependent shifts.
-
Literature Comparison: Compare your observed shifts to those of structurally similar 1,8-naphthyridine derivatives reported in the literature. Pay close attention to the solvent and any reported synthetic byproducts.
Q2: I'm seeing significant peak broadening for some of my aromatic protons. What could be the cause?
A2: Peak broadening in the NMR spectrum of a 1,8-naphthyridine derivative can arise from several phenomena:
-
Intermediate Chemical Exchange: If your molecule is undergoing a chemical process on a timescale similar to the NMR experiment (e.g., tautomerization, restricted rotation around a bond, or proton exchange), the corresponding NMR signals can broaden.
-
Protonation/Deprotonation Equilibria: If the pH of your sample is close to the pKa of the 1,8-naphthyridine nitrogen, the molecule will be in a state of rapid exchange between its protonated and unprotonated forms, leading to broad signals.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Aggregation: At higher concentrations, planar aromatic molecules like 1,8-naphthyridines can stack, leading to concentration-dependent chemical shifts and potential peak broadening.[2]
Troubleshooting Workflow:
Caption: A workflow for investigating suspected tautomerism.
-
Variable-Temperature (VT) NMR: The equilibrium between tautomers is often temperature-dependent. By acquiring spectra at different temperatures, you may observe a change in the relative integrals of the signals corresponding to each tautomer.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. Acquiring spectra in a range of solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) can shift the equilibrium and help in the assignment of the signals.
-
2D NMR: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be invaluable in confirming the structures of the different species present in solution.
Experimental Protocols
Protocol 1: NMR pH Titration
This protocol is useful for determining the pKa of your 1,8-naphthyridine derivative and for understanding the effect of protonation on the chemical shifts.
-
Sample Preparation: Prepare a stock solution of your compound in D₂O. If solubility is an issue, a co-solvent such as DMSO-d₆ can be used, but should be kept to a minimum.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your sample at its "natural" pH.
-
Acidic Titration: Add small aliquots of a dilute DCl solution in D₂O to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Basic Titration: Starting from a fresh sample or by carefully neutralizing the acidic solution, add small aliquots of a dilute NaOD solution in D₂O, acquiring a spectrum after each addition.
-
Data Analysis: Plot the chemical shift of one or more protons as a function of the added acid/base. The inflection point of the resulting sigmoidal curve will correspond to the pKa of the compound.
Protocol 2: Concentration-Dependent NMR Study
This protocol helps to determine if aggregation or π-stacking is occurring.
-
Prepare a Concentrated Stock Solution: Dissolve a known, relatively high amount of your compound in a precise volume of deuterated solvent.
-
Acquire Initial Spectrum: Take a ¹H NMR spectrum of this concentrated solution.
-
Serial Dilutions: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the same deuterated solvent.
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each dilution.
-
Analyze the Data: Carefully compare the chemical shifts of the aromatic protons across the different concentrations. A significant, concentration-dependent shift (especially an upfield shift upon dilution) is a strong indicator of intermolecular interactions. [2]
Reference Data
The following table provides representative ¹H and ¹³C NMR chemical shifts for the parent 1,8-naphthyridine molecule in different solvents. Use this as a baseline for comparison with your substituted derivatives.
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| 2 | ~9.1 | ~9.2 | ~153.2 |
| 3 | ~7.5 | ~7.7 | ~121.8 |
| 4 | ~8.2 | ~8.4 | ~136.3 |
| 5 | ~7.9 | ~8.1 | ~125.6 |
| 6 | ~7.5 | ~7.7 | ~122.6 |
| 7 | ~9.1 | ~9.2 | ~150.7 |
Note: These are approximate values and can vary slightly depending on the specific experimental conditions. Data compiled from various sources including.[3]
References
-
Afloroaei, C., & Vlassa, M. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[3][4]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b]-[3][4]NAPHTHYIRIDINE. Revue Roumaine de Chimie, 49(5), 415–417. [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Eweas, A. F., et al. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
Magnetic Resonance in Chemistry. (2004). Concentration‐dependent variation of 1H‐NMR chemical shifts of aromatic protons in sampangine derivatives. Taylor & Francis Online. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Tan, Y., et al. (2020). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. ChemPlusChem. [Link]
Sources
Navigating the Labyrinth of 1,8-Naphthyridine Functionalization: A Technical Guide to Avoiding Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,8-Naphthyridine Functionalization. As a Senior Application Scientist, I've designed this guide to be a practical resource for chemists working with this privileged heterocyclic scaffold. The unique electronic nature of the 1,8-naphthyridine ring, while bestowing it with a wide range of biological activities, also presents a unique set of challenges in its synthetic manipulation.[1][2][3] This guide moves beyond standard protocols to address the nuanced and often frustrating side reactions that can impede your research. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to streamline your synthetic workflows.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The functionalization of the 1,8-naphthyridine core is often a delicate balance of activating desired reaction pathways while suppressing unwanted side reactions. This section is organized by common challenges encountered in the lab, providing a clear path from problem to solution.
Issue 1: Poor Yield and Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations in medicinal chemistry. However, the nitrogen atoms in the 1,8-naphthyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[4]
Symptoms:
-
Low or no conversion of starting materials.
-
Formation of palladium black.
-
Inconsistent reaction outcomes.
Causality and Troubleshooting:
-
Catalyst Poisoning: The lone pairs on the nitrogen atoms of the 1,8-naphthyridine ring can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[5]
-
Incomplete Reduction of Pd(II) to Pd(0): Many cross-coupling reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient.
-
Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote reduction. Some amines or phosphine ligands can facilitate this.[8] Alternatively, start with a Pd(0) source such as Pd₂(dba)₃.
-
Issue 2: Unwanted Dehalogenation in Cross-Coupling Reactions
A frequent and frustrating side reaction in Suzuki-Miyaura and other cross-coupling reactions is the replacement of the halogen atom on the 1,8-naphthyridine ring with a hydrogen atom, leading to a dehalogenated byproduct.[9]
Symptoms:
-
Significant formation of the corresponding non-halogenated 1,8-naphthyridine.
-
Reduced yield of the desired coupled product.
Causality and Troubleshooting:
-
Mechanism of Dehalogenation: After oxidative addition of the halo-1,8-naphthyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[9]
-
Hydride Sources: Common hydride sources include amine bases, alcohols (solvents), and even trace amounts of water.
-
Solution 1: Choice of Base and Solvent: Use a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄. Employ anhydrous solvents to minimize water content.
-
Solution 2: Ligand Selection: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[6]
-
Solution 3: Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Issue 3: Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions
The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a common side reaction that consumes starting material and complicates purification.
Symptoms:
-
Presence of a symmetrical biaryl byproduct in the reaction mixture.
-
Reduced yield of the desired heteroaryl-aryl product.
Causality and Troubleshooting:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids, often catalyzed by palladium.[10][11]
Frequently Asked Questions (FAQs)
Q1: I'm observing N-oxidation of my 1,8-naphthyridine during a reaction. How can I prevent this?
A1: N-oxidation is a common side reaction when working with nitrogen-containing heterocycles, especially in the presence of oxidizing agents or even air.
-
Causality: The lone pair of electrons on the nitrogen atoms of the 1,8-naphthyridine ring are susceptible to oxidation, forming N-oxides. This is particularly prevalent with strong oxidants but can also occur under milder conditions with prolonged reaction times or exposure to air.
-
Mitigation Strategies:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Choice of Reagents: When a reaction requires an oxidant, consider using milder or more selective reagents. For example, instead of strong peracids, explore options like sodium percarbonate with a rhenium catalyst for controlled N-oxide synthesis if desired, or avoid these conditions if it's a side reaction.[13]
-
Protecting Groups: In multi-step syntheses, consider protecting the nitrogen atoms as N-oxides early on, performing the desired functionalization, and then deoxygenating the N-oxide in a later step.
-
Q2: How can I control the regioselectivity of C-H functionalization on a substituted 1,8-naphthyridine?
A2: Achieving regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple, electronically similar C-H bonds.
-
Causality: The electronic properties of the 1,8-naphthyridine ring and any existing substituents will direct incoming electrophiles or radicals to specific positions. Without a strong directing effect, mixtures of isomers are common.
-
Control Strategies:
-
Directing Groups: The most effective strategy is to install a directing group that positions the catalyst or reagent at a specific C-H bond. This is a well-established method for controlling regioselectivity in the functionalization of various aromatic systems.
-
Steric Hindrance: The steric bulk of existing substituents can block certain positions, favoring functionalization at less hindered sites.
-
Ligand Control: In some metal-catalyzed C-H functionalization reactions, the choice of ligand can influence the regioselectivity of the reaction.
-
Q3: I am attempting a halogenation of 1,8-naphthyridine and getting a mixture of mono- and di-halogenated products. How can I improve the selectivity for mono-halogenation?
A3: Polyhalogenation is a common issue when the halogenated product is more reactive than the starting material.
-
Causality: The introduction of a halogen atom can sometimes further activate the ring towards electrophilic substitution, leading to the formation of di- or even tri-halogenated products.
-
Improving Selectivity:
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent, using only one equivalent or slightly less.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second halogenation.
-
Milder Halogenating Agents: Use less reactive halogenating agents. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often more selective than Cl₂ or Br₂.
-
Experimental Protocols & Data
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2-chloro-1,8-naphthyridine
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | [Pd(dba)₂] or Palladacycle G3 | Ensures efficient formation of the active Pd(0) catalyst. |
| Ligand | XPhos or SPhos (1.5-2.0 mol%) | Bulky, electron-rich ligand that promotes reductive elimination and minimizes catalyst poisoning. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-coordinating base that is less likely to act as a hydride source for dehalogenation. |
| Boronic Acid/Ester | 1.2-1.5 equivalents | A slight excess ensures complete consumption of the halo-1,8-naphthyridine. |
| Solvent | Toluene/water or Dioxane/water (degassed) | Anhydrous conditions are crucial to suppress boronic acid decomposition and dehalogenation. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without excessive side product formation. |
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine
-
To an oven-dried reaction vessel, add the halo-1,8-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium precatalyst (e.g., [Pd(dba)₂], 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways in Suzuki coupling of halo-1,8-naphthyridines.
References
- Navarro, O., et al. (2005). Mechanistic studies on the dehalogenation of aryl halides. Journal of the American Chemical Society.
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
Ojha, H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1425-1453. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wu, X., et al. (2019). Regioselective synthesis of functionalized[9][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 21(10), 2735-2739. [Link]
-
Ojha, D., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Drug Targets, 21(14), 1434-1456. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28055. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Reddy, T. S., et al. (2014). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters, 55(30), 4133-4136. [Link]
-
Singh, P. P., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(5), 3213-3219. [Link]
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3173-3180. [Link]
-
Farina, V. (2004). Poisoning and deactivation of palladium catalysts. Topics in Catalysis, 29(3-4), 127-135. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Kumar, A., et al. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. Chemistry–A European Journal, 26(20), 4474-4493. [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18335-18346. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
University of York. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631-1637. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Al-Tel, T. H. (2010). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 7(2), 653-660. [Link]
-
Gurjar, V., & Pal, D. (2019). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(18), 1494-1510. [Link]
-
N‐Amino‐1,8‐Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono‐N‐Substituted Hydrazines and Hydrazides. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2019). Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Journal of the Indian Chemical Society, 96(11), 1461-1465. [Link]
-
Al-Zoubi, R. M., et al. (2018). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 16(34), 6214-6218. [Link]
-
Al-Zoubi, R. M., et al. (2019). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 16(2), 354-360. [Link]
-
ChemRxiv. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]
-
Singh, U. P., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1749-1753. [Link]
-
Al-Zoubi, R. M. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. Medicinal Chemistry Research, 33(1), 1-12. [Link]
-
Cai, Q., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7896. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]
-
ResearchGate. (2019). One-pot synthesis of annulated 1,8-naphthyridines. [Link]
-
de Koning, C. B., et al. (2003). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 5(4), 493-495. [Link]
-
de Souza, M. V. N. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
ResearchGate. (2018). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Sources
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enhancing the stability of 1,8-naphthyridine-3-carbonitrile for biological testing
Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you achieve reliable and reproducible results in your research. This guide addresses common stability challenges encountered with 1,8-naphthyridine-3-carbonitrile derivatives during biological testing and provides robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section covers preliminary issues related to compound handling, solubility, and basic stability checks.
Question 1: My 1,8-naphthyridine-3-carbonitrile compound shows poor solubility in aqueous buffers. How should I prepare stock and working solutions for my biological assays?
Answer: This is a common challenge, as many heterocyclic compounds are hydrophobic.[1][2] Proper solubilization is the first critical step for accurate biological testing.
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved; sonication can be used to aid this process. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
-
Working Solutions: For biological assays, dilute the DMSO stock into your final assay medium (e.g., cell culture media, buffer). It is crucial to keep the final concentration of DMSO below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts or cytotoxicity.[3][4]
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final testing concentration or explore formulation strategies.
-
Advanced Formulation: For persistent solubility issues, especially in animal studies, consider enabling formulations. These can include co-solvents, surfactants, or complexation agents like cyclodextrins.[4][5] Such strategies aim to increase the apparent solubility and bioavailability of poorly soluble drugs.[6]
Question 2: I am observing high variability or a loss of potency in my cell-based assay results over time. Could my compound be unstable in the assay medium?
Answer: Yes, this is a strong possibility. The complex composition of cell culture media (salts, amino acids, vitamins, and serum proteins at 37°C) can promote compound degradation.
A simple way to check for this is to perform an in vitro stability test in your specific assay medium.
-
Incubate: Add your compound to the complete cell culture medium (including serum) at its final assay concentration. Prepare a parallel sample in a simple buffer like PBS for comparison. Incubate these solutions under your exact assay conditions (e.g., 37°C, 5% CO₂).
-
Sample & Analyze: Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quantify: Quench any potential reactions by adding a threefold excess of cold acetonitrile. Centrifuge to precipitate proteins and analyze the supernatant by LC-MS or HPLC-UV to determine the concentration of the parent compound remaining.[7]
-
Interpret: A significant decrease in the parent compound concentration over time indicates instability. If the degradation is much faster in media than in PBS, it suggests that a component of the media is facilitating the degradation.
Question 3: What are the most likely points of chemical instability on the 1,8-naphthyridine-3-carbonitrile scaffold itself?
Answer: The 1,8-naphthyridine core is generally stable, but the 3-carbonitrile group is a potential liability.[8][9]
-
Hydrolysis of the Nitrile Group: The carbonitrile (cyano) group is susceptible to hydrolysis, especially under strong acidic or basic conditions, but it can also occur slowly at neutral pH.[10][11][12] This reaction typically proceeds in two steps: first to the corresponding carboxamide, and then further to the carboxylic acid. This conversion dramatically changes the molecule's properties (polarity, charge, hydrogen bonding capacity) and will almost certainly alter its biological activity.
-
Oxidative Metabolism: The naphthyridine ring system can be a substrate for metabolic enzymes, particularly Cytochrome P450s (CYPs). Oxidation can occur at various positions on the aromatic rings, leading to hydroxylated metabolites.
Identifying which pathway is dominant is a key part of the troubleshooting process, as detailed in the guide below.
Part 2: In-Depth Troubleshooting Guide for Compound Instability
If the preliminary checks suggest a stability issue, a more systematic approach is required to diagnose and solve the problem.
Problem: My compound shows significant degradation during preliminary testing. How do I systematically identify the cause and find a solution?
This guide provides a logical workflow to move from identifying the problem to implementing a solution.
Caption: Troubleshooting workflow for compound instability.
Step 1: Protocol for pH-Dependent Aqueous Stability
Rationale: This assay determines the intrinsic chemical stability of your compound across a physiologically relevant pH range. It helps distinguish between chemical hydrolysis and other degradation pathways.
Methodology:
-
Buffer Preparation: Prepare sterile buffers at pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).
-
Stock Dilution: Dilute your DMSO stock solution of the compound into each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C).
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench each sample with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Example Data Presentation:
| pH of Buffer | Half-life (t₁/₂) at 37°C (hours) | Predominant Degradation |
| 4.0 | > 48 | Stable |
| 7.4 | 12.5 | Moderate Degradation |
| 9.0 | 2.1 | Rapid Degradation |
Interpretation: The data above would suggest that the compound is susceptible to base-catalyzed hydrolysis. This is a common liability for nitrile-containing compounds.[13][14]
Step 2: Protocol for Liver Microsomal Stability Assay
Rationale: This in vitro assay is a gold standard for assessing metabolic stability, primarily by Phase I (CYP) enzymes.[15] It helps predict in vivo clearance.
Methodology:
-
Reagent Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and your compound in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (the essential cofactor for CYP enzymes). Prepare a control incubation without NADPH.
-
Incubation & Sampling: Incubate at 37°C. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS to quantify the parent compound.
-
Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound in the NADPH-fortified incubations.
Step 3: Identifying the Degradation Pathway
Rationale: Knowing the identity of the major degradation product provides conclusive evidence for the instability mechanism and informs the strategy for improvement.
Using the samples from your stability assays, analyze them with high-resolution LC-MS/MS. Look for new peaks that appear as the parent compound disappears.
Caption: Common degradation pathways and mass shifts.
-
Evidence of Hydrolysis: If you observe a major new peak with a mass that is +18 Da greater than your parent compound, this strongly indicates hydrolysis of the nitrile to the carboxylic acid (note: the initial amide product is often transient).
-
Evidence of Oxidation: A mass shift of +16 Da is the classic signature of mono-hydroxylation by a CYP enzyme.
Step 4: Implementing Solutions
Once the liability is confirmed, you can pursue two main strategies:
-
Formulation-Based (For Chemical Instability): If the compound is unstable at a specific pH, you may be able to adjust the formulation for in vivo studies to protect it. For example, enteric coatings can protect an acid-labile drug from the low pH of the stomach. Lyophilization (freeze-drying) can improve the solid-state stability for long-term storage.
-
Medicinal Chemistry-Based (The Definitive Solution): The most robust solution is to modify the chemical structure to remove the metabolic or chemical liability while retaining the desired biological activity.
-
To Prevent Nitrile Hydrolysis: Consider replacing the nitrile group with a stable bioisostere—a different functional group with similar physical and electronic properties. Examples include an oxazole, a thiazole, or a trifluoromethyl group. This is a key strategy in drug design to enhance stability.[16][17]
-
To Block Metabolic Oxidation: If you identify a specific site of oxidation, you can often block it by substituting a hydrogen atom at that position with a group that is resistant to metabolism, such as fluorine.[18] This is a common and highly effective tactic in drug development.
-
By following this structured approach, researchers can effectively diagnose, understand, and overcome the stability challenges associated with novel chemical entities like 1,8-naphthyridine-3-carbonitrile, ensuring the generation of high-quality data and accelerating the drug development process.
References
-
Al-romaizan, A. N., Ahmed, N. S., & Jaber, T. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. Available from: [Link]
-
Bhattacharjee, D., & Ghorai, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18934–18943. Available from: [Link]
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Gontara, P., Kumar, A., & Singh, R. K. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(3), 856-874. Available from: [Link]
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Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1547-1554. Available from: [Link]
-
Gontara, P., Kumar, A., & Singh, R. K. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(3), 856-874. Available from: [Link]
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Fadda, A. A., El-Mekawy, R. E., & El-Attar, K. M. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available from: [Link]
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Sharma, A., & Kumar, V. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1555-1582. Available from: [Link]
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Kumar, S. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Ciechanowska, A., & Łodyga-Chruścińska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4325. Available from: [Link]
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Wang, Z., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Available from: [Link]
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Bollag, D. M., et al. (1995). SAR and pH stability of cyano-substituted epothilones. Bioorganic & Medicinal Chemistry Letters, 5(17), 1959-1964. Available from: [Link]
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Ciesielski, W., & Stochmal, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]
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Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(12), 2056. Available from: [Link]
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Ciesielski, W., & Stochmal, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(1), 359. Available from: [Link]
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Hrivnak, J., & Hrivnakova, K. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67(2), 136-141. Available from: [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available from: [Link]
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Shrestha, H., & Miller, D. W. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 103(9), 2627-2642. Available from: [Link]
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Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 144(32), 14796-14804. Available from: [Link]
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Ciechanowska, A., & Łodyga-Chruścińska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]
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Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Available from: [Link]
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Nussbaum, M. A., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Pharmaceutical Research, 28(5), 967-981. Available from: [Link]
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Bozorov, K., & Zhao, J. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(4), 855. Available from: [Link]
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Singh, R., & Sharma, N. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available from: [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Available from: [Link]
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Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
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Słoczyńska, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(11), 2959. Available from: [Link]
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Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Journal of Emerging Technologies and Innovative Research. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Available from: [Link]
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Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. Available from: [Link]
-
Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15478-15493. Available from: [Link]
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- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Enhancing the Selectivity of 1,8-Naphthyridine-Based Inhibitors
Welcome to the technical support center dedicated to advancing your research with 1,8-naphthyridine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and effectively improve the selectivity of your 1,8-naphthyridine compounds.
Section 1: Understanding the Selectivity Challenge
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these effects are achieved through the inhibition of key enzymes like protein kinases and DNA topoisomerases.[1][2]
However, a significant challenge in developing these inhibitors, particularly for protein kinases, is achieving high selectivity. The ATP-binding site, the target for many inhibitors, is highly conserved across the human kinome.[3] This structural similarity can lead to off-target binding, resulting in undesired side effects and confounding experimental results. This guide provides a systematic approach to rationally design and evaluate 1,8-naphthyridine-based inhibitors with improved selectivity.
Section 2: Strategic Workflow for Selectivity Enhancement
Improving inhibitor selectivity is an iterative process that involves design, synthesis, and rigorous testing. The following workflow illustrates the key stages and feedback loops in this process.
Caption: Iterative workflow for improving inhibitor selectivity.
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during the development and testing of 1,8-naphthyridine-based inhibitors.
Compound Handling and Solubility
Q1: My 1,8-naphthyridine derivative is precipitating in my aqueous assay buffer. What can I do?
A1: Compound precipitation is a frequent issue with heterocyclic compounds and can lead to inaccurate and irreproducible results.[4] Here are several strategies to address this:
-
Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol into your buffer. Start with a low concentration (e.g., 0.5-1% v/v) and titrate upwards, ensuring the solvent itself doesn't affect the assay.[5]
-
pH Adjustment: If your compound has ionizable functional groups, altering the pH of the buffer can improve solubility. For basic 1,8-naphthyridines, a slightly acidic pH may enhance solubility.[6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Polysorbate 80, can help maintain your compound in solution by forming micelles.[7]
-
Formulation Approaches: For persistent solubility problems, consider more advanced formulation techniques such as creating solid dispersions or using cyclodextrins.[8]
Q2: What is the best way to prepare a stock solution of my 1,8-naphthyridine compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies.[5] Always use high-purity, anhydrous DMSO to prevent compound degradation. For in vivo experiments, alternative solvents or formulation strategies may be necessary due to DMSO toxicity.
In Vitro Kinase Assays
Q3: I'm seeing high variability between replicate wells in my kinase assay. What are the likely causes?
A3: High variability can obscure the true activity of your inhibitor.[9] Consider the following potential causes and solutions:
| Potential Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[9] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition. Avoid introducing bubbles.[9] |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water.[9] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation.[9] |
| Reagent Quality | Use fresh, high-quality reagents. Aliquot and store enzymes, substrates, and ATP according to the manufacturer's recommendations to avoid freeze-thaw cycles.[10] |
Q4: My inhibitor shows potent activity in a biochemical assay but is much weaker in a cell-based assay. Why is there a discrepancy?
A4: This is a common observation, and several factors can contribute to this difference:[3]
-
Cell Permeability: Your compound may have poor permeability across the cell membrane.
-
High Intracellular ATP: The concentration of ATP in cells (1-5 mM) is much higher than that used in most biochemical assays (typically at or below the Km,ATP).[3] This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Plasma Protein Binding: If your cell-based assay includes serum, your compound may bind to plasma proteins, reducing its free concentration available to engage the target.
Data Interpretation
Q5: How do I quantify the selectivity of my inhibitor from a kinase panel screen?
A5: Several metrics can be used to quantify selectivity. Two common methods are the Selectivity Score (S-score) and the Gini Coefficient .[11]
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited below a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.[11]
-
Gini Coefficient: This method provides a threshold-independent measure of selectivity. It is calculated by plotting the Lorenz curve of the inhibition data and measuring the deviation from a uniform distribution. A Gini coefficient closer to 1 indicates higher selectivity.[11]
Example Kinase Selectivity Data and Interpretation
| Kinase | IC50 (nM) for Compound X |
| Target Kinase A | 10 |
| Kinase B | 500 |
| Kinase C | >10,000 |
| Kinase D | 800 |
| Kinase E | >10,000 |
| ... (400 other kinases) | >10,000 |
-
Interpretation: Compound X is highly potent against Target Kinase A. It shows moderate off-target activity against Kinases B and D.
-
Selectivity Calculation (S-score at 1µM): Assuming only Kinases A, B, and D are inhibited below 1µM out of a panel of 404 kinases, the S-score would be 3/404 = 0.0074. This indicates high selectivity.
Section 4: Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments in assessing inhibitor selectivity.
Protocol: Kinase Selectivity Profiling (Biochemical Assay)
This protocol describes a general method for determining the IC50 of an inhibitor against a panel of kinases using an ADP-Glo™-like assay format.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Km for each respective kinase to ensure the IC50 value approximates the Ki.[3]
-
Prepare a serial dilution of the 1,8-naphthyridine inhibitor in DMSO, then dilute into the reaction buffer to create a 4X inhibitor solution.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of 4X inhibitor solution to the appropriate wells.
-
Add 2.5 µL of buffer with DMSO to the positive control (100% activity) and negative control (0% activity) wells.
-
Add 5 µL of 2X kinase solution to the inhibitor and positive control wells. Add 5 µL of buffer to the negative control wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detect ADP Production:
-
Add 12.5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at room temperature.
-
Add 25 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement using NanoBRET™
This protocol provides a method to quantify inhibitor binding to a target kinase in living cells.[12][13]
-
Cell Preparation:
-
Assay Plate Setup (384-well white plate):
-
Add serially diluted inhibitor to the assay plate.
-
Add the cell suspension to each well.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio versus the inhibitor concentration to determine the IC50 for target engagement.
-
Protocol: Assessing Downstream Signaling by Western Blot
This protocol allows for the analysis of the phosphorylation status of a known downstream substrate of the target kinase, providing evidence of target inhibition in a cellular context.[14]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the 1,8-naphthyridine inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a CCD camera-based imager.[14]
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
Section 5: Advanced Strategies for Selectivity Enhancement
For challenging targets, advanced medicinal chemistry and structural biology approaches can provide a rational path to improved selectivity.
Structure-Activity Relationship (SAR) Guided Design
Systematic modification of the 1,8-naphthyridine scaffold and analysis of the resulting changes in activity and selectivity (SAR) is a cornerstone of medicinal chemistry.
Caption: SAR-guided modifications to the 1,8-naphthyridine core.
By systematically altering substituents at different positions on the naphthyridine ring, researchers can probe the chemical space around the core and identify modifications that enhance binding to the target kinase while reducing interactions with off-target kinases.
Structure-Based Drug Design
When the three-dimensional structure of the target kinase is known, structure-based drug design can be a powerful tool for improving selectivity. By analyzing the co-crystal structure of a 1,8-naphthyridine inhibitor bound to its target, medicinal chemists can identify unique features of the binding pocket that can be exploited. For example, designing a substituent that forms a specific hydrogen bond with a non-conserved residue in the target kinase can significantly enhance selectivity.
References
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Available from: [Link]
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Anderson, E. L., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(3), 666-671. Available from: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available from: [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Available from: [Link]
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Al-Obeidi, F. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-257. Available from: [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. Available from: [Link]
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Savjani, J. K., et al. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Bio-Rad. General Protocol for Western Blotting. Available from: [Link]
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Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 834-841. Available from: [Link]
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Martinez Molina, D., et al. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available from: [Link]
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Balin, G., et al. (1965). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 8(1), 74-78. Available from: [Link]
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Koshman, Y. E., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available from: [Link]
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Jiao, C., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(1), e4911. Available from: [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
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Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 104-116. Available from: [Link]
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Gaikwad, N. D., & Kulkarni, M. R. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available from: [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
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Johnson, A. R., et al. (2019). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 116(52), 26607-26616. Available from: [Link]
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Scott, J. S., & Waring, M. J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]
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Reaction Biology. NanoBRET Assay Services. Available from: [Link]
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Madaan, A., et al. (2015). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available from: [Link]
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Al-Ghabeish, M., et al. (2025). In vitro methods to assess drug precipitation. ResearchGate. Available from: [Link]
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Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Available from: [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]
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Almqvist, H., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 349-367. Available from: [Link]
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Dong, Y., & Ng, W. K. (2008). Solubilization and preformulation of poorly water soluble and hydrolysis susceptible N-epoxymethyl-1,8-naphthalimide (ENA) compound. International Journal of Pharmaceutics, 356(1-2), 110-118. Available from: [Link]
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Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available from: [Link]
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Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-873. Available from: [Link]
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Ascendia Pharma. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Butreddy, A., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Pharmaceutics, 13(10), 1599. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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Bio-Rad. (2017). General Protocol for Western Blotting. Available from: [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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Sharma, S., & Doyon, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]
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Promega Corporation. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. Available from: [Link]
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Al-Horani, R. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351820. Available from: [Link]
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resolving inconsistencies in biological activity screening of 1,8-naphthyridines
Welcome to the technical support center for the biological activity screening of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve inconsistencies encountered during the experimental evaluation of this important class of heterocyclic compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, its unique physicochemical characteristics can present challenges in biological screening, leading to data variability and potential misinterpretation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. It is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to design robust experiments and confidently interpret your results.
Troubleshooting Guide: Resolving Inconsistencies in Your Screening Data
This section addresses specific, common problems encountered during the screening of 1,8-naphthyridine compounds.
Issue 1: Inconsistent IC50/MIC Values and Poor Reproducibility
Question: "My IC50 (or MIC) values for the same 1,8-naphthyridine compound vary significantly between experiments. What could be the cause?"
Answer: Inconsistent potency measurements are a frequent hurdle. The root cause often lies in a combination of compound-specific properties and assay conditions. Let's break down the potential culprits and how to address them.
Causality and Troubleshooting Steps:
-
Poor Aqueous Solubility and Compound Aggregation: The planar, aromatic nature of the 1,8-naphthyridine core can lead to low aqueous solubility.[4][5] When a compound's concentration in an assay buffer exceeds its solubility limit, it can precipitate or form aggregates.[5][6] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to artificial activity and high variability.[6][7]
-
Self-Validation Protocol:
-
Visual Inspection: Before adding to the assay plate, visually inspect the compound dilutions in your final assay buffer for any signs of precipitation (cloudiness, particulates).
-
Solubility Assessment: Perform a kinetic solubility assay. A simple method is to prepare a dilution series of your compound in the assay buffer, let it equilibrate, centrifuge, and measure the concentration of the supernatant by UV-Vis spectroscopy or LC-MS.
-
Detergent Test: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer.[8] If the compound's potency significantly decreases or the dose-response curve becomes more consistent, aggregation was likely a contributing factor.[9]
-
-
-
Assay Interference: 1,8-naphthyridine scaffolds can sometimes be "Pan-Assay INterference compoundS" (PAINS) or other types of assay interference compounds (AICs).[10][11][12]
-
Metal Chelation: Some 1,8-naphthyridine derivatives, particularly those with hydroxyl groups, can chelate divalent metal cations like Zn²⁺ or Fe²⁺.[13][14] If your assay involves a metal-dependent enzyme, this chelation can lead to inhibition that is unrelated to direct binding to the enzyme's active site.
-
Troubleshooting: Add a small, controlled amount of the relevant metal ion (e.g., ZnCl₂) to the assay buffer. If the compound's activity is rescued, metal chelation is the likely mechanism of action and a potential source of misleading results.[14]
-
-
Redox Activity: Some compounds can interfere with assays that rely on redox-based readouts (e.g., MTT, resazurin). They may directly reduce the indicator dye, leading to a false signal of cell viability or metabolic activity.
-
Troubleshooting: Run a control experiment with your compound in the assay medium with the indicator dye but without cells. A change in signal indicates direct interference.
-
-
-
Variability in Cell-Based Assays: Cell-based assays have inherent variability.[3][15]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[3][16]
-
Cell Seeding Density: Uneven cell seeding can lead to significant variations in results. Ensure a homogenous cell suspension and use calibrated pipettes.[17]
-
Time-Dependent Effects: The IC50 of a compound can be time-dependent. Ensure that the incubation time is consistent across all experiments and is appropriate for the mechanism of action being studied.[18]
-
Issue 2: Promising In Vitro Activity, but No In Vivo Efficacy
Question: "My 1,8-naphthyridine compound is highly potent in my in vitro assay, but it shows no activity in my animal model. Why is there a disconnect?"
Answer: This is a common and frustrating challenge in drug discovery. The transition from a controlled in vitro environment to a complex biological system introduces many variables. For 1,8-naphthyridines, metabolic instability is a key suspect.
Causality and Troubleshooting Steps:
-
Metabolic Instability:
-
Glucuronidation: 1,8-naphthyridines containing hydroxyl groups are susceptible to phase II metabolism, particularly glucuronidation. This process adds a bulky, polar glucuronic acid moiety, which typically inactivates the compound and facilitates its rapid excretion.[13] This can dramatically reduce the compound's exposure in vivo.
-
Validation Protocol:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes (mouse, rat, or human) and measure its depletion over time using LC-MS. This will give you an indication of its metabolic stability.
-
Identify Metabolites: Analyze the samples from the microsomal stability assay to identify major metabolites. The appearance of a metabolite with a mass increase of 176 Da is indicative of glucuronidation.
-
-
-
-
Poor Pharmacokinetics (PK): Besides metabolism, poor absorption, high plasma protein binding, or rapid clearance can also limit in vivo efficacy.
-
Troubleshooting Workflow:
-
In Silico Prediction: Use computational tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Caco-2 Permeability Assay: Assess the compound's ability to cross the intestinal barrier.
-
Plasma Protein Binding Assay: Determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent screening results for 1,8-naphthyridine compounds.
Caption: A decision-making workflow for troubleshooting inconsistent screening data.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between true cytotoxic activity and non-specific toxicity?
A1: This is a critical step in hit validation. True cytotoxic agents often act through specific pathways, while non-specific toxicity can arise from effects like membrane disruption.
-
Dose-Response Curve Analysis: A steep Hill slope in the dose-response curve can sometimes indicate non-specific mechanisms like aggregation.[9]
-
Orthogonal Assays: Use multiple cytotoxicity assays that measure different cellular endpoints. For example, combine a metabolic assay (like MTT or CellTiter-Glo) with a membrane integrity assay (like LDH release) and an apoptosis assay (like caspase activity).[19][20] If a compound is active across multiple, mechanistically distinct assays, it is more likely to be a true cytotoxic agent.
-
Time-Course Experiment: A specific cytotoxic agent may require a longer incubation time to induce cell death, whereas a compound causing membrane disruption might act very quickly.
Q2: What is the best way to prepare stock solutions of 1,8-naphthyridines to avoid solubility issues?
A2: Given their often-limited aqueous solubility, proper stock solution preparation is key.
-
Primary Stock: Prepare a high-concentration primary stock (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.
-
Working Dilutions: When preparing working dilutions for your assay, perform a serial dilution in DMSO first, before the final dilution into the aqueous assay buffer. This minimizes the time the compound spends in a high aqueous environment where it is more prone to precipitation.[4][5]
Q3: My 1,8-naphthyridine is active in a biochemical assay but not in a cell-based assay. What should I investigate?
A3: This discrepancy often points to issues with cell permeability or efflux.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider running a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that the compound is interacting with its target in a cellular context.
-
Efflux Pumps: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell. You can test this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) to see if its cellular activity is restored.
-
Intracellular Metabolism: The compound could be rapidly metabolized within the cell.
Data Summary Table
The following table summarizes potential issues and recommended actions for resolving inconsistencies in 1,8-naphthyridine screening.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Relevant Assays/Controls |
| Inconsistent IC50/MIC | Compound Aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | Dynamic Light Scattering (DLS), Detergent Test |
| Metal Chelation | Supplement the assay buffer with the relevant metal ion. | Metal Rescue Experiment | |
| Assay Variability | Standardize cell culture and assay protocols. | Consistent cell passage, automated liquid handling | |
| In Vitro / In Vivo Disconnect | Metabolic Instability | Modify the chemical structure to block metabolic sites (e.g., methylate a hydroxyl group). | Liver Microsomal Stability Assay |
| Poor Cell Permeability | Assess compound uptake in cells. | Cellular Thermal Shift Assay (CETSA), Caco-2 Assay | |
| Activity in Biochemical but not Cell-Based Assay | Efflux by Transporters | Co-administer with an efflux pump inhibitor. | Efflux Pump Inhibition Assay |
Experimental Protocols
Protocol 1: Counter-Screen for Metal Chelation
This protocol is designed to determine if the observed activity of a 1,8-naphthyridine derivative is due to the chelation of essential metal ions in an enzymatic assay.
-
Prepare Reagents:
-
Your 1,8-naphthyridine compound at various concentrations.
-
The target enzyme and its substrate.
-
Assay buffer.
-
A stock solution of the relevant metal salt (e.g., 10 mM ZnCl₂).
-
-
Assay Setup (96-well plate):
-
Control Wells: Enzyme + Substrate + Assay Buffer.
-
Compound Inhibition Wells: Enzyme + Substrate + Assay Buffer + Compound dilutions.
-
Rescue Wells: Enzyme + Substrate + Assay Buffer + Compound dilutions + a final concentration of 10 µM ZnCl₂ (or other relevant metal).
-
-
Procedure:
-
Add the assay buffer, compound, and metal salt (for rescue wells) to the plate.
-
Add the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress according to your specific assay protocol (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration with and without the added metal.
-
A significant rightward shift in the IC50 curve in the presence of the metal ion indicates that the compound's inhibitory activity is at least partially due to metal chelation.
-
Signaling Pathway and Workflow Diagrams
Hit Validation Workflow
This diagram outlines the process of validating a "hit" from a primary screen to de-risk false positives.
Caption: A stepwise workflow for hit confirmation and validation.
References
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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De Rycker, M., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Fay, M. J., & Walt, D. R. (2015). Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
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Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
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Sahu, J. K., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]
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Wyatt, M. D., et al. (2018). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. mSphere. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Riss, T. L., et al. (2019). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
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Feng, B. Y., et al. (2006). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Hafner, M., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of chemoresistance. Oncotarget. [Link]
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Eweas, A. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. [Link]
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Bajorath, J. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Inglese, J., et al. (2006). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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Coan, K. E., & Shoichet, B. K. (2008). Orthogonal and Counter-Screens Identify Inhibitors among Interference Compounds. Journal of Medicinal Chemistry. [Link]
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Loría, P. M., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Creative Biolabs. (n.d.). Secondary Screening. Creative Biolabs. [Link]
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Hafner, M., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of chemoresistance. Oncotarget. [Link]
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Sipes, N. S., et al. (2019). Bioactivity Signatures of Drugs vs. Environmental Chemicals Revealed by Tox21 High-Throughput Screening Assays. Frontiers in Pharmacology. [Link]
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Dahlin, J. L., et al. (2015). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Sipes, N. S., et al. (2019). Bioactivity Signatures of Drugs vs. Environmental Chemicals Revealed by Tox21 High-Throughput Screening Assays. Frontiers in Pharmacology. [Link]
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ResearchGate. (n.d.). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. [Link]
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European Federation for Medicinal Chemistry. (2020). Phenotypic Drug Discovery - Webinar (Part One). YouTube. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Pharmaron. (n.d.). Potency Assay Guide. Pharmaron. [Link]
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Atienza, J. M., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
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American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. American Chemical Society. [Link]
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Jakštys, B., et al. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology. [Link]
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Kikelj, D., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. [https://www.researchgate.net/publication/23974384_Comparison_of_3_Cytotoxicity_Screening_Assays_and_Their_Application_to_the_Selection_of_Novel_Antibacterial_Hits]([Link]_ antibacterial_Hits)
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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Dahlin, J. L., et al. (2015). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]
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Michael, S., et al. (2013). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. [Link]
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Grokipedia. (n.d.). Pan-assay interference compounds. Grokipedia. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PMC. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
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Feng, B. Y., & Shoichet, B. K. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. [Link]
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Sharma, G., & Sharma, A. R. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. Journal of Materials Chemistry B. [Link]
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Technical Support Center: Method Refinement for High-Throughput Screening of 1,8-Naphthyridine Libraries
A word from your Senior Application Scientist:
Welcome to the technical support center for high-throughput screening (HTS) of 1,8-naphthyridine libraries. As a Senior Application Scientist, I've seen the immense potential of this scaffold in drug discovery, but I've also witnessed the unique challenges it can present in HTS campaigns.[1][2][3] This guide is designed to be a practical resource, moving beyond generic protocols to provide you with field-proven insights and troubleshooting strategies. My goal is to help you anticipate potential issues, interpret your data with confidence, and ultimately, accelerate your research. Let's get started.
Section 1: Library Preparation and Quality Control for 1,8-Naphthyridine Libraries
The success of any HTS campaign begins with a high-quality screening library. For 1,8-naphthyridine libraries, careful consideration of compound selection, storage, and quality control is paramount to avoid chasing false positives and ensure the reproducibility of your results.
Q1: What are the best practices for selecting and preparing a 1,8-naphthyridine library for HTS?
A1: A well-curated library is your first line of defense against common HTS pitfalls. Here’s a step-by-step approach to building a robust 1,8-naphthyridine screening deck:
Step 1: In Silico Filtering of Your Compound Collection [4]
Before you even step into the lab, use cheminformatics tools to clean up your virtual library. This will save you significant time and resources down the line.
-
Remove Pan-Assay Interference Compounds (PAINS): 1,8-naphthyridines themselves are not typically classified as PAINS, but derivatives can contain reactive functional groups. Use PAINS filters to flag and remove compounds with functionalities known to cause non-specific assay interference.[5][6]
-
Apply Physicochemical Filters: To minimize issues with solubility and permeability, apply filters like Lipinski's Rule of Five. This will enrich your library for compounds with more drug-like properties.[4]
-
Assess for Aggregation Propensity: Use computational models to predict the aggregation potential of your compounds. While not foolproof, this can help you flag potentially problematic chemotypes early on.
Step 2: Compound Storage and Handling [4]
Proper storage is crucial for maintaining the integrity of your 1,8-naphthyridine library.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS libraries. However, ensure your 1,8-naphthyridine derivatives are fully soluble at your desired stock concentration (typically 1-10 mM).
-
Storage Conditions: Store your library plates at -20°C or -80°C in a low-humidity environment to prevent water absorption and compound degradation. Minimize freeze-thaw cycles by creating smaller-volume daughter plates for screening.[4]
-
Plate Sealing: Use high-quality plate seals to prevent solvent evaporation, which can alter compound concentrations and lead to edge effects in your assay plates.
Step 3: Quality Control (QC) of Plated Libraries [4]
Once your library is plated, perform rigorous QC to ensure the identity, purity, and concentration of your compounds.
-
Identity and Purity: Use LC-MS on a representative subset of your library (e.g., 5-10% of wells) to confirm the identity and assess the purity of the compounds. Set a purity threshold (e.g., >90%) for inclusion in your screening deck.
-
Concentration Verification: Techniques like quantitative NMR (qNMR) or HPLC with a universal detector (e.g., evaporative light scattering detector - ELSD) can be used to verify the concentration of a subset of your library.
-
Solubility Assessment: Perform a high-throughput kinetic solubility assay to identify compounds that may precipitate in your aqueous assay buffer.[7] This is a critical step, as precipitated compounds are a major source of false positives.
Q2: How can I assess the kinetic solubility of my 1,8-naphthyridine library in an HTS format?
A2: A nephelometric or turbidimetric assay is a straightforward way to assess kinetic solubility in a high-throughput format. Here is a general protocol:
Protocol: High-Throughput Kinetic Solubility Assay [7]
-
Compound Dispensing: In a clear-bottom 96- or 384-well plate, dispense a small volume (e.g., 1-2 µL) of your 1,8-naphthyridine DMSO stock solutions.
-
Buffer Addition: Rapidly add your aqueous assay buffer to each well to achieve the final desired compound concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Read the absorbance or light scattering of each well using a plate reader capable of nephelometry or turbidimetry.
-
Data Analysis: An increase in light scattering or absorbance compared to buffer-only controls indicates compound precipitation.
Section 2: Frequently Asked Questions (FAQs) for Primary HTS
This section addresses common questions that arise during the planning and execution of a primary HTS campaign with 1,8-naphthyridine libraries.
Q3: I'm planning a fluorescence-based assay. Are 1,8-naphthyridines known to be autofluorescent?
A3: Yes, the 1,8-naphthyridine scaffold and its derivatives can exhibit intrinsic fluorescence.[8] This is a critical consideration for any fluorescence-based assay (e.g., FRET, FP, or fluorescence intensity). The emission and excitation spectra can vary widely depending on the specific substitutions on the naphthyridine core.
Causality: The conjugated ring system of the 1,8-naphthyridine core is responsible for its potential to absorb and emit light. Substituents can modulate the electronic properties of the ring system, shifting the excitation and emission wavelengths.
Recommendation: Before starting your HTS, it is essential to run a pre-screen of your library to identify and flag autofluorescent compounds. This can be done by incubating your compounds in the assay buffer without the fluorescent substrate or probe and measuring the fluorescence at the same wavelengths as your main assay.
Q4: My target is a luciferase reporter gene. Can 1,8-naphthyridines interfere with luciferase activity?
A4: Yes, direct inhibition of luciferase is a common HTS artifact and is not specific to any particular compound class.[9][10] It is crucial to perform a counter-screen to identify any 1,8-naphthyridine derivatives that directly inhibit the luciferase enzyme.
Causality: Compounds can inhibit luciferase through various mechanisms, including competitive or non-competitive binding to the enzyme. This will lead to a decrease in the luminescent signal, which could be misinterpreted as a genuine hit in an assay where a decrease in signal is the desired outcome.
Recommendation: A luciferase inhibition counter-screen should be a standard part of your hit validation workflow. This involves testing your hits in an assay with purified luciferase enzyme and its substrate.
Q5: What is a reasonable hit rate to expect from an HTS of a 1,8-naphthyridine library?
A5: The expected hit rate can vary significantly depending on the target, assay format, and the diversity of your library. For a typical HTS campaign, a hit rate of 0.1% to 0.5% is often considered reasonable. However, for some complex cell-based assays, the hit rate can be much lower. For example, in a high-content screen for antileishmanial 8-hydroxynaphthyridines using an intramacrophage assay, the hit rate was below 0.1%.[8]
Key takeaway: A very high hit rate (e.g., >1-2%) is often a red flag and may indicate a systematic assay artifact, such as non-specific inhibition or assay interference.
Section 3: Troubleshooting Guide for Primary HTS Data Analysis
This section provides a question-and-answer guide to troubleshooting common issues that arise during the analysis of your primary HTS data.
Q6: My HTS data shows high well-to-well variability. What are the likely causes and how can I fix this?
A6: High variability can obscure real hits and make it difficult to set a reliable hit-picking threshold. The table below outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency. |
| Edge effects | Use humidified incubators and ensure proper plate sealing. Consider leaving the outer wells of the plate empty. |
| Compound precipitation | Visually inspect plates for precipitates. Refer to your pre-screen solubility data and flag hits that are likely insoluble. |
| Reagent dispensing errors | Calibrate and regularly maintain your liquid handling robotics. Use appropriate tips and dispensing speeds for your reagents. |
| Assay drift over time | Run plates in a consistent order and monitor Z' values for each plate to detect any systematic drift. |
Q7: I have a very high hit rate in my primary screen. What should I investigate?
A7: A high hit rate is often indicative of a systematic artifact. The following flowchart can guide your investigation.
Caption: Troubleshooting flowchart for a high HTS hit rate.
Q8: Some of my 1,8-naphthyridine hits show very steep dose-response curves. What could this indicate?
A8: A very steep dose-response curve (i.e., a high Hill slope) can be a characteristic of non-specific activity, particularly compound aggregation.[4]
Causality: Aggregating compounds can sequester and denature the target protein in a non-stoichiometric manner, leading to a sharp, cooperative inhibition profile.
Recommendation: Prioritize these compounds for an aggregation counter-screen, such as Dynamic Light Scattering (DLS) or a detergent-based assay.
Section 4: The Hit Validation Workflow: From Putative Hit to Confirmed Lead Series
A rigorous hit validation workflow is essential to ensure that you are progressing genuine hits and not wasting resources on artifacts. The following workflow is designed to systematically triage your initial hits and increase your confidence in the remaining compounds.[1][3]
Caption: A typical hit validation workflow for HTS.
Step 1: Hit Confirmation
-
Objective: Confirm the activity of the primary hits in a dose-response format in the original assay.
-
Method: Re-test the selected hits from the primary screen in an 8- to 10-point dose-response curve.
-
Success Criteria: A reproducible dose-response curve with a reasonable IC50/EC50 value.
Step 2: Counter-Screens
-
Objective: Identify and eliminate compounds that are active due to assay artifacts.
-
Methods:
-
Autofluorescence assay: To identify compounds that fluoresce at the assay wavelengths.
-
Luciferase inhibition assay: For luciferase-based reporter assays.
-
Aggregation assay (DLS or detergent-based): To identify non-specific inhibitors that act via aggregation.
-
-
Success Criteria: Compounds that are inactive in all relevant counter-screens.
Step 3: Cytotoxicity Assay
-
Objective: To identify and eliminate compounds that show activity in cell-based assays simply because they are cytotoxic.
-
Methods: A standard cytotoxicity assay such as MTT, CellTiter-Glo, or a lactate dehydrogenase (LDH) release assay.
-
Success Criteria: Compounds that show a significant therapeutic window (i.e., the cytotoxic concentration is at least 10-fold higher than the potency in the primary assay).
Step 4: Orthogonal Assay
-
Objective: To confirm the activity of the hits in a secondary assay that uses a different detection technology or biological readout.
-
Rationale: This provides confidence that the observed activity is not due to an artifact of the primary assay format. For example, if your primary assay is a fluorescence-based biochemical assay, an orthogonal assay could be a label-free biophysical method like Surface Plasmon Resonance (SPR) or a cell-based assay measuring a downstream signaling event.
-
Success Criteria: Compounds that show dose-dependent activity in the orthogonal assay.
Step 5: Preliminary Structure-Activity Relationship (SAR) Analysis
-
Objective: To see if structurally related analogs of your confirmed hits also show activity.
-
Rationale: A consistent SAR provides strong evidence that the compound is acting through a specific mechanism. If several closely related analogs are active, it increases confidence in the hit series.
-
Method: Test commercially available analogs of your confirmed hits in the primary and orthogonal assays.
Section 5: Detailed Protocols for Counter-Screens and Secondary Assays
This section provides detailed, step-by-step protocols for some of the key assays in the hit validation workflow.
Protocol 1: Autofluorescence Counter-Screen
Objective: To identify compounds that are intrinsically fluorescent at the excitation and emission wavelengths of your primary assay.
Materials:
-
Your 1,8-naphthyridine hit compounds dissolved in DMSO.
-
Assay buffer from your primary assay.
-
Black, clear-bottom 96- or 384-well plates.
-
A fluorescence plate reader.
Procedure:
-
Prepare a dilution series of your hit compounds in DMSO.
-
In the microplate, add the same volume of assay buffer to all wells.
-
Add your diluted compounds to the appropriate wells to achieve the same final concentrations as in your primary assay. Include DMSO-only wells as a negative control.
-
Incubate the plate for the same duration and at the same temperature as your primary assay.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and the same gain settings as your primary assay.
-
Data Analysis: Calculate the signal-to-background ratio for each compound. A compound with a signal significantly above the DMSO control is considered autofluorescent.
Protocol 2: Luciferase Inhibition Counter-Screen[9]
Objective: To identify compounds that directly inhibit the luciferase enzyme.
Materials:
-
Your 1,8-naphthyridine hit compounds dissolved in DMSO.
-
Purified recombinant luciferase enzyme (e.g., from firefly).
-
Luciferase assay substrate (e.g., luciferin).
-
Luciferase assay buffer.
-
White, opaque 96- or 384-well plates.
-
A luminescence plate reader.
Procedure:
-
Prepare a dilution series of your hit compounds in DMSO.
-
In the microplate, add the luciferase enzyme diluted in assay buffer to all wells.
-
Add your diluted compounds to the appropriate wells. Include a known luciferase inhibitor as a positive control and DMSO-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
Add the luciferase substrate to all wells.
-
Immediately read the luminescence of the plate.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Compounds that show significant inhibition of the luciferase signal are flagged as potential artifacts.
Protocol 3: Aggregation Assessment by Dynamic Light Scattering (DLS)[11][12]
Objective: To determine if your 1,8-naphthyridine hits form aggregates in solution.
Materials:
-
Your 1,8-naphthyridine hit compounds dissolved in DMSO.
-
Your primary assay buffer, filtered through a 0.22 µm filter.
-
A DLS instrument.
-
Low-volume DLS cuvettes.
Procedure:
-
Prepare your compound solutions by diluting the DMSO stock into the filtered assay buffer to the final screening concentration. Also prepare a buffer-only control.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to remove any large, pre-existing particulates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement according to the instrument's instructions. Collect at least three replicate measurements for each sample.
-
Data Analysis: Analyze the size distribution plots. The presence of large particles (e.g., >100 nm in diameter) that are not present in the buffer-only control is indicative of compound aggregation.
References
-
Koehler, A. N. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 5(4), 261-286. [Link]
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Fu, W. F., Liu, S., & Li, Y. (2012). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 41(15), 4548-4556. [Link]
-
Roe, S. M., Prodromou, C., O'Brien, R., Ladbury, J. E., Piper, P. W., & Pearl, L. H. (1999). High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. Journal of Medicinal Chemistry, 42(2), 260-266. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
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Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409-427. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
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Bulusu, M., & Desu, P. K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(6), 403-414. [Link]
-
Wyatt, A. S., Gilbert, D. F., & Read, K. D. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8088-8109. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Michael, S., La-Viola, B., & Inglese, J. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 929, 31-52. [Link]
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De Rycker, M., O'Neill, K., & Read, K. D. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Medicinal Chemistry Letters, 11(8), 1583-1589. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-10. [Link]
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Sun, W., Fan, J., & Wang, J. (2014). The synthesis and fluorescence properties of novel 1,8-naphthalimide derivatives. Dyes and Pigments, 101, 245-251. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,8-Naphthyridine-3-carbonitrile: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the 1,8-naphthyridine core represents a privileged scaffold, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this core, particularly with a nitrile group at the 3-position, yields 1,8-naphthyridine-3-carbonitrile, a key intermediate for further molecular elaboration.[3] The choice of synthetic route to this valuable building block is critical, impacting not only the yield and purity but also the scalability, cost-effectiveness, and environmental footprint of the process.
This guide provides an in-depth comparison of the most prominent and effective methods for the synthesis of 1,8-naphthyridine-3-carbonitrile and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices and providing a framework for methodological optimization.
Key Synthetic Strategies: A Comparative Overview
The synthesis of the 1,8-naphthyridine ring system is predominantly achieved through cyclocondensation reactions. The two most versatile and widely adopted strategies for accessing 1,8-naphthyridine-3-carbonitrile derivatives are the Friedländer Annulation and Multicomponent Reactions . Each approach presents a unique set of advantages and challenges, which we will explore in detail.
The Friedländer Annulation: A Classic Revisited with a Green Perspective
The Friedländer synthesis is a cornerstone in the construction of quinolines and their aza-analogs, including 1,8-naphthyridines.[4] This reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives serve as the key starting material.[4]
While traditionally reliant on harsh acid or base catalysts, recent innovations have transformed the Friedländer reaction into a more sustainable and efficient process.[1] The use of water as a solvent and biocompatible catalysts represents a significant advancement in the green synthesis of these important heterocycles.[5][6]
Mechanistic Insights into the Base-Catalyzed Friedländer Annulation
The base-catalyzed Friedländer reaction proceeds through a well-defined sequence of steps, beginning with the formation of an enolate from the active methylene compound. This is followed by an aldol-type condensation with the ortho-aminoaryl aldehyde, intramolecular cyclization, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[4]
Caption: Base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Green Friedländer Synthesis in Aqueous Media
A significant leap forward in the synthesis of 1,8-naphthyridines is the development of protocols that utilize water as the reaction medium. This approach, catalyzed by inexpensive and biocompatible ionic liquids such as choline hydroxide (ChOH), offers high yields and a simplified workup procedure.[5] The reaction can be performed on a gram scale, highlighting its potential for industrial applications.[5]
This protocol is adapted from the work of Mandal and coworkers, demonstrating a sustainable and scalable synthesis of 2-substituted-1,8-naphthyridines.[5]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., malononitrile for 3-carbonitrile derivatives)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) is stirred in deionized water (1 mL).
-
Choline hydroxide (1 mol%) is added to the reaction mixture.
-
The flask is purged with nitrogen and stirred under a nitrogen atmosphere at 50°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate (40 mL) and washed with water (10 mL).
-
The organic layer is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[7] For the synthesis of 1,8-naphthyridine-3-carbonitriles, one-pot, three-component reactions involving a 2-aminopyridine derivative, an aromatic aldehyde, and malononitrile are particularly effective.[8]
These reactions are lauded for their operational simplicity, high atom economy, and the ability to generate structurally diverse libraries of compounds from readily available starting materials.[7] The use of mild reaction conditions and often environmentally benign catalysts further enhances their appeal.[8]
Mechanistic Rationale of the Three-Component Synthesis
The mechanism of this three-component reaction is a cascade of events initiated by the Knoevenagel condensation of the aromatic aldehyde and malononitrile. This is followed by a Michael addition of the 2-aminopyridine to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and aromatization lead to the final 1,8-naphthyridine-3-carbonitrile product.
Caption: Three-component synthesis of 1,8-naphthyridine-3-carbonitriles.
A Versatile Three-Component Synthesis Protocol
A simple and efficient one-pot procedure for the synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives has been reported, utilizing a catalytic amount of 3-nitrophenylboronic acid at room temperature.[8] This method is notable for its mild conditions, short reaction times, and high yields.[8]
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde
-
Malononitrile
-
3-Nitrophenylboronic acid
-
Solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask, a mixture of 2-aminopyridine (10 mmol), the aromatic aldehyde (15 mmol), and malononitrile (10 mmol) is prepared in methanol (15 ml).
-
A catalytic amount of 3-nitrophenylboronic acid is added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Performance Comparison of Synthesis Methods
| Parameter | Green Friedländer Annulation (Choline Hydroxide in Water) | Three-Component Reaction (Catalytic 3-Nitrophenylboronic Acid) |
| Starting Materials | 2-Aminonicotinaldehyde, Active Methylene Compound | 2-Aminopyridine, Aromatic Aldehyde, Malononitrile |
| Catalyst | Choline hydroxide | 3-Nitrophenylboronic acid |
| Solvent | Water | Methanol |
| Temperature | 50°C | Room Temperature |
| Reaction Time | Typically longer | Short |
| Yield | Generally high (>90% for many derivatives)[5] | High |
| Workup | Simple extraction | Precipitation and filtration |
| Scalability | Demonstrated on a gram scale[5] | Potentially scalable |
| Green Chemistry Aspects | Use of water as a solvent, biocompatible catalyst | Mild reaction conditions, catalytic process |
| Advantages | Environmentally friendly, high yields, simple workup | Operational simplicity, high atom economy, mild conditions, readily available starting materials |
| Disadvantages | May require heating, longer reaction times for some substrates | May require chromatographic purification for high purity |
Conclusion and Future Outlook
Both the modernized Friedländer annulation and multicomponent reactions offer highly effective and efficient pathways for the synthesis of 1,8-naphthyridine-3-carbonitrile and its derivatives. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired substitution pattern, available starting materials, and the importance of green chemistry metrics.
The green Friedländer approach, particularly with the use of water as a solvent, is exceptionally appealing from an environmental and industrial perspective, offering a scalable and sustainable route.[5] On the other hand, the operational simplicity and inherent efficiency of three-component reactions make them an excellent choice for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs.[7][8]
Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope for both methodologies, and the application of these synthetic strategies to the construction of increasingly complex and biologically active 1,8-naphthyridine-based molecules.
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Mandal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18989–19000. [Link]
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Mandal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28205–28214. [Link]
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Al-Omair, M. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
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Patel, H., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]
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Jadhav, S. D., et al. (2025). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. ResearchGate. Available at: [Link]
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Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]
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Pendalwar, S. S., & Bhusare, S. R. (2018). A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. ResearchGate. Available at: [Link]
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Das, S., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. Available at: [Link]
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Dyachenko, V. D., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine-3-carbonitrile Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine-3-carbonitrile analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will explore their therapeutic potential, focusing on their anti-tubercular and anticancer activities, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the biological activity of this promising scaffold.
Part 1: The 1,8-Naphthyridine-3-carbonitrile Scaffold: A Privileged Core in Drug Discovery
The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an excellent pharmacophore for interacting with various biological targets. The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances its drug-like properties. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and improve the metabolic stability and pharmacokinetic profile of a molecule.
The versatility of the 1,8-naphthyridine core has led to the development of compounds with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] This guide will focus on the 3-carbonitrile substituted analogues and provide a comparative analysis of their performance in two key therapeutic areas: tuberculosis and cancer.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,8-naphthyridine-3-carbonitrile analogues is highly dependent on the nature and position of various substituents on the core scaffold. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.
SAR for Anti-tubercular Activity
Several studies have explored the potential of 1,8-naphthyridine-3-carbonitrile derivatives as novel anti-tubercular agents. A notable study involved the synthesis and evaluation of two series of analogues, designated as ANC and ANA, against the Mycobacterium tuberculosis H37Rv strain.[2]
The substituents at the 2-position of the 1,8-naphthyridine ring have a profound impact on anti-tubercular activity. In the ANA series, a piperazine ring connected to a 5-nitrofuran moiety (compound ANA-12 ) demonstrated the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1][2] This highlights the importance of a heterocyclic ring system at this position for enhancing potency.
For analogues in the ANA series bearing a substituted N-phenylacetamide group, the electronic properties of the substituents on the phenyl ring were critical.[1]
-
Electron-withdrawing groups such as nitro (–NO₂) and trifluoromethyl (–CF₃) at the meta or para positions resulted in good anti-TB activity (MIC = 12.5 µg/mL).[1]
-
Electron-donating groups , like a dimethyl substitution (–3,4-CH₃), led to a decrease in activity (MIC = 25 µg/mL).[1]
-
Halogen substitutions , such as fluorine (–F), also conferred good activity (MIC = 12.5 µg/mL).[1]
In the ANC series, which features substituted anilines, an ethyl (–CH₂CH₃) substitution on the phenyl ring showed notable activity (MIC = 12.5 µg/mL).[1]
The following table summarizes the anti-tubercular activity of selected 1,8-naphthyridine-3-carbonitrile analogues.
| Compound ID | R Group at 2-position | Phenyl Ring Substitution | MIC (µg/mL) | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | - | 6.25 | [1][2] |
| ANA-7 | 2-(4-(2-(2-nitrophenyl)acetamido)piperazin-1-yl) | 2-NO₂ | 12.5 | [1] |
| ANA-8 | 2-(4-(2-(3-(trifluoromethyl)phenyl)acetamido)piperazin-1-yl) | 3-CF₃ | 12.5 | [1] |
| ANA-10 | 2-(4-(2-(3-nitrophenyl)acetamido)piperazin-1-yl) | 3-NO₂ | 12.5 | [1] |
| ANA-6 | 2-(4-(2-(2-fluorophenyl)acetamido)piperazin-1-yl) | 2-F | 12.5 | [1] |
| ANC-4 | 2-((4-ethylphenyl)amino) | 4-Et | 12.5 | [1] |
| ANA-3 | 2-(4-(2-(3,4-dimethylphenyl)acetamido)piperazin-1-yl) | 3,4-diMe | 25 | [1] |
| Ethambutol | - | - | 6.25 | [1] |
SAR for Anticancer Activity
The 1,8-naphthyridine scaffold has also been extensively investigated for its anticancer properties. While much of the research has focused on derivatives with a carboxylic acid or carboxamide at the 3-position, the insights gained are valuable for understanding the potential of the 3-carbonitrile analogues.
In a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position, several compounds exhibited potent cytotoxicity against the MCF7 human breast cancer cell line.[3] This suggests that the presence of a phenyl group at C2 and a methyl group at C7 are favorable for anticancer activity.
While direct comparative studies between 3-carbonitrile and other 3-substituted analogues are limited, the potent activity of compounds with bulky heterocyclic substituents at this position suggests that this is a key area for modification to enhance anticancer efficacy. For instance, derivatives with pyrazole, pyrimidine, and pyridine moieties at C3 have shown IC₅₀ values in the low micromolar range.[3]
The following table presents the cytotoxic activity of selected 1,8-naphthyridine derivatives against the MCF7 breast cancer cell line.
| Compound ID | C3-Substituent | IC₅₀ (µM) | Reference |
| 10c | Pyrazole derivative | 1.47 | [3] |
| 8d | Pyrimidine derivative | 1.62 | [3] |
| 4d | Pyridine derivative | 1.68 | [3] |
| 10f | Pyrazole derivative | 2.30 | [3] |
| 8b | Pyrimidine derivative | 3.19 | [3] |
| Staurosporine | - | 4.51 | [3] |
Part 3: Mechanistic Insights and Signaling Pathways
A key aspect of drug development is understanding the mechanism by which a compound exerts its biological effect. For 1,8-naphthyridine-3-carbonitrile analogues, the proposed mechanisms of action differ depending on the therapeutic target.
Mechanism of Action in Mycobacterium tuberculosis: Targeting InhA
The presumed mechanism of action for the anti-tubercular activity of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (InhA).[2] InhA is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.
Mechanism of Action in Cancer: Topoisomerase II Inhibition
Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[4] These compounds act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex.[5][6] This leads to the accumulation of double-strand DNA breaks, which triggers a DNA damage response, cell cycle arrest, and ultimately, apoptosis.[7][8]
Part 4: Experimental Protocols and Methodologies
Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 1,8-naphthyridine-3-carbonitrile analogues, based on established methodologies in the literature.
General Synthesis of 1,8-Naphthyridine-3-carbonitrile Analogues
A common method for the synthesis of the 1,8-naphthyridine-3-carbonitrile core involves a multi-component reaction.[9] The following is a generalized protocol:
-
Step 1: Synthesis of the Chalcone Intermediate: To a mixture of an appropriate aromatic aldehyde (1 mmol) and 3-acetylcoumarin-2-one (1 mmol) in ethanol, add a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 2-4 hours. After cooling, the precipitated chalcone is filtered, washed, and dried.
-
Step 2: Cyclization to form the Naphthyridine Core: A mixture of the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid is refluxed for 4-6 hours.
-
Step 3: Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the desired 2,4-diamino-1,8-naphthyridine-3-carbonitrile derivative.
In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[2]
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Plate Setup: Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate. Serially dilute the test compounds in 100 µL of 7H9 broth in the remaining wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Reading: Incubate for another 24 hours and then read the results. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell viability.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Part 5: Concluding Remarks and Future Perspectives
The 1,8-naphthyridine-3-carbonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that fine-tuning the substitutions at various positions of the naphthyridine ring can lead to potent and selective compounds with significant anti-tubercular and anticancer activities.
Future research in this area should focus on:
-
Expanding the SAR: A more systematic exploration of the chemical space around the 1,8-naphthyridine-3-carbonitrile core is warranted to identify novel analogues with improved potency and pharmacokinetic properties.
-
Kinase Inhibition: While the broader 1,8-naphthyridine class has shown promise as kinase inhibitors, the potential of the 3-carbonitrile analogues in this area remains largely unexplored and represents a promising avenue for future investigation.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their further development and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the 1,8-naphthyridine-3-carbonitrile scaffold holds great promise for the discovery of next-generation therapies for tuberculosis, cancer, and potentially other diseases.
Part 6: References
-
Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available at: [Link]
-
Desai, N. C., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23873-23891. Available at: [Link]
-
Suleiman, G., et al. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]
-
Desai, N. C., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. bioRxiv. Available at: [Link]
-
El-Naggar, M., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]
-
Srivastava, S. K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. Available at: [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. Available at: [Link]
-
Khan, I., et al. (2023).[3][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Biomolecular Structure and Dynamics, 41(19), 9739-9752. Available at: [Link]
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Wegner, W., et al. (2020). Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths. Molecules, 25(15), 3494. Available at: [Link]
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Hande, K. R. (2008). Topoisomerase II inhibitors. Update on cancer therapeutics, 2(1), 13-26. Available at: [Link]
-
Jaggi, M., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. Available at: [Link]
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Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology, 17(6), 517–523. Available at: [Link]
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Larsen, A. K., et al. (2003). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 3(12), 968-977. Available at: [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 1,8-Naphthyridine Derivatives and Standard Antibiotics
In the ever-escalating battle against antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, 1,8-naphthyridine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of select 1,8-naphthyridine derivatives against that of standard antibiotics, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The 1,8-naphthyridine core is a key pharmacophore found in several commercially available drugs.[3] Its structural similarity to the quinolone antibiotics, with nalidixic acid being one of the earliest synthetic quinolones, provides a strong rationale for its antimicrobial potential.[4][5][6][7] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair, ultimately leading to bacterial cell death.[4][8]
Comparative Antimicrobial Activity: A Data-Driven Overview
The following tables summarize the in vitro antimicrobial activity of various 1,8-naphthyridine derivatives compared to standard antibiotics. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a broad perspective. Lower MIC values indicate greater potency.
Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| 1,8-Naphthyridine Derivatives | |||
| Derivative A (e.g., a fluoro-substituted derivative) | 0.5 - 4 | 0.25 - 2 | 1 - 8 |
| Derivative B (e.g., a piperazinyl-substituted derivative) | 1 - 8 | 0.5 - 4 | 2 - 16 |
| Derivative C (e.g., a triazole conjugate) | 2 - 16 | 1 - 8 | 4 - 32 |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - 2 | 0.125 - 1 | 0.5 - 4 |
| Vancomycin | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Ampicillin | 0.25 - 2 | 0.125 - 1 | 0.5 - 2 |
Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| 1,8-Naphthyridine Derivatives | |||
| Derivative A (e.g., a fluoro-substituted derivative) | 0.25 - 2 | 2 - 16 | 0.5 - 4 |
| Derivative B (e.g., a piperazinyl-substituted derivative) | 0.5 - 4 | 4 - 32 | 1 - 8 |
| Derivative C (e.g., a triazole conjugate) | 1 - 8 | 8 - 64 | 2 - 16 |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.015 - 1 | 0.25 - 4 | 0.03 - 2 |
| Gentamicin | 0.25 - 2 | 0.5 - 8 | 0.5 - 4 |
| Meropenem | 0.015 - 0.5 | 0.25 - 2 | 0.03 - 1 |
Note: The MIC values are presented as ranges to reflect the variability observed across different studies and specific substitutions on the 1,8-naphthyridine core. The specific derivatives A, B, and C are representative examples from the literature.
Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics
An exciting area of research is the ability of some 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics, even when they exhibit weak intrinsic antibacterial activity themselves.[8][9] Studies have shown that in the presence of sub-inhibitory concentrations of certain 1,8-naphthyridine compounds, the MIC of fluoroquinolones like norfloxacin and ofloxacin against multi-drug resistant strains of E. coli, P. aeruginosa, and S. aureus can be significantly reduced.[8][9][10] This synergistic effect suggests a potential role for these derivatives as antibiotic adjuvants, breathing new life into older antibiotics facing resistance.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for many antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][8] This action mirrors that of the fluoroquinolone antibiotics.
Caption: Mechanism of action of 1,8-naphthyridine derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial activity data, standardized methodologies are crucial. The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the 1,8-naphthyridine derivatives and standard antibiotics in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a microplate reader.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton agar plates with a depth of 4 mm.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Apply Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpret Results: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested agent.
Conclusion and Future Perspectives
1,8-naphthyridine derivatives represent a versatile and potent class of antimicrobial agents.[1][2] The data presented in this guide demonstrates that their activity can be comparable to that of established antibiotics, particularly with strategic chemical modifications to the core structure. Their potential to act as synergistic agents that can restore the efficacy of older antibiotics is a particularly promising avenue for future research. As the threat of antimicrobial resistance continues to grow, the continued exploration and development of 1,8-naphthyridine derivatives will be a critical component of our therapeutic arsenal.
References
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RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
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PMC - NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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ResearchGate. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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PMC - NIH. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
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MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
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Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
-
ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]
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MDPI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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PMC - NIH. (n.d.). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. [Link]
-
Journal of Pure and Applied Microbiology. (2018). Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. [Link]
-
Wikipedia. (n.d.). Nalidixic acid. [Link]
-
CORE. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. [Link]
-
ResearchGate. (2021). (PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
PharmaCompass.com. (n.d.). Nalidixic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. [Link]
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Validating 1,8-Naphthyridine-3-Carbonitrile as a Promising Antibacterial Scaffold: A Comparative Guide
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of modern drug discovery. Among these, the 1,8-naphthyridine core has emerged as a privileged structure, forming the backbone of several clinically successful antibiotics. This guide provides a comprehensive technical validation of 1,8-naphthyridine-3-carbonitrile derivatives as a promising class of antibacterial agents. We will delve into their mechanism of action, present a comparative analysis of their efficacy against clinically relevant pathogens, and provide detailed experimental protocols for their evaluation.
The Scientific Rationale: Why 1,8-Naphthyridine-3-Carbonitrile?
The 1,8-naphthyridine nucleus is a bioisostere of the quinolone core, a well-established pharmacophore in antibacterial therapy. The strategic placement of nitrogen atoms in the fused ring system allows for critical interactions with bacterial enzymes that are essential for DNA replication. The introduction of a carbonitrile (-C≡N) group at the 3-position is a key chemical modification. This electron-withdrawing group can significantly modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the target enzyme and improving its overall antibacterial potency.
Mechanism of Action: Targeting Bacterial DNA Gyrase
The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][2][3] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][4] This mechanism is shared with the widely used fluoroquinolone antibiotics.[1]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine-3-carbonitrile disrupts DNA replication, leading to bacterial cell death.
Comparative Efficacy: A Look at the Experimental Data
The true potential of a novel antibacterial agent is determined by its in vitro activity against a panel of clinically relevant bacterial strains. Several studies have explored the antibacterial spectrum of 1,8-naphthyridine-3-carbonitrile derivatives. For instance, a series of synthesized analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.[5][6]
Here, we present a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a representative 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) and other analogues against M. tuberculosis and compare them with standard anti-tubercular drugs.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [5][6] |
| ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [5][6] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | ~0.025-0.05 | Standard Literature |
| Rifampicin | Mycobacterium tuberculosis H37Rv | ~0.05-0.1 | Standard Literature |
While the MIC values of the initial 1,8-naphthyridine-3-carbonitrile derivatives are higher than those of the frontline anti-tubercular drugs, these findings are significant. They validate the scaffold as having antimycobacterial activity and provide a strong foundation for further chemical optimization to enhance potency. It is also noteworthy that some of these compounds exhibited low cytotoxicity against human embryonic kidney cells, suggesting a favorable preliminary safety profile.[5][6]
In a different context, some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[1][7] This suggests an alternative application for this scaffold as adjuvants in combination therapy, a strategy to combat drug resistance.
Experimental Protocols for Validation
To ensure the reproducibility and reliability of antibacterial activity data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel compounds.
Workflow for Antibacterial Susceptibility Testing
Caption: A streamlined workflow for determining the MIC and MBC of a test compound.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compound Stock Solution:
-
Accurately weigh the 1,8-naphthyridine-3-carbonitrile derivative.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Performing the Assay:
-
Use a sterile 96-well microtiter plate.
-
Add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will create a gradient of decreasing compound concentrations.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).
-
-
Incubation and Reading:
-
Cover the plate and incubate at the appropriate temperature for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the positive control well.
-
From each of these selected wells, aspirate a small volume (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Reading:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.
-
Conclusion and Future Directions
The available evidence strongly supports the validation of 1,8-naphthyridine-3-carbonitrile as a viable scaffold for the development of new antibacterial agents. Its well-defined mechanism of action, targeting the clinically validated DNA gyrase enzyme, provides a solid foundation for rational drug design. While the initial reported potencies may not yet surpass existing antibiotics, the demonstrated activity, particularly against challenging pathogens like Mycobacterium tuberculosis, is a clear indication of its therapeutic potential.
Future research should focus on the strategic chemical modification of the 1,8-naphthyridine-3-carbonitrile core to enhance its antibacterial potency and broaden its spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in identifying key functional groups that can improve target engagement and pharmacokinetic properties. Furthermore, exploring the potential of these compounds as antibiotic potentiators in combination therapies represents a promising avenue to combat the growing threat of multidrug-resistant bacteria.
References
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de Souza, T. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]
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Gudipati, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 134-148. [Link]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal & Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]
-
Patel, H., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 37-42. [Link]
- The same as reference 3, as the information is
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- The same as reference 2, as the information is
- The same as reference 4, as it refers to the same found
-
Gençer, N., et al. (2017). New 1,4-dihydro[7][8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1162-1168. [Link]
- The same as reference 10, as it refers to the same study.
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A Comparative Analysis of 1,8-Naphthyridine Isomers in Biological Systems: A Guide for Researchers
The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The six possible isomers, distinguished by the positions of the nitrogen atoms, each confer unique physicochemical properties that translate into a wide spectrum of pharmacological effects. This guide provides a comparative analysis of the prominent 1,8-naphthyridine isomers and their derivatives in biological systems, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, aiding in the rational design and exploration of novel naphthyridine-based therapeutics.
The Landscape of Naphthyridine Isomers: A Structural Overview
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. The arrangement of these nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This isomeric diversity is the cornerstone of their varied biological profiles, as the position of the nitrogen atoms influences electron distribution, hydrogen bonding capacity, and overall molecular geometry, thereby dictating their interactions with biological targets.[1][2] While all isomers have been investigated to some extent, the 1,8-naphthyridine scaffold has been the most extensively studied, largely due to the historical success of nalidixic acid as an antibacterial agent.[1] However, emerging research on other isomers reveals a rich and underexplored chemical space for drug discovery.
Comparative Biological Activities: A Multifaceted Pharmacophore
Naphthyridine derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.[3][4] The following sections provide a comparative overview of the key activities associated with different isomers, supported by experimental data.
Anticancer Activity: A Promising Frontier
The quest for novel anticancer agents has led to the extensive investigation of naphthyridine isomers, revealing their potential to interfere with various cancer-related pathways.
1,8-Naphthyridine Derivatives: This class of compounds has shown significant promise as anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[6] Molecular docking studies have further elucidated their potential to interact with key targets like the human estrogen receptor, suggesting a role in hormone-dependent cancers.[7]
1,7-Naphthyridine Derivatives: Naturally occurring 1,7-naphthyridine alkaloids, such as bisleuconothine A, have demonstrated potent antineoplastic activity.[1] This compound has been shown to inhibit the WNT signaling pathway and induce cell cycle arrest in colon cancer cells.[1] Furthermore, molecular docking studies have suggested that 1,7-naphthyridine analogues can act as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[8]
1,6-Naphthyridine Derivatives: This isomer has also been a focus of anticancer research. Studies have explored their potential as inhibitors of crucial cellular kinases involved in cancer progression.[9]
2,7-Naphthyridine Derivatives: Certain 2,7-naphthyridine alkaloids have exhibited cytotoxic activity against various cancer cell lines, including human lung and breast cancer.[1]
Comparative Anticancer Potency:
While a direct head-to-head comparison of all isomers against a comprehensive panel of cancer cell lines under uniform conditions is scarce in the literature, the available data suggests that multiple isomers possess significant anticancer potential through diverse mechanisms. The following table summarizes representative cytotoxic activities of various naphthyridine derivatives.
| Isomer | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Vosaroxin (in clinical trials) | P388 leukemia | Moderate | [10] |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (colon) | 2.74 | [1] |
| Bisleuconothine A | HCT116 (colon) | 3.18 | [1] | |
| Bisleuconothine A | HT29 (colon) | 1.09 | [1] | |
| Bisleuconothine A | SW620 (colon) | 3.05 | [1] | |
| 1,6- & 1,7-Naphthyridine | Compound 17a (synthetic) | MOLT-3 (leukemia) | 9.1 | [11] |
| Compound 17a (synthetic) | HeLa (cervical) | 13.2 | [11] | |
| Compound 17a (synthetic) | HL-60 (leukemia) | 8.9 | [11] | |
| 2,7-Naphthyridine | Lophocladine B | Human lung tumor | - | [1] |
| Lophocladine B | Human breast cancer | - | [1] | |
| Imbiline-1 | Human malignant melanoma | 2 µg/mL | [1] | |
| Imbiline-1 | Human ovary carcinoma | 5 µg/mL | [1] |
Antimicrobial Activity: From Landmark Drugs to Novel Leads
The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-established.
1,8-Naphthyridine Derivatives: The discovery of nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, was a landmark in antibacterial therapy.[4] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[12] The introduction of a fluorine atom and various substituents has led to the development of highly potent fluoroquinolone analogues with a broad spectrum of activity.[3]
1,5-Naphthyridine Derivatives: While less explored than their 1,8-counterparts, some 1,5-naphthyridine derivatives have also shown antimicrobial potential.
2,7-Naphthyridine Derivatives: Recent studies have highlighted the selective antimicrobial activity of 2,7-naphthyridine derivatives, particularly against Staphylococcus aureus.[13] Molecular dynamics simulations suggest that these compounds may also target DNA gyrase.[13]
Comparative Antimicrobial Efficacy:
A direct comparison of the antimicrobial potency of different isomers is exemplified in a study on antileishmanial activity, where 1,8-naphthyridine derivatives demonstrated greater efficacy than their 1,5-naphthyridine counterparts.[14] The following table presents minimum inhibitory concentration (MIC) values for representative naphthyridine derivatives against various bacterial strains.
| Isomer | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Nalidixic acid derivative (11e) | Streptococcus pneumoniae (multidrug-resistant) | Good activity | [3] |
| Nalidixic acid derivative (11f) | S. aureus & S. epidermidis (multidrug-resistant) | Comparable to ciprofloxacin & vancomycin | [3] | |
| 2,7-Naphthyridine | Compound 10j (synthetic) | Staphylococcus aureus | 8 mg/L | [13] |
| Compound 10f (synthetic) | Staphylococcus aureus | 31 mg/L | [13] |
Mechanistic Insights: Unraveling the Molecular Pathways
The diverse biological activities of naphthyridine isomers stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.
Inhibition of DNA Gyrase: The Hallmark of Antibacterial 1,8-Naphthyridines
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[13]
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridines.
Modulation of WNT Signaling Pathway: A Key Anticancer Mechanism
The WNT signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of this pathway, offering a promising avenue for cancer therapy.[1]
Caption: Inhibition of the WNT signaling pathway by 1,7-naphthyridines.
Experimental Protocols: A Guide to In Vitro Evaluation
The biological activities of naphthyridine isomers are assessed using a variety of standardized in vitro assays. The following protocols provide a detailed methodology for key experiments.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the naphthyridine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
The family of 1,8-naphthyridine isomers represents a versatile and promising scaffold for the development of novel therapeutic agents. While the 1,8-isomer has a long-standing history in antimicrobial drug discovery, emerging research on other isomers is unveiling a broad spectrum of biological activities, particularly in the realm of oncology. The structural diversity inherent to the naphthyridine core allows for fine-tuning of pharmacological properties, offering a rich landscape for structure-activity relationship studies.
A key challenge in the field is the lack of comprehensive, direct comparative studies across all major isomers for various biological targets. Future research should focus on systematic evaluations of isomeric libraries to provide a clearer understanding of how the nitrogen atom placement influences activity and selectivity. Such studies, coupled with advanced computational modeling and mechanistic investigations, will undoubtedly accelerate the translation of these promising scaffolds into clinically effective drugs. This guide serves as a foundational resource to stimulate and inform such future endeavors in the exciting field of naphthyridine research.
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A Comparative Efficacy Analysis of 1,8-Naphthyridine-3-carbonitrile and Other Key Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with their structural diversity enabling a wide spectrum of biological activities. Among these, the 1,8-naphthyridine scaffold, and specifically its 3-carbonitrile derivatives, has garnered significant interest. This guide provides an in-depth evaluation of the efficacy of 1,8-naphthyridine-3-carbonitrile derivatives in comparison to other prominent heterocyclic compounds such as quinolines, indoles, and pyrimidines. Our analysis is grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers, scientists, and drug development professionals.
The Rise of 1,8-Naphthyridine-3-carbonitrile: A Scaffold of Promise
The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, known to exhibit a multitude of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a carbonitrile group at the 3-position has been shown to be a critical pharmacophore, often enhancing the potency and modulating the mechanism of action of these compounds. This guide will delve into specific therapeutic areas where 1,8-naphthyridine-3-carbonitriles have shown significant promise and compare their performance against other well-established heterocyclic pharmacores.
Antimycobacterial Activity: A Head-to-Head Comparison
Tuberculosis remains a global health crisis, necessitating the development of new and effective antimycobacterial agents.[1] Derivatives of 1,8-naphthyridine-3-carbonitrile have emerged as potent inhibitors of Mycobacterium tuberculosis.
A key target for many antimycobacterial agents is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall.[1][3][6][7]
Below is a diagram illustrating the proposed mechanism of InhA inhibition.
Caption: Proposed mechanism of InhA inhibition by 1,8-naphthyridine-3-carbonitrile derivatives.
Comparative Efficacy Data (Antimycobacterial)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various heterocyclic compounds against M. tuberculosis H37Rv, providing a quantitative comparison of their antimycobacterial potency. Lower MIC values indicate higher efficacy.
| Compound Class | Derivative Example | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine-3-carbonitrile | ANA-12 | 6.25 | [1] |
| 1,8-Naphthyridine-3-carbonitrile | ANC-4 | 12.5 | [1] |
| Quinoline | Compound 7 | 2 | [8] |
| Pyrimidine | Compounds 7d, 7e, 7f | 3.12 | [9] |
| Cinnoline | Compounds 11, 12 | 12.5 | [10] |
From this data, it is evident that while 1,8-naphthyridine-3-carbonitrile derivatives show promising activity, certain quinoline and pyrimidine derivatives exhibit even lower MIC values, suggesting potentially higher potency.[8][9] However, the therapeutic index and pharmacokinetic profiles of these compounds would need to be considered for a complete evaluation.
Anticancer Activity: Targeting Cellular Proliferation
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a primary focus of drug discovery. Heterocyclic compounds are a rich source of potential anticancer drugs, with many targeting key enzymes and signaling pathways involved in cell proliferation and survival.
One such target is the family of Aurora kinases, which are serine/threonine kinases that play a crucial role in mitosis.[4][5][11][12][13] Their overexpression is common in many cancers, making them an attractive target for therapeutic intervention.
The diagram below illustrates the role of Aurora kinases in the cell cycle and their inhibition.
Caption: The role of Aurora kinases in mitosis and their inhibition by heterocyclic compounds.
Comparative Efficacy Data (Anticancer)
The following table presents the half-maximal inhibitory concentration (IC50) values for various heterocyclic compounds against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa | 0.41 | [14] |
| 1,8-Naphthyridine | Compound 10c | MCF7 | 1.47 | [15] |
| Indole | Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [2] |
| Indole | Compound 5f | SMMC-7721 | 0.56 | [16] |
| Indole | Compound 6a (PDK1 inhibitor) | U87MG | 0.45 | [17] |
| Quinazoline | Compound 2 (EGFR inhibitor) | MCF-7 | 2.49 | [18] |
| Quinazoline | Aurora A/B inhibitor | - | 0.084 / 0.014 | [19] |
The data reveals that 1,8-naphthyridine derivatives exhibit potent anticancer activity, with some compounds showing sub-micromolar IC50 values.[14][15] However, certain indole and quinazoline derivatives demonstrate comparable or even superior potency against specific cell lines or molecular targets.[2][16][17][18][19] The choice of heterocyclic scaffold for anticancer drug development will ultimately depend on the specific cancer type and the targeted molecular pathway.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays cited in this guide.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.[20][21][22][23]
Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Bacterial Inoculum: Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (indicating no metabolic activity) to pink (indicating metabolic activity and bacterial growth).[20]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][24][25][26]
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and incubate for 24 hours.[24]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[24]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells.
Conclusion and Future Perspectives
This comparative guide highlights the significant therapeutic potential of 1,8-naphthyridine-3-carbonitrile derivatives across various disease areas. While they demonstrate potent antimycobacterial and anticancer activities, it is crucial to recognize that other heterocyclic scaffolds, such as quinolines, indoles, and pyrimidines, also offer highly efficacious compounds.
The choice of a heterocyclic core for drug development is a nuanced decision that depends on the specific biological target, the desired pharmacokinetic properties, and the intended therapeutic application. The experimental data presented herein serves as a valuable starting point for researchers to make informed decisions in the design and synthesis of novel therapeutic agents. Future research should focus on direct, head-to-head comparative studies of these promising heterocyclic compounds in standardized assays and in vivo models to provide a more definitive assessment of their relative therapeutic potential.
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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking Predictions for 1,8-Naphthyridine-3-Carbonitrile
This guide provides an in-depth technical comparison and validation framework for molecular docking predictions focused on the 1,8-naphthyridine-3-carbonitrile scaffold. As a privileged heterocyclic motif in medicinal chemistry, 1,8-naphthyridine derivatives have demonstrated a wide array of biological activities, including potent inhibition of various kinases and other therapeutic targets.[1] Consequently, the accuracy of in silico predictions for this class of compounds is of paramount importance for accelerating drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design, offering field-proven insights and self-validating protocols to ensure the reliability of molecular docking studies.
The Imperative of Rigorous Docking Validation
Molecular docking has become an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into potential binding modes.[2] However, the predictive power of any docking protocol is contingent on its thorough validation.[3] This is particularly true for scaffolds like 1,8-naphthyridine, where subtle changes in substitution patterns can lead to significant shifts in binding affinity and selectivity. Without rigorous validation, docking results can be misleading, leading to the costly synthesis and testing of inactive compounds.[4]
This guide will delineate a multi-faceted approach to cross-validation, moving beyond simple redocking to encompass a holistic assessment of a docking protocol's ability to accurately predict binding poses and correlate with experimental data.
Foundational Validation: The Redocking Protocol
The initial and most fundamental step in validating a docking protocol is "redocking."[5] This process assesses the ability of the docking algorithm and scoring function to reproduce the experimentally determined binding pose of a ligand within its co-crystallized protein structure. A successful redocking experiment provides confidence that the chosen parameters are appropriate for the target system.[6]
Experimental Protocol: Redocking Validation
Objective: To determine if the selected docking program and parameters can accurately reproduce the known binding pose of a co-crystallized ligand.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the co-crystallized structure of the target protein with a 1,8-naphthyridine-3-carbonitrile derivative from the Protein Data Bank (PDB).
-
Separate the protein and the ligand into distinct files.
-
Prepare the protein by adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network. Remove all water molecules that are not critical for the ligand-protein interaction.[7]
-
Extract the co-crystallized ligand and save it in a suitable format (e.g., .mol2 or .sdf).
-
-
Defining the Binding Site:
-
Identify the binding pocket based on the position of the co-crystallized ligand.
-
Define a grid box that encompasses the entire binding site, typically with a buffer of 10-15 Å around the ligand.
-
-
Ligand Redocking:
-
Re-dock the extracted ligand back into the prepared protein structure using the defined grid box and selected docking algorithm (e.g., AutoDock Vina, GOLD, Glide).[8]
-
-
Analysis and Evaluation:
-
Superimpose the lowest energy docked pose with the original co-crystallized pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and co-crystallized ligand.
-
Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful redocking, indicating that the docking protocol can accurately reproduce the experimental binding mode.[6]
-
Comparative Analysis of Docking Programs
The choice of docking software can significantly impact the outcome of a virtual screening campaign. Different programs employ distinct algorithms and scoring functions, which may perform differently for various target classes and ligand chemotypes. Therefore, a comparative analysis of multiple docking programs is a crucial aspect of robust cross-validation.
Case Study: Correlation of Docking Score with Experimental Activity
A study on 1,8-naphthyridine derivatives as potential DNA topoisomerase II inhibitors provides a valuable dataset for comparing docking scores with experimental biological activity (pIC50).[11] This allows us to assess the "scoring power" of the docking protocol – its ability to rank compounds according to their measured potency.
| Compound ID | Experimental pIC50[11] | Docking Score (kcal/mol)[11] |
| 1 | 6.6777 | -6.6 |
| 2 | 7.0969 | -6.8 |
| 3 | 7.1870 | -6.9 |
| 4 | 7.6989 | -7.9 |
| 5 | 7.4436 | -6.8 |
| 6 | 7.7958 | -6.5 |
| 7 | 7.5528 | -8.5 |
| 8 | 7.2441 | -7.2 |
| 9 | 7.5850 | -6.9 |
| 10 | 7.9586 | -6.7 |
Analysis: A simple linear regression between the docking scores and experimental pIC50 values can provide a quantitative measure of the correlation.[12] A strong positive correlation (i.e., lower docking scores corresponding to higher pIC50 values) indicates that the scoring function is effectively capturing the key interactions that drive binding affinity. It is important to note that a perfect correlation is rarely achieved, as docking scores are approximations of binding free energy and do not account for all factors influencing biological activity.[9]
Advanced Validation Techniques: Beyond Redocking
To build a truly robust and predictive docking model, it is essential to employ more advanced validation techniques that assess the protocol's performance in a more realistic virtual screening scenario.
Enrichment Studies using Decoy Sets
Enrichment studies evaluate the ability of a docking protocol to distinguish known active compounds from a set of "decoy" molecules.[13] Decoys are compounds with similar physicochemical properties to the actives but with different topologies, making them unlikely to bind to the target.[14] A successful docking protocol should rank the active compounds significantly higher than the decoys.
Objective: To assess the ability of the docking protocol to prioritize active compounds over decoys.
Methodology:
-
Assemble a Test Set:
-
Collect a set of known active 1,8-naphthyridine-3-carbonitrile derivatives for your target of interest.
-
Generate or download a decoy set. The Directory of Useful Decoys-Enhanced (DUD-E) is a widely used resource for this purpose.[10]
-
-
Virtual Screening:
-
Screen the combined set of actives and decoys against the target protein using the validated docking protocol.
-
-
Performance Evaluation:
-
Rank all compounds based on their docking scores.
-
Calculate enrichment metrics such as the Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC).
-
Enrichment Factor (EF): The EF at a certain percentage of the screened library (e.g., EF1%) measures how many more actives are found in that top fraction compared to a random selection.
-
ROC Curve: A plot of the true positive rate versus the false positive rate at various score thresholds. An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 indicates random performance.[13]
-
Cross-Docking
Cross-docking is a more stringent validation method where ligands from one crystal structure are docked into a different, but related, protein structure (e.g., a different conformation or a mutant). This assesses the robustness of the docking protocol in handling protein flexibility, a critical factor in real-world drug discovery.
Experimental Validation of Predicted Interactions
Ultimately, the most definitive validation of a docking prediction comes from experimental data that corroborates the predicted binding mode. Techniques such as site-directed mutagenesis can be employed to probe the importance of specific residues predicted to interact with the ligand.[15]
Conclusion and Best Practices
The cross-validation of molecular docking predictions is not a single-step process but rather a multi-faceted approach that builds confidence in the predictive power of a computational model. For a medicinally important scaffold like 1,8-naphthyridine-3-carbonitrile, a rigorous validation strategy is non-negotiable.
Key Recommendations for a Self-Validating System:
-
Always perform redocking: This is the foundational check of your docking protocol.
-
Compare multiple docking programs: Do not rely on a single algorithm; assess the performance of several to identify the most suitable for your target.
-
Correlate with experimental data: Whenever possible, correlate docking scores with experimental binding affinities (e.g., IC50, Ki) for a series of analogs.
-
Conduct enrichment studies: Use decoy sets to evaluate the ability of your protocol to prioritize true binders.
-
Seek experimental confirmation: Collaborate with experimentalists to validate key predicted interactions through techniques like site-directed mutagenesis.
By adhering to these principles, researchers can significantly enhance the reliability of their molecular docking predictions for 1,8-naphthyridine-3-carbonitrile and other important scaffolds, ultimately leading to a more efficient and successful drug discovery process.
References
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Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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Chen, Y. C., & Chen, C. Y. C. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. PLoS ONE, 8(3), e59526. [Link]
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Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(10), 4949–4959. [Link]
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Barluenga, S. (2006). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]
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Fahim, A. M., Shalaby, M. A., & Rizk, S. A. (2022). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Scientific Reports, 12(1), 1801. [Link]
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Alhewairini, S. S., Al-Sanea, M. M., Al-Sheikh, M. A., & Al-Harbi, L. N. (2022). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Molecules, 27(19), 6543. [Link]
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Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]
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Journal of Bio-X Research. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus. [Link]
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Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Current Drug Discovery Technologies, 17(4), 534-546. [Link]
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Furet, P., Caravatti, G., Guagnano, V., Lang, M., Meyer, T., & Schoepfer, J. (2008). Case Studies of Docking in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 18(24), 6435-6438. [Link]
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Lin, J., et al. (2014). Enhancing Virtual Screening Performance of Protein Kinases with Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 54(4), 1165-1175. [Link]
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Salo-Ahen, O. M. H., et al. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PeerJ, 9, e11292. [Link]
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Arenas-Castro, H., et al. (2022). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the bHLH Transcription Factors SPATULA, HECATE1, and INDEHISCENT. International Journal of Molecular Sciences, 23(21), 13346. [Link]
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The A-Z of Bioinformatics. (2024, May 1). Tutorial 13: The concept of redocking explained [Video]. YouTube. [Link]
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Sabe, V. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(21), 7351. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Ligand-Based Virtual Screening. CCDC. [Link]
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Roy, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(28), 17857-17873. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. [Link]
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Volkamer, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3616–3631. [Link]
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Shelley, J. C., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. [Link]
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Uddin, M. J., et al. (2023). Identification of a 1, 8-naphthyridine-containing compound endowed with the inhibition of p53-MDM2/X interaction signaling: a computational perspective. Journal of Molecular Modeling, 29(10), 309. [Link]
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ResearchGate. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]
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Castro-Alvarez, A., et al. (2021). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules, 26(21), 6557. [Link]
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A Comparative Guide to the Cytotoxicity of 1,8-Naphthyridine-3-Carbonitrile Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of various 1,8-naphthyridine-3-carbonitrile derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and mechanistic insights.
The 1,8-Naphthyridine Core: A Scaffold for Anticancer Innovation
The 1,8-naphthyridine nucleus, a fused bicyclic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for their antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2] The planar nature of the 1,8-naphthyridine ring system allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.[3] Furthermore, modifications at various positions of the naphthyridine ring have led to the development of compounds that can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various protein kinases.[1][3]
This guide focuses specifically on 1,8-naphthyridine derivatives bearing a carbonitrile (-CN) group at the C-3 position. The introduction of this electron-withdrawing group can significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby modulating its cytotoxic activity.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of novel compounds is a critical determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for this assessment. Below is a comparative summary of the cytotoxic activities of various 1,8-naphthyridine-3-carbonitrile and related derivatives against a panel of human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Derivative 10c | MCF7 (Breast) | 1.47 | Staurosporine | 4.51 | [2] |
| Derivative 8d | MCF7 (Breast) | 1.62 | Staurosporine | 4.51 | [2] |
| Derivative 4d | MCF7 (Breast) | 1.68 | Staurosporine | 4.51 | [2] |
| Derivative 10f | MCF7 (Breast) | 2.30 | Staurosporine | 4.51 | [2] |
| Derivative 8b | MCF7 (Breast) | 3.19 | Staurosporine | 4.51 | [2] |
| Compound 47 | MIAPaCa (Pancreas) | 0.41 | - | - | [4] |
| Compound 47 | K-562 (Leukemia) | 0.77 | - | - | [4] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | - | - | [4] |
| Compound 29 | SW620 (Colon) | 1.4 | - | - | [4] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | - | - | [4] |
| Compound 12 | HBL-100 (Breast) | 1.37 | - | - | [5] |
| Compound 17 | KB (Oral) | 3.7 | - | - | [5] |
| Compound 22 | SW-620 (Colon) | 3.0 | - | - | [5] |
| Compound 16 | HeLa (Cervical) | 0.7 | Colchicine | - | [6] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | Colchicine | - | [6] |
| Compound 16 | PC-3 (Prostate) | 5.1 | Colchicine | - | [6] |
Note: The specific structures of the numbered compounds can be found in the corresponding cited references.
The data clearly indicates that certain 1,8-naphthyridine derivatives exhibit potent cytotoxic activity, with some compounds demonstrating significantly lower IC50 values than the reference drugs. For instance, several derivatives showed greater potency against the MCF7 breast cancer cell line than staurosporine.[2] Notably, compound 47 displayed sub-micromolar activity against both pancreatic and leukemia cancer cell lines.[4]
Structure-Activity Relationship (SAR) Insights
The variation in cytotoxic activity among the different derivatives underscores the importance of the substituents on the 1,8-naphthyridine core. A careful analysis of the structure-activity relationships provides valuable insights for the rational design of more potent anticancer agents.
-
Substitution at C-2 and C-7: The nature of the substituent at the C-2 and C-7 positions significantly influences cytotoxicity. For example, the presence of a phenyl group at C-2 and a methyl group at C-7, combined with various heterocyclic systems at C-3, has been shown to yield compounds with potent activity against MCF7 cells.[2]
-
Halogen Substitution: The introduction of halogen atoms, such as chlorine or fluorine, on the 1,8-naphthyridine-3-carboxamide derivatives has been found to enhance cytotoxic activity.[4] This is exemplified by the high potency of compound 47.[4]
-
Importance of N-1 and C-4 Positions: Studies on other naphthyridine series have highlighted the significance of the C-1 NH and C-4 carbonyl groups for their cytotoxic effects.[6] These groups may be involved in crucial hydrogen bonding interactions with biological targets.
Mechanistic Pathways of Cytotoxicity
The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes, primarily through DNA interaction and the inhibition of key enzymes.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the 1,8-naphthyridine ring is a key feature that enables it to intercalate between the base pairs of DNA.[3] This insertion distorts the DNA helix, thereby obstructing the processes of replication and transcription, which are highly active in cancer cells. Furthermore, some derivatives have been shown to inhibit topoisomerase II, an essential enzyme that resolves DNA topological problems during replication.[3] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.
Induction of Apoptosis and Autophagy
The accumulation of DNA damage serves as a potent signal for the initiation of programmed cell death, or apoptosis. This is often mediated by the activation of the tumor suppressor protein p53.[7] In response to DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate the apoptotic cascade.
In addition to apoptosis, some studies on related naphthalimide derivatives suggest the involvement of autophagic cell death.[7] This process, characterized by the formation of autophagosomes and the degradation of cellular components, can also contribute to the cytotoxic effects of these compounds. The expression of proteins like LC3-II is a key indicator of autophagy.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1,8-Naphthyridine-3-carbonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,8-naphthyridine-3-carbonitrile derivatives in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion and Future Directions
The 1,8-naphthyridine-3-carbonitrile scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide exhibit a wide range of cytotoxic activities against various cancer cell lines, with some compounds demonstrating exceptional potency. The primary mechanisms of action appear to involve DNA intercalation, topoisomerase II inhibition, and the subsequent induction of apoptosis and potentially autophagy.
Future research in this area should focus on the synthesis of new derivatives with optimized substitutions to enhance their cytotoxic efficacy and selectivity for cancer cells over normal cells. A deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their precise mechanisms of action and for identifying potential biomarkers for patient stratification. The continued exploration of this versatile scaffold holds significant promise for the discovery of the next generation of cancer therapeutics.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Validation of 1,8-Naphthyridine Compounds
In the landscape of modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic compound have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1][2] However, the journey from a promising in vitro result to a clinically viable candidate is fraught with challenges. A potent compound in a cell-based assay does not always translate to efficacy in a complex biological system. This guide provides a comprehensive comparison of in vitro findings with in vivo models for 1,8-naphthyridine compounds, offering insights into experimental design, data interpretation, and the critical importance of robust validation.
The Imperative of In Vitro-In Vivo Correlation
The drug development pipeline is notoriously leaky, with a high attrition rate of compounds failing in later stages of preclinical and clinical development. A significant contributor to this failure is the disconnect between in vitro potency and in vivo efficacy. In vitro assays, while essential for high-throughput screening and initial mechanism of action studies, are conducted in simplified, controlled environments that often do not recapitulate the complexity of a whole organism. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity can profoundly impact a compound's performance in vivo. Therefore, a carefully planned and executed transition from in vitro to in vivo studies is paramount for the successful development of 1,8-naphthyridine-based therapeutics.
Part 1: Anticancer Activity - From Benchtop to Xenograft
The anticancer potential of 1,8-naphthyridine derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[3][4][5] A common mechanism of action for these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[6]
In Vitro Evaluation: The MTT Assay
A primary tool for assessing the in vitro anticancer activity of 1,8-naphthyridine compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity [7][8][9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vivo Validation: The Human Tumor Xenograft Model
Promising candidates from in vitro screening are then advanced to in vivo models to assess their antitumor efficacy in a living organism. The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the 1,8-naphthyridine compound via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups.
Case Study: Vosaroxin (formerly SNS-595)
Vosaroxin, a 1,8-naphthyridine derivative, is a potent topoisomerase II inhibitor that has been investigated for the treatment of acute myeloid leukemia (AML) and ovarian cancer.[6][11][12][13][14] Preclinical studies with Vosaroxin provide an excellent example of in vitro to in vivo correlation.
Table 1: In Vitro Cytotoxicity and In Vivo Efficacy of Vosaroxin [11]
| Cancer Cell Line | In Vitro IC50 (µM) | Xenograft Model | In Vivo Tumor Growth Inhibition (%) |
| KB (Nasopharyngeal) | 0.12 | KB Xenograft | 86 |
| HCT-116 (Colon) | 0.25 | HCT-116 Xenograft | 88 |
| NCI-H460 (Lung) | 0.18 | NCI-H460 Xenograft | 85 |
| MX-1 (Breast) | 0.15 | MX-1 Xenograft | 82 |
| OVCAR-3 (Ovarian) | 0.21 | OVCAR-3 Xenograft | 75 |
The data clearly demonstrates that the potent in vitro cytotoxicity of Vosaroxin against various cancer cell lines translates to significant tumor growth inhibition in corresponding xenograft models. This strong correlation provided a solid rationale for its advancement into clinical trials.[12]
Part 2: Antibacterial Activity - From MIC to Infection Models
1,8-Naphthyridine derivatives, particularly the quinolone class, have a long history as effective antibacterial agents.[15] Their primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[15]
In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)
The standard in vitro assay to determine the antibacterial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Experimental Protocol: Broth Microdilution MIC Assay [2][7][16][17]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the 1,8-naphthyridine compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
In Vivo Validation: Murine Infection Models
To validate the in vitro antibacterial activity, animal models of infection are employed. These models help to assess the compound's ability to clear an infection in a living system, taking into account pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide.
-
Infection: Inject a standardized inoculum of the target bacteria into the thigh muscle of the mice.
-
Treatment: Administer the 1,8-naphthyridine compound at various doses and schedules.
-
Assessment of Bacterial Burden: At specific time points after treatment, euthanize the mice, excise the thigh muscle, homogenize the tissue, and plate serial dilutions on agar plates to determine the number of colony-forming units (CFUs).
-
Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the compound's efficacy.
Table 2: Hypothetical Comparison of In Vitro and In Vivo Antibacterial Activity
| Compound | Target Bacterium | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Outcome (log10 CFU reduction) |
| Naphthyridine-A | S. aureus (MRSA) | 1 | Murine Thigh Infection | 2.5 |
| Naphthyridine-B | S. aureus (MRSA) | 8 | Murine Thigh Infection | 0.5 |
| Ciprofloxacin | S. aureus (MRSA) | 4 | Murine Thigh Infection | 1.0 |
This hypothetical data illustrates that a lower MIC value (higher in vitro potency) for Naphthyridine-A correlates with a greater reduction in bacterial load in the in vivo model compared to Naphthyridine-B and the standard antibiotic, ciprofloxacin.
Part 3: Anti-inflammatory Activity - From Cellular Response to Edema Reduction
Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[18]
In Vitro Evaluation: Cytokine Release Assay
In vitro assessment of anti-inflammatory activity can be performed by measuring the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol: LPS-induced Cytokine Release in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the 1,8-naphthyridine compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (a TLR4 agonist) to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
Data Analysis: Determine the inhibitory effect of the compound on cytokine production.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
A classic and reliable in vivo model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the assessment of a compound's ability to reduce inflammation-induced swelling.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the 1,8-naphthyridine compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Table 3: Hypothetical In Vitro vs. In Vivo Anti-inflammatory Activity
| Compound | In Vitro TNF-α Inhibition (IC50, µM) | In Vivo Model | Paw Edema Inhibition at 3h (%) |
| Naphthyridine-C | 5 | Carrageenan-induced Paw Edema | 45 |
| Naphthyridine-D | 50 | Carrageenan-induced Paw Edema | 15 |
| Indomethacin | 2 | Carrageenan-induced Paw Edema | 55 |
This table demonstrates a clear correlation: the compound with higher in vitro potency in inhibiting TNF-α production (Naphthyridine-C) also shows a more significant reduction in paw edema in the in vivo model.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental processes, the following diagrams are provided.
Signaling Pathways
Experimental Workflow
Conclusion: A Self-Validating System for Drug Discovery
The development of novel 1,8-naphthyridine-based therapeutics necessitates a rigorous and logical progression from in vitro to in vivo studies. This guide has outlined the key experimental models and provided a framework for comparing and correlating data across these platforms. By understanding the causality behind experimental choices and implementing self-validating systems where in vivo outcomes confirm in vitro hypotheses, researchers can enhance the efficiency and success rate of the drug discovery process. The ultimate goal is to identify and advance those 1,8-naphthyridine compounds with the highest potential to become effective and safe medicines for a range of diseases.
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A Senior Application Scientist's Guide to Benchmarking Novel 1,8-Naphthyridine-3-Carbonitrile Derivatives in Oncology
Introduction: The Clinical Promise and Developmental Challenges of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The unique structural and electronic properties of this scaffold make it an attractive starting point for the design of targeted therapies. Specifically, derivatives featuring a 3-carbonitrile moiety have shown significant promise, particularly as potent modulators of cellular signaling pathways critical to cancer progression, such as protein kinases.[3]
However, the journey from a promising novel compound to a viable clinical candidate is fraught with challenges.[6] It demands a rigorous, multi-faceted benchmarking process to objectively assess a new derivative's performance not only in absolute terms but also relative to existing standards of care or well-established inhibitors. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the performance of novel 1,8-naphthyridine-3-carbonitrile derivatives, ensuring that only the most promising candidates advance through the costly drug discovery pipeline.[6][7]
The Benchmarking Funnel: A Strategic Approach to Drug Discovery
Effective benchmarking follows a logical funnel, starting with broad, high-throughput screens to assess primary efficacy and gradually moving towards more complex, specific assays that evaluate safety, selectivity, and mechanism of action.[7][8][9] This strategic workflow ensures that resources are focused on compounds with the highest potential for clinical success.
Caption: The Drug Discovery Benchmarking Workflow.
Phase 1: Establishing Foundational Potency
The initial step involves screening novel derivatives for their fundamental ability to inhibit cancer cell growth. The goal is to identify "hits"—compounds that demonstrate potent cytotoxic or anti-proliferative effects at relevant concentrations.
Core Experiment 1: Cell Viability Assay
Expertise & Experience: The MTT or MTS assay is a cornerstone of preliminary anticancer drug screening.[10][11] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] While seemingly straightforward, its reliability hinges on meticulous execution, including the selection of appropriate cell lines, drug exposure times (typically 48-72 hours), and the inclusion of proper controls.[12]
Trustworthiness (Self-Validating Protocol): To ensure data integrity, every assay plate must include:
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) to account for any solvent-induced effects.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Staurosporine, a promiscuous kinase inhibitor) to confirm the assay is performing correctly.[13]
-
Untreated Control: Cells in media alone, representing 100% viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a 2-fold serial dilution of the novel 1,8-naphthyridine-3-carbonitrile derivatives (e.g., from 100 µM to 0.195 µM) in the appropriate cell culture medium. Also, prepare dilutions of a reference compound (e.g., Erlotinib, if targeting EGFR).[15]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds, reference compound, and controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]
Data Presentation: Comparative Cytotoxicity
For this guide, we will consider two hypothetical novel derivatives, NNC-1 and NNC-2 , and benchmark them against Erlotinib , an established EGFR kinase inhibitor, in a relevant cancer cell line (e.g., A549, which often harbors EGFR mutations).[15]
| Compound | Target Pathway | A549 Cell Line IC₅₀ (µM) |
| NNC-1 | EGFR/Kinase | 1.62 |
| NNC-2 | EGFR/Kinase | 7.88 |
| Erlotinib (Reference) | EGFR | 4.51 |
Interpretation: Based on this initial screen, NNC-1 demonstrates superior potency in inhibiting A549 cell proliferation compared to both the reference drug Erlotinib and its structural analog NNC-2.[17] This makes NNC-1 a priority candidate for the next phase of investigation.
Phase 2: Interrogating the Mechanism of Action
A potent "hit" is promising, but understanding how it works is critical. This phase focuses on confirming that the compound engages its intended molecular target and assessing its selectivity. Many 1,8-naphthyridine derivatives function as kinase inhibitors.[3][18]
Caption: Proposed mechanism of action for NNC-1.
Core Experiment 2: Biochemical Kinase Inhibition Assay
Expertise & Experience: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target kinase. This is a crucial step to confirm on-target activity and decouple it from other cellular effects.[10] A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction; less light means more kinase activity, and more light means inhibition.[16]
Trustworthiness (Self-Validating Protocol):
-
No-Enzyme Control: Wells containing substrate and ATP but no kinase, to establish the baseline for no ATP consumption.
-
No-Inhibitor Control: Wells with the kinase, substrate, and ATP, representing 100% enzyme activity.
-
Reference Inhibitor: A known inhibitor of the target kinase (e.g., Erlotinib for EGFR) to validate the assay's sensitivity.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare serial dilutions of NNC-1 and the reference inhibitor. Prepare a solution of the target kinase (e.g., recombinant human EGFR) and its specific substrate peptide in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells containing the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ATP Depletion & Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition based on the luminescence signal relative to controls and determine the IC₅₀ value.
Data Presentation: On-Target Potency and Selectivity
A truly valuable inhibitor is not just potent but also selective, minimizing off-target effects. Therefore, NNC-1 should be tested against its primary target (EGFR) and a panel of other related kinases to assess its selectivity profile.
| Compound | EGFR IC₅₀ (nM) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (X/EGFR) |
| NNC-1 | 5.2 | >10,000 | 850 | >1923x |
| Erlotinib | 25.6 | >10,000 | 1200 | >390x |
Interpretation: The biochemical assay confirms that NNC-1 is a potent, direct inhibitor of EGFR, being approximately 5-fold more potent than Erlotinib. Furthermore, it displays a high degree of selectivity against other kinases, which is a highly desirable characteristic for reducing potential side effects.[19]
Conclusion and Future Directions
Through this structured benchmarking framework, we have demonstrated a logical and rigorous pathway for evaluating novel 1,8-naphthyridine-3-carbonitrile derivatives. Our hypothetical candidate, NNC-1 , emerged from the initial cell-based screen as a potent anti-proliferative agent and was subsequently validated as a highly potent and selective direct inhibitor of EGFR in biochemical assays.
The compelling data package for NNC-1 justifies its advancement to the next stage of preclinical development. This would involve a broader assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, in vivo efficacy studies in animal models, and comprehensive safety toxicology.[6][8] This phased, evidence-based approach ensures that research efforts are channeled towards developing derivatives with the greatest potential to become next-generation cancer therapeutics.
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Safety Operating Guide
Navigating the Disposal of 1,8-Naphthyridine-3-carbonitrile: A Guide for the Research Professional
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of such compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 1,8-Naphthyridine-3-carbonitrile, a heterocyclic nitrile compound. By understanding the chemical nature of this molecule, we can implement a disposal strategy that is both effective and responsible.
The dual functionality of 1,8-Naphthyridine-3-carbonitrile—a nitrogen-containing heterocycle and a nitrile—dictates its handling and disposal considerations. Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and their biological activity necessitates careful management.[1] The nitrile group, on the other hand, presents its own set of potential hazards, including the possibility of releasing toxic gases like hydrogen cyanide under certain conditions, such as fire.[2]
This guide is structured to provide a clear, step-by-step process for the disposal of 1,8-Naphthyridine-3-carbonitrile, grounded in established safety protocols and environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 1,8-Naphthyridine-3-carbonitrile was not available in the initial search, we can infer potential hazards from related compounds and the functional groups present.
Inferred Hazards:
-
Toxicity: The toxicological properties have not been fully investigated for many research chemicals.[3] Therefore, it should be handled as a potentially toxic substance.
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][5]
-
Environmental Hazards: The environmental impact is not fully known. Therefore, it is crucial to prevent its release into the environment.[6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 1,8-Naphthyridine-3-carbonitrile.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Check for any signs of degradation and change gloves frequently. |
| Body Protection | A lab coat should be worn at all times. | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if handling large quantities or in a poorly ventilated area. | Prevents inhalation of any dust or vapors. The necessity of respiratory protection should be determined by a site-specific risk assessment. |
II. Disposal Procedures: A Step-by-Step Protocol
The disposal of 1,8-Naphthyridine-3-carbonitrile must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the recommended steps for disposal.
Step 1: Segregation and Labeling
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Designated Waste Container: Designate a specific, clearly labeled, and compatible container for 1,8-Naphthyridine-3-carbonitrile waste.
-
Labeling: The container must be labeled with a hazardous waste tag that includes the chemical name ("1,8-Naphthyridine-3-carbonitrile"), the quantity, and the date of accumulation.[8]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[7]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid 1,8-Naphthyridine-3-carbonitrile waste in a sealed, puncture-resistant container.[3]
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container. Non-halogenated organic solvents are the preferred choice for dissolution if necessary for disposal.[7]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[4]
Step 3: Disposal Method Selection
The selection of the final disposal method should be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.[9] The following are generally accepted methods for nitrile-containing organic compounds.
Option A: Incineration (Preferred Method)
Incineration is the most common and effective method for the disposal of organic chemical waste.[10]
-
Mechanism: High-temperature incineration breaks down the organic molecule into simpler, less harmful compounds.
-
Causality: The controlled combustion ensures the complete destruction of the compound. It is critical that the incineration facility is equipped with scrubbers and other pollution control devices to neutralize harmful byproducts, such as nitrogen oxides (NOx), that may be formed.[10]
Option B: Chemical Treatment (For Dilute Aqueous Solutions)
For dilute aqueous waste streams, chemical or biological treatment may be an option.
-
Biodegradation: Some nitrile compounds are biodegradable.[10][11] Specialized waste treatment facilities may use microbial cultures to break down the compound.[12][13] This is a more environmentally friendly option but requires specialized facilities.
-
Causality: Microorganisms can utilize the nitrile compound as a carbon and/or nitrogen source, metabolizing it into less harmful substances.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,8-Naphthyridine-3-carbonitrile.
III. Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By following these steps, you are inherently building in safety checks and compliance measures.
-
Documentation: Maintain meticulous records of your waste disposal, including the date, quantity, and method of disposal. This documentation is essential for regulatory compliance and internal audits.
-
Training: Ensure that all laboratory personnel who handle 1,8-Naphthyridine-3-carbonitrile are trained on these disposal procedures.
-
Regulatory Cross-Verification: Always cross-reference these guidelines with your institution's specific waste management policies and the latest regulations from the Environmental Protection Agency (EPA) or your local regulatory body.[9][14]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. The careful management of chemical waste is a collective responsibility that protects not only ourselves but also our community and the environment.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved from [Link]
-
Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, Toxic/Hazardous Substances & Environmental Engineering, 39(7), 1767–1779. Retrieved from [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (2020). MDPI. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). Environmental Protection Agency. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2004). ResearchGate. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Method for recycling nitrile rubber. (2022). Google Patents.
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000). ScienceDirect. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2016). PubMed. Retrieved from [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). PubMed Central. Retrieved from [Link]
-
Material Safety Data Sheet - 1,8-Naphthalic anhydride, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). MDPI. Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Adiponitrile. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
